molecular formula C13H19NO B1591131 N,N-Diethyl-2,3-dimethylbenzamide CAS No. 57806-76-5

N,N-Diethyl-2,3-dimethylbenzamide

Cat. No.: B1591131
CAS No.: 57806-76-5
M. Wt: 205.3 g/mol
InChI Key: SMVYLWURFNYXTP-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,3-dimethylbenzamide is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVYLWURFNYXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575907
Record name N,N-Diethyl-2,3-dimethylbenzamide
Source EPA DSSTox
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Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57806-76-5
Record name N,N-Diethyl-2,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive exploration of N,N-Diethyl-2,3-dimethylbenzamide, a substituted aromatic amide. This document details its chemical identity, physicochemical properties, synthesis, and safety considerations, providing essential information for researchers and drug development professionals.

Chemical Identity and Structure

This compound is an organic compound characterized by a benzene ring substituted with a diethylamide group and two adjacent methyl groups. Its structure is analogous to the well-known insect repellent DEET (N,N-Diethyl-meta-toluamide), with the key difference being the presence and position of the two methyl groups on the aromatic ring.

Nomenclature and Chemical Identifiers
  • IUPAC Name : this compound[1]

  • CAS Number : 57806-76-5[1][2][3]

  • Synonyms : N,N-Diethyl-o-xylene-3-carboxamide[1]

Molecular Formula and Weight
  • Molecular Formula : C₁₃H₁₉NO[1][2]

  • Molecular Weight : 205.30 g/mol [1][2]

Structural Representation

The molecule consists of a central benzamide core. The benzene ring is substituted at the C1 position by a carbonyl group, which is in turn bonded to a nitrogen atom. This nitrogen is substituted with two ethyl groups. Furthermore, the benzene ring is substituted with methyl groups at the C2 and C3 positions, adjacent to the amide functional group.

Caption: 2D structure of this compound.

Physicochemical and Spectral Properties

The physical and spectral properties of a compound are critical for its identification, purification, and application. While specific, experimentally verified data for this compound is not extensively published, properties can be inferred from closely related analogs and supplier data.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Data for related isomers are included for comparative context.

PropertyThis compoundN,N-Diethyl-3-methylbenzamide (DEET)N,N-Dimethylbenzamide
CAS Number 57806-76-5[1][2][3]134-62-3[4][5]611-74-5[6][7]
Molecular Formula C₁₃H₁₉NO[1][2]C₁₂H₁₇NO[5]C₉H₁₁NO[6][7]
Molecular Weight 205.30 g/mol [1][2]191.27 g/mol [4][8]149.19 g/mol [6][7]
Physical Form Solid (inferred)Liquid[4][8]White crystalline solid[6]
Boiling Point Not available111 °C @ 1 mmHg[4][5]132-133 °C @ 15 mmHg[7]
Melting Point Not availableNot applicable43-45 °C
Density Not available0.998 g/mL at 20 °C[8]~1.0 g/cm³[9]
Solubility Soluble in organic solventsSoluble in water and organic solvents[5][10]Soluble in water[7]
Spectroscopic Profile

Spectroscopic analysis is fundamental for structural elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, and the two ethyl groups on the amide nitrogen. Due to hindered rotation around the carbonyl-nitrogen (C-N) bond, a common feature in N,N-disubstituted amides, the signals for the ethyl groups (both the CH₂ and CH₃) may appear as two separate, broadened sets of resonances rather than single sharp quartet and triplet signals.[11] This phenomenon is temperature-dependent. The aromatic region would display a complex pattern corresponding to the three protons on the 1,2,3-trisubstituted benzene ring. The two methyl groups on the ring would appear as distinct singlets in the aliphatic region.

    • ¹³C NMR : The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (~170 ppm), aromatic carbons (120-140 ppm), the N-alkyl carbons (in the 40-50 ppm and 10-15 ppm ranges for CH₂ and CH₃ respectively), and the ring-substituted methyl carbons (~20 ppm). Similar to ¹H NMR, the hindered rotation can lead to two distinct signals for the corresponding carbons of the two ethyl groups.[12]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the C=O (amide I band) stretching vibration, typically found in the region of 1630-1680 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹) and C-N stretching.

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight (m/z 205.30). Key fragmentation patterns would likely involve the loss of an ethyl group and cleavage adjacent to the carbonyl group, leading to a prominent benzoyl-type fragment.

Synthesis and Reactivity

N,N-disubstituted benzamides are typically synthesized via the acylation of a secondary amine with an activated carboxylic acid derivative, most commonly an acyl chloride.

General Synthetic Pathway

The most direct route for the synthesis of this compound involves the reaction of 2,3-dimethylbenzoyl chloride with diethylamine. The reaction is typically performed in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 2,3-Dimethylbenzoic Acid 2,3-Dimethylbenzoic Acid Activation Step 1: Acid Chloride Formation 2,3-Dimethylbenzoic Acid->Activation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Activation Diethylamine Diethylamine Acylation Step 2: Amidation Diethylamine->Acylation Intermediate 2,3-Dimethylbenzoyl Chloride Activation->Intermediate Workup Step 3: Purification Acylation->Workup Final_Product This compound Workup->Final_Product Intermediate->Acylation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a representative procedure adapted from standard methods for benzamide synthesis.[13][14]

  • Acid Chloride Formation : To a solution of 2,3-dimethylbenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added.

  • Reaction Monitoring : Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Solvent Removal : After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2,3-dimethylbenzoyl chloride.

  • Amidation Reaction : Dissolve the crude acyl chloride in fresh, dry DCM and cool to 0 °C in an ice bath.

  • Amine Addition : Slowly add a solution of diethylamine (2.2 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM to the stirred acyl chloride solution. The excess diethylamine also acts as an acid scavenger.

  • Reaction Completion : After the addition is complete, remove the cooling bath and stir the mixture at room temperature for several hours to overnight.

  • Aqueous Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and finally with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Potential Applications

While this compound is not as widely studied or used as its isomer DEET, its structural similarity suggests potential applications in fields requiring bioactive molecules.

  • Insect Repellent : The primary and most probable application is as an insect repellent. The efficacy of DEET is well-established, and it is plausible that other isomers, including this one, possess similar activity. The specific substitution pattern on the aromatic ring can influence properties like volatility, receptor binding affinity, and duration of action, making it a candidate for comparative studies against DEET.[15]

  • Agrochemicals and Pharmaceuticals : Benzamide derivatives are a common scaffold in a variety of biologically active compounds. This molecule could serve as an intermediate or a lead compound in the development of new pesticides, herbicides, or therapeutic agents.[10]

Safety and Handling

  • Hazard Identification : Based on analogs like DEET and N,N-diethylbenzamide, the compound may be harmful if swallowed or in contact with skin.[16][17] It is expected to cause skin irritation and serious eye irritation.[16][17][18]

  • Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. Store away from strong oxidizing agents, acids, and bases.[5][16]

References

  • Vertex AI Search. N, N-Diethyl-2, 3-dimethylbenzamide, min 98% (GC), 1 gram.
  • Vulcanchem. N,N-Diethyl-2-methylbenzamide - 26545-51-7.
  • ChemicalBook. This compound | 57806-76-5.
  • Fisher Scientific. This compound 98.0+%, TCI America™.
  • PubChem. N,N-Dimethylbenzamide | C9H11NO | CID 11916.
  • PubChem. N,N-Diethylbenzamide | C11H15NO | CID 15542.
  • ChemBK. N,N-DIETHYLBENZAMIDE.
  • Sigma-Aldrich. N,N-DIETHYLBENZAMIDE AldrichCPR.
  • PrepChem.com. Synthesis of N,N-Diethylbenzamide.
  • CHEMICAL POINT. N,N-Diethyl-3-methylbenzamide.
  • Fisher Scientific. N,N-Dimethylbenzamide, 98+%.
  • Solubility of Things. N,N-Dimethylbenzamide.
  • Sigma-Aldrich. N,N-Diethyl-3-methylbenzamide 97 134-62-3.
  • Sigma-Aldrich. N,N-Dimethylbenzamide 99 611-74-5.
  • Solubility of Things. DEET.
  • Fisher Scientific.
  • ResearchGate.
  • ChemicalBook. N,N-Dimethylbenzamide synthesis.
  • ChemicalBook. N,N-Dimethylbenzamide | 611-74-5.
  • Guidechem. N,N-Dimethylbenzamide 611-74-5 wiki.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.
  • MDPI. N,N-Diethyl-3-methylbenzamide.
  • SpectraBase. n,n-Diethylbenzamide - Optional[13C NMR] - Chemical Shifts.
  • Reddit. NMR spectrum of n,n-diethylbenzamidr.
  • SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide.
  • The Royal Society of Chemistry. Contents.
  • Thermo Scientific Chemicals. N,N-Diethyl-3-methylbenzamide, 97% 100 g | Buy Online.

Sources

An In-depth Technical Guide to N,N-Diethyl-2,3-dimethylbenzamide (CAS Number 57806-76-5)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Benzamide

N,N-Diethyl-2,3-dimethylbenzamide, a substituted aromatic amide, belongs to a class of compounds renowned for their diverse biological activities. While its isomer, N,N-diethyl-3-methylbenzamide (DEET), is globally recognized as the gold standard in insect repellents, the subject of this guide, with its vicinal dimethyl substitution pattern, remains a less-explored entity in publicly accessible scientific literature.[1] This guide aims to provide a comprehensive technical overview of this compound by leveraging established principles of organic synthesis and spectroscopic analysis, alongside comparative data from its close structural analogues. The information herein is presented to facilitate further research and development efforts into this and related molecules. Due to the limited specific experimental data for this compound, some information is based on well-established principles and data from analogous compounds.

Synthetic Pathway: A Reliable and Scalable Approach

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the activation of 2,3-dimethylbenzoic acid to its corresponding acid chloride, followed by amidation with diethylamine. This approach is a cornerstone of amide synthesis, valued for its high yields and scalability.

Step 1: Synthesis of 2,3-Dimethylbenzoyl Chloride

The initial step involves the conversion of 2,3-dimethylbenzoic acid to the more reactive 2,3-dimethylbenzoyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[2]

Experimental Protocol:

  • Materials: 2,3-Dimethylbenzoic acid, thionyl chloride, dry benzene (or an alternative anhydrous solvent such as toluene).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 2,3-dimethylbenzoic acid (1.0 eq) in dry benzene.

    • Add thionyl chloride (1.5 - 2.0 eq) to the suspension.

    • Heat the reaction mixture to reflux and maintain for 3-5 hours, or until the evolution of HCl gas ceases.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 2,3-dimethylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The final product is synthesized via the Schotten-Baumann reaction, where the previously prepared 2,3-dimethylbenzoyl chloride is reacted with diethylamine in the presence of a base to neutralize the HCl byproduct.[3]

Experimental Protocol:

  • Materials: 2,3-Dimethylbenzoyl chloride, diethylamine, triethylamine (or another suitable base), and an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 2,3-dimethylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation 2,3-Dimethylbenzoic_Acid 2,3-Dimethylbenzoic Acid Reaction1 Reflux in Anhydrous Solvent 2,3-Dimethylbenzoic_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction1 2,3-Dimethylbenzoyl_Chloride 2,3-Dimethylbenzoyl Chloride Reaction1->2,3-Dimethylbenzoyl_Chloride Reaction2 Schotten-Baumann Conditions (0°C to RT) 2,3-Dimethylbenzoyl_Chloride->Reaction2 Diethylamine Diethylamine Diethylamine->Reaction2 Triethylamine Triethylamine (Base) Triethylamine->Reaction2 Final_Product This compound Reaction2->Final_Product

Sources

An In-Depth Technical Guide to the Mechanism of Action of N,N-Diethyl-2,3-dimethylbenzamide and its Archetype, DEET

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-Diethyl-m-toluamide (DEET) has remained the gold standard for insect repellents for over half a century, its efficacy largely unparalleled. Yet, the precise molecular mechanisms underpinning its powerful repellent properties have been a subject of intense scientific debate and investigation. This guide synthesizes the current understanding of how DEET and related N,N-Diethylbenzamides, including the specific analogue N,N-Diethyl-2,3-dimethylbenzamide, exert their effects on hematophagous insects. We will deconstruct the multi-modal nature of DEET's action, which encompasses both olfaction--mediated spatial repellency and contact-based gustatory and neurological deterrence. This document moves beyond a simple literature review to provide a causal analysis of experimental findings, detailing the key molecular targets—from olfactory and gustatory receptors to critical neural enzymes—and the structural basis for these interactions. By elucidating the intricate signaling pathways and providing detailed protocols for cornerstone experimental techniques, this guide aims to equip researchers with a robust framework for future discovery and development in the field of insect repellents.

The Multi-Modal Nature of DEET Repellency: A Contentious Landscape

The repellent action of DEET is not governed by a single, simple mechanism but rather by a complex interplay of effects that disrupt an insect's host-seeking behavior at multiple stages. These actions can be broadly categorized into two domains: those that occur at a distance (olfactory) and those that require direct contact (gustatory/neurological). Historically, several competing hypotheses have been proposed, and current evidence suggests that these are not mutually exclusive; instead, they likely contribute concertedly to DEET's overall effectiveness.

Olfactory Mechanisms: Action in the Vapor Phase

DEET is a volatile compound, and its ability to repel insects from a distance is a critical component of its function.[1] Three primary hypotheses have been advanced to explain its olfactory mode of action.[2]

  • The Inhibition Hypothesis (Masking): An early and influential theory posited that DEET works by "masking" or "jamming" the insect's olfactory senses, rendering it unable to detect the chemical cues—primarily lactic acid and carbon dioxide—that signify a host.[2][3] Electrophysiological studies have confirmed that DEET can reduce the firing rate of olfactory receptor neurons (ORNs) that are normally excited by lactic acid.[2] This inhibitory effect has been demonstrated on a subset of Odorant Receptors (ORs) when co-presented with their activating odorants.[2] However, this hypothesis has been challenged by findings that mutant mosquitoes lacking the essential olfactory co-receptor Orco, while unable to smell many host odors, can still be repelled by DEET, suggesting DEET does not simply work by blocking all odor detection.[2]

  • The "Smell and Avoid" Hypothesis (Direct Activation): A growing body of evidence supports the view that insects find the smell of DEET itself to be inherently aversive. This model proposes that DEET acts as a direct agonist, binding to and activating specific chemosensory receptors that trigger a behavioral avoidance pathway.[2] In Drosophila, the ionotropic receptor Ir40a has been identified as a key DEET sensor.[2] Furthermore, electrophysiological recordings from mosquito antennae have identified specific ORNs that are directly excited by DEET.[4] This hypothesis is strongly supported by recent structural biology breakthroughs.

  • The Confusant Hypothesis: This hypothesis suggests that DEET doesn't simply block or activate, but rather creates a chaotic and nonsensical olfactory signal. By simultaneously inhibiting some ORNs and exciting others, DEET may corrupt the host-odor signal, making it difficult for the insect to process and navigate toward the source.[2] Early studies documented this complex pattern of excitation and inhibition across different types of sensilla on the mosquito antenna.[2]

Olfactory_Mechanisms cluster_insect Insect Olfactory System Host Human Host (Lactic Acid, CO2) ORN_Attract Attractant-Sensing ORNs (e.g., Lactic Acid) Host->ORN_Attract Activates (+) Brain Insect Brain ORN_Attract->Brain Signal: 'Host Found' ORN_DEET DEET-Sensing ORNs (e.g., Ir40a) ORN_DEET->Brain Signal: 'Avoid!' DEET DEET Vapor DEET->ORN_Attract Inhibits (-) (Masking/Confusant) DEET->ORN_DEET Activates (+) ('Smell and Avoid')

Caption: Competing and complementary olfactory mechanisms of DEET action.

Contact-Mediated Mechanisms: Gustatory and Neurological Repellency

Even if an insect lands on a DEET-treated surface, repellency is not circumvented. DEET also acts as a potent anti-feedant through direct contact.

  • Gustatory Repellency (Taste): Insects find DEET intensely bitter and unpalatable. Studies have shown that mosquitoes that land on a DEET-treated surface will not attempt to blood-feed.[2] This aversive response is mediated by gustatory receptors (GRs) located on the insect's proboscis and legs. In Drosophila, DEET activates a suite of bitter-taste neurons, including those expressing the receptor Gr66a, which effectively vetoes the "sweet" signal that would otherwise encourage feeding.[2][5]

  • Direct Neurological Interference: Beyond sensory perception, there is compelling evidence that DEET can directly interfere with core neurological functions.

    • Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine at the synapse. Some studies have shown that DEET can act as an AChE inhibitor.[6] This effect is notably strengthened when DEET is combined with carbamate insecticides, suggesting a synergistic neurotoxicity.[7] While the potency of DEET as an AChE inhibitor is low compared to dedicated insecticides, this interaction points to a distinct neurological mode of action.[6][8]

    • Octopamine Receptor Modulation: Octopamine is a key neurotransmitter in insects, analogous to norepinephrine in vertebrates. Research has demonstrated that DEET can cause neuroexcitation in the insect central nervous system by acting on octopamine receptors, leading to an increase in intracellular free calcium.[8] This effect is blocked by the octopamine receptor antagonist phentolamine, providing strong evidence for this pathway.[8]

    • Ion Channel Blockade: DEET has also been found to block voltage-gated sodium (Na+) and potassium (K+) channels in rat cortical neurons, with IC50 values in the micromolar range.[8] This action could contribute to its neurological effects by altering membrane excitability.

Contact_Mechanisms cluster_gustatory Gustatory System cluster_neural Nervous System DEET_Contact DEET on Skin GRs Bitter Gustatory Receptors (GRs) DEET_Contact->GRs Activates (+) AChE Acetylcholinesterase (AChE) DEET_Contact->AChE Inhibits (-) OctoR Octopamine Receptors DEET_Contact->OctoR Activates (+) IonChannels Na+/K+ Channels DEET_Contact->IonChannels Blocks (-) Feeding_Circuit Feeding Neural Circuit GRs->Feeding_Circuit Inhibits (-) Behavior Feeding Aversion & Neurotoxicity Feeding_Circuit->Behavior AChE->Behavior OctoR->Behavior IonChannels->Behavior

Caption: Contact-based mechanisms of DEET involving taste and direct neural targets.

The Molecular and Structural Basis for DEET Interaction

Understanding the mechanism of action requires examining how DEET physically interacts with its protein targets. Recent advancements in structural biology have provided unprecedented insight into these interactions.

Key Molecular Targets

DEET's promiscuity is evident in the range of proteins it has been shown to modulate.

Molecular TargetProtein Family/TypeOrganism(s) StudiedProposed Effect of DEET
Orco Olfactory Co-ReceptorAedes aegypti, DrosophilaRequired for vapor-phase repellency; DEET inhibits a subset of OR/Orco complexes.[2]
Ir40a Ionotropic ReceptorDrosophila melanogasterDirect activation; acts as a primary DEET sensor for avoidance.[2]
MhOR5 Odorant ReceptorMachilis hrabeiDirect activation (agonist); structural model for DEET binding.[9]
Gr66a, Gr33a Gustatory ReceptorsDrosophila melanogasterDirect activation of bitter-sensing neurons, leading to feeding aversion.[2][10]
AgamOBP1 Odorant Binding ProteinAnopheles gambiaeBinds and transports DEET; structural model for initial odorant capture.[11]
Acetylcholinesterase EnzymeInsect & MammalianInhibition of enzymatic activity, leading to neurotoxicity.[6]
Octopamine Receptors G-Protein Coupled ReceptorSpodoptera frugiperda (cells)Activation, leading to increased intracellular calcium and neuroexcitation.[8]
Structural Insights into Receptor Binding
  • Odorant Receptor (OR) Binding: Cryo-electron microscopy of the insect olfactory receptor MhOR5 in complex with DEET revealed that DEET binds within a simple, hydrophobic pocket located in the transmembrane domain of each receptor subunit.[9][12] The binding is not dependent on specific, strong polar interactions but rather on a distributed network of hydrophobic and π-stacking interactions.[9] This structural logic helps explain how a single receptor can recognize diverse chemical structures and how DEET can act as a broad-spectrum agonist on this type of receptor.

  • Odorant Binding Protein (OBP) Interaction: X-ray crystallography of the Anopheles gambiae OBP, AgamOBP1, showed that DEET binds at the entrance of a long, hydrophobic tunnel within the protein.[11] This interaction is stabilized by numerous non-polar contacts and a single, critical hydrogen bond, which is thought to be key for recognition.[11] This represents the first step in the olfactory cascade: the capture of the repellent molecule from the air for presentation to the membrane-bound receptors.

Structure-Activity Relationship of N,N-Diethylbenzamides

The specific structure of DEET (N,N-Diethyl-3-methylbenzamide) is crucial to its activity, but related analogues also show repellent properties, providing a basis for structure-activity relationship (SAR) studies. The potency of novel repellents often correlates with their ability to inhibit odorant receptors.[13] While direct mechanistic data for this compound is scarce in the literature, its structural similarity to DEET suggests it likely operates through similar multi-modal mechanisms. Variations in the substitution pattern on the benzene ring can affect lipophilicity and the precise fit into receptor binding pockets, thereby modulating potency and duration of action.

Compound NameMolecular FormulaMolecular WeightKey Structural Difference from DEET
DEET (N,N-Diethyl-3-methylbenzamide)C₁₂H₁₇NO191.27Single methyl group at position 3.
This compound C₁₃H₁₉NO205.30Two adjacent methyl groups at positions 2 and 3.
N,N-Diethylbenzamide C₁₁H₁₅NO177.24No methyl group on the benzene ring.[14]
N,N-Diethyl-3,5-dimethylbenzamide C₁₃H₁₉NO205.30Two methyl groups at positions 3 and 5.[15]

Key Experimental Methodologies and Protocols

The elucidation of DEET's mechanism of action has relied on a combination of behavioral, electrophysiological, and molecular techniques. Understanding these protocols is essential for interpreting the data and designing future experiments.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is the workhorse for characterizing the function of ion channels and receptors that can be expressed heterologously. It allows for the precise control of membrane voltage and the measurement of currents evoked by ligands.

Workflow:

  • Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small portion of the ovary is surgically removed. Oocytes are manually separated and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the insect receptor subunits of interest (e.g., a specific OR and the co-receptor Orco). This transforms the oocyte into a protein expression factory. Injected oocytes are incubated for 2-7 days.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level (e.g., -80 mV).

  • Ligand Application: The oocyte is continuously perfused with a buffer solution. Test compounds (odorants, DEET) are dissolved in the buffer and applied for a set duration.

  • Data Acquisition: The current required to hold the voltage constant is recorded. Activation of an ion channel by a ligand (like DEET activating an OR) results in an inward or outward current, which is measured in amperes. The dose-response relationship can be determined by applying a range of ligand concentrations.[13][16]

TEVC_Workflow A 1. Harvest & Defolliculate Xenopus Oocytes B 2. Inject Receptor cRNA (e.g., OR + Orco) A->B C 3. Incubate 2-7 Days for Protein Expression B->C D 4. Place Oocyte in Chamber & Impale with Electrodes C->D E 5. Voltage Clamp Membrane Potential D->E F 6. Perfuse with Ligands (Odorants +/- DEET) E->F G 7. Record Evoked Membrane Currents F->G H 8. Analyze Data (Dose-Response Curves) G->H

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis of insect receptors.

Protocol: Single-Sensillum Recording (SSR)

SSR is a powerful electrophysiological technique that allows researchers to measure the real-time activity of individual ORNs housed within a single olfactory sensillum on an insect's antenna or palp. This provides exceptional resolution to determine which neurons respond to a specific chemical and how.

Workflow:

  • Insect Preparation: An insect (e.g., mosquito, fruit fly) is immobilized in a pipette tip or on a slide with wax or double-sided tape, leaving the head and antennae exposed.

  • Electrode Positioning: The preparation is placed under a high-power microscope. A ground electrode (a sharp tungsten or glass electrode) is inserted into the insect's eye or another part of the body.

  • Sensillum Targeting: A sharpened tungsten recording electrode, connected to a high-impedance amplifier, is carefully advanced using a micromanipulator to make contact with and pierce the cuticle of a single olfactory sensillum.

  • Odor Delivery: A continuous stream of purified, humidified air is directed over the antenna. A stimulus controller injects a precise pulse of air carrying the vapor of a test compound (e.g., DEET, host odor) into this main air stream.

  • Recording and Analysis: The electrode records the extracellular action potentials (spikes) from the one to four ORNs typically housed within the sensillum. The change in spike frequency from baseline upon stimulation is quantified to determine if the neuron is excited, inhibited, or unaffected by the compound.[2][16]

SSR_Workflow A 1. Immobilize Insect, Exposing Antennae B 2. Insert Reference Electrode into Eye A->B C 3. Target a Single Sensillum with Recording Electrode B->C D 4. Deliver Controlled Pulse of Odor/DEET Vapor C->D E 5. Amplify & Record Action Potentials (Spikes) D->E F 6. Quantify Spike Frequency (Excitation/Inhibition) E->F

Caption: Workflow for Single-Sensillum Recording (SSR) from insect olfactory neurons.

Conclusion and Future Directions

The mechanism of action of N,N-Diethylbenzamides, epitomized by DEET, is decidedly complex and multi-modal. The narrative has evolved from a simple "masking" hypothesis to a sophisticated model involving direct activation of aversive olfactory pathways, contact-based taste deterrence, and direct interference with the nervous system. It is now clear that DEET is not merely a passive blocker but an active agent that insects can smell and taste, and which can modulate the function of critical neurological proteins.

The structural elucidation of DEET in complex with both an odorant receptor and an odorant binding protein provides a powerful template for rational drug design. Future research should focus on:

  • Deconvoluting the in-vivo relevance of each mechanism. While multiple modes of action have been proven in the lab, their relative contributions to repellency in a real-world setting remain to be quantified.

  • Leveraging structural data to design novel repellents with improved safety profiles and higher affinity for specific insect receptors, potentially reducing off-target effects.

  • Investigating the mechanisms of resistance, as some mosquito populations show reduced sensitivity to DEET, to ensure the long-term viability of this chemical class.

  • Conducting detailed mechanistic studies on less common but potentially valuable analogues like this compound to explore how subtle structural changes can fine-tune the interaction with key molecular targets.

By continuing to probe these fundamental mechanisms, the scientific community can move beyond the serendipity that led to DEET's discovery and toward a new era of rationally designed, highly effective, and safe insect repellents.

References

  • DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. PLoS Genetics, 11(3), e1004906. [Link]

  • National Pesticide Information Center. (2011). DEET Technical Fact Sheet. [Link]

  • Wikipedia. (n.d.). DEET. [Link]

  • S.C. Johnson & Son, Inc. (n.d.). Using DEET: How Insect Repellent Works. OFF!. [Link]

  • Sub Zero. (n.d.). In-Depth Guide to DEET as an Insect Repellent. [Link]

  • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE, 9(8), e103713. [Link]

  • Afify, A., et al. (2019). Odour receptors and neurons for detection of DEET and new insect repellents. Nature, 574(7779), 554-558. [Link]

  • Maryland Pesticide Education Network. (2009). Study Finds that Mosquito Repellent DEET Affects Nervous System. [Link]

  • Legeay, S., et al. (2018). Unusual modes of action of the repellent DEET in insects highlight some human side effects. Current Opinion in Insect Science, 28, 1-7. [Link]

  • Bohbot, J. D., & Dickens, J. C. (2010). Interactions of DEET and Novel Repellents with Mosquito Odorant Receptors. Smith Scholarworks. [Link]

  • Alzugaray, S., et al. (2016). Modulation of the behavioral and electrical responses to the repellent DEET elicited by the pre-exposure to the same compound in Blattella germanica. PeerJ, 4, e2153. [Link]

  • Del Marmol, J., et al. (2023). Elucidation of the structural basis for ligand binding and translocation in conserved insect odorant receptor co-receptors. Nature Communications, 14(1), 8171. [Link]

  • Del Mármol, J., et al. (2021). The structural basis of odorant recognition in insect olfactory receptors. Nature, 597(7874), 126-131. [Link]

  • Del Marmol, J., et al. (2023). Elucidating the structural basis for ligand binding and translocation in conserved insect odorant receptor co-receptors. bioRxiv. [Link]

  • Corbel, V., et al. (2009). Evidence of inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet. BMC Biology, 7, 47. [Link]

  • Tsitsanou, K. E., et al. (2011). Anopheles gambiae odorant binding protein crystal complex with the synthetic repellent DEET: Implications for structure-based design of novel mosquito repellents. Cellular and Molecular Life Sciences, 68(11), 1953-1967. [Link]

  • Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect Odorant Receptors Are Molecular Targets of the Insect Repellent DEET. Science, 319(5871), 1838-1842. [Link]

  • PubChem. (n.d.). N,N-Diethylbenzamide. [Link]

  • PubChem. (n.d.). N,N-diethyl-3,5-dimethylbenzamide. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-2,3-dimethylbenzamide is a tertiary amide with a chemical structure related to the well-known insect repellent DEET (N,N-Diethyl-m-toluamide). While less common, its synthesis provides a valuable case study in amide bond formation, a cornerstone of organic and medicinal chemistry. This guide offers a detailed exploration of the predominant synthesis pathway for this compound, proceeding via an acyl chloride intermediate. We will dissect the rationale behind each synthetic step, from precursor generation to final product purification, providing field-proven protocols and mechanistic insights. Alternative methodologies employing modern coupling agents are also discussed to provide a broader context for contemporary amide synthesis. This document is structured to serve as a practical and authoritative resource, grounded in established chemical principles and supported by verifiable references.

Introduction: The Strategic Importance of Amide Synthesis

The formation of the amide bond is arguably one of the most critical reactions in the synthesis of pharmaceuticals, agrochemicals, and polymers. The direct condensation of a carboxylic acid and an amine is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt, creating a high activation energy barrier.[1][2] Consequently, practical synthesis strategies rely on the "activation" of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

The most robust and historically significant method involves converting the carboxylic acid into a highly reactive acyl chloride. This activated intermediate readily undergoes nucleophilic acyl substitution with an amine to form the desired amide. This guide will focus primarily on this pathway for the synthesis of this compound, as it represents a scalable and well-understood industrial and laboratory process.

The Core Synthesis Pathway: From Xylene to Tertiary Amide

The synthesis of this compound is most logically approached as a multi-step sequence, beginning with the appropriate carboxylic acid precursor.

Step 1: Synthesis of the Precursor, 2,3-Dimethylbenzoic Acid

The starting point for our target molecule is 2,3-dimethylbenzoic acid (also known as hemellitic acid). Its synthesis is a critical first step, and various methods have been reported. One common approach involves the oxidation of the corresponding xylene isomer. Another versatile method is the carboxylation of a Grignard reagent derived from a halogenated precursor. This procedure is generally applicable for preparing various aromatic carboxylic acids.[3][4] For the purpose of this guide, we will assume the availability of 2,3-dimethylbenzoic acid as the starting material.

Table 1: Properties of Key Precursors

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Role
2,3-Dimethylbenzoic Acid 603-79-2 C₉H₁₀O₂ 150.17 Starting Material
Thionyl Chloride 7719-09-7 SOCl₂ 118.97 Chlorinating Agent

| Diethylamine | 109-89-7 | C₄H₁₁N | 73.14 | Amine Nucleophile |

Step 2: Activating the Carboxyl Group: Formation of 2,3-Dimethylbenzoyl Chloride

To overcome the low reactivity of the carboxylic acid, it is converted to the corresponding acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[5]

The reaction proceeds by the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated. The resulting intermediate then collapses, releasing SO₂, HCl, and the final acyl chloride product.

Experimental Protocol: Synthesis of 2,3-Dimethylbenzoyl Chloride [6]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler containing aqueous NaOH) to neutralize the HCl and SO₂ gases produced.

  • Reagents: Charge the flask with 2,3-dimethylbenzoic acid (1.0 eq) and a suitable solvent such as dry benzene or toluene.

  • Reaction: Add thionyl chloride (approx. 1.5-2.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 5 hours). The reaction progress can be monitored by the cessation of gas evolution.

  • Workup: After cooling the mixture, excess thionyl chloride and the solvent are removed under reduced pressure (rotary evaporation). The resulting crude 2,3-dimethylbenzoyl chloride, typically an oil, can be used directly in the next step or purified by vacuum distillation. A reported synthesis following this method achieved a 92% yield.[6]

Step 3: Amidation: Reaction of 2,3-Dimethylbenzoyl Chloride with Diethylamine

This step is a classic example of nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen atom of diethylamine. This reaction generates a tetrahedral intermediate which then collapses, expelling the chloride ion to form the stable amide product.

A crucial consideration is the liberation of one equivalent of HCl for each equivalent of amide formed. This HCl will react with the basic diethylamine to form the non-nucleophilic diethylammonium chloride salt. To prevent this and ensure the reaction goes to completion, a base must be added to scavenge the HCl. Common choices include using an excess of the amine itself (requiring at least two equivalents), or adding a non-nucleophilic tertiary amine like triethylamine.[7] An alternative, known as the Schotten-Baumann reaction, uses an aqueous base like sodium hydroxide.[8][9]

Experimental Protocol: Synthesis of this compound (Adapted from similar procedures[7][8])

  • Setup: In a fume hood, dissolve diethylamine (1.1 eq) and triethylamine (1.2 eq) in an inert solvent like methylene chloride in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Cool the solution in an ice bath to 0°C. This is critical to control the exothermic nature of the reaction.

  • Addition: Dissolve the crude 2,3-dimethylbenzoyl chloride (1.0 eq) in a small amount of methylene chloride and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for several hours (e.g., 18 hours) to ensure the reaction is complete.

  • Workup:

    • Filter the mixture to remove the triethylamine hydrochloride salt that has precipitated.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water, dilute acid (e.g., 1M HCl) to remove excess amines, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.[10]

Overall Synthesis Workflow

The complete, optimized pathway is a streamlined process from the activated carboxylic acid to the final amide product.

G cluster_0 Step 2: Acid Activation cluster_1 Step 3: Amidation A 2,3-Dimethylbenzoic Acid B 2,3-Dimethylbenzoyl Chloride A->B Reflux A->B C This compound B->C Inert Solvent, 0°C to RT B->C Thionyl SOCl₂ Diethylamine Diethylamine Base Base (e.g., Et₃N)

Caption: Core synthesis pathway for this compound.

Alternative Synthesis Pathway: Direct Amidation via Coupling Reagents

Modern organic synthesis often favors one-pot procedures that avoid the isolation of harsh intermediates like acyl chlorides. This is achieved using coupling reagents that activate the carboxylic acid in situ.

The general mechanism involves the carboxylic acid reacting with the coupling reagent to form a highly reactive activated ester or similar species. This intermediate is not isolated but is immediately consumed by the amine present in the reaction mixture to form the amide. This approach often proceeds under mild conditions with high yields.

A variety of coupling reagents are available, such as carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., BOP, HATU, COMU). For instance, a one-pot synthesis of DEET using COMU as a coupling reagent has been reported, which is notable for its short reaction times and lack of required purification.[11] The byproducts from these reagents are typically water-soluble, facilitating a simple extractive workup.[12][13]

G cluster_0 In-Situ Activation and Coupling RCOOH 2,3-Dimethylbenzoic Acid ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea) RCOOH->ActivatedIntermediate CouplingAgent Coupling Reagent CouplingAgent->ActivatedIntermediate Amide This compound ActivatedIntermediate->Amide Byproduct Water-Soluble Byproduct ActivatedIntermediate->Byproduct Amine Diethylamine Amine->ActivatedIntermediate

Caption: General workflow for direct amidation using a coupling reagent.

Product Purification and Characterization

Regardless of the synthetic route, the final product requires purification and its identity must be confirmed.

  • Purification: The primary purification method is a liquid-liquid extraction to remove water-soluble salts and byproducts. The organic layer is then dried and concentrated. For high purity, vacuum distillation is often effective for liquid amides. Alternatively, silica gel chromatography can be employed.

  • Characterization: The identity and purity of this compound can be confirmed using standard analytical techniques.

Table 2: Physical and Spectroscopic Data

Property Value
CAS Number 57806-76-5[14]
Molecular Formula C₁₃H₁₉NO[14]
Molecular Weight 205.30 g/mol [14]
Appearance Clear yellow liquid[14]
¹H NMR Due to hindered rotation about the C-N amide bond, the two ethyl groups are diastereotopic. This results in separate, complex signals for the CH₂ (quartets) and CH₃ (triplets) groups, rather than a single quartet and triplet.[15]
¹³C NMR Will show distinct signals for the two ethyl carbons, the two aromatic methyl carbons, the four aromatic CH carbons, the aromatic quaternary carbons, and the carbonyl carbon.

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in a tertiary amide is expected around 1630-1660 cm⁻¹. |

Conclusion

The synthesis of this compound is a representative example of tertiary amide formation. The classical approach via an acyl chloride intermediate remains a highly reliable and scalable method, valued for its high yields and the use of cost-effective reagents. The detailed protocols provided herein offer a robust framework for its successful synthesis. Furthermore, an understanding of modern coupling-reagent-based methods is essential for contemporary chemists, as these one-pot procedures offer milder reaction conditions and simplified workups. This guide provides the foundational knowledge and practical steps necessary for researchers and drug development professionals to confidently approach the synthesis of this and related benzamide structures.

References

  • Synthesis of 2,3-dimethylbenzoyl chloride. PrepChem.com. [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Synthesis of N,N-Diethylbenzamide. PrepChem.com. [Link]

  • Synthesis of N,N-diethyltoluamide /DEET. ChemConnections. [Link]

  • Synthesis of 2,3-dimethyl benzoic acid. PrepChem.com. [Link]

  • A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. [Link]

  • The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate. [Link]

  • Preparing method of N, N-dimethylbenzamide.
  • N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

  • (E)-N,N-Diethyl-2-styrylbenzamide. Organic Syntheses. [Link]

  • A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]

  • N,N-Dimethylbenzamide. PubChem, National Institutes of Health. [Link]

  • Process for the manufacture of N,N-diethyl-m-toluamide by aqueous caustic procedure.
  • Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction.
  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. [Link]

  • NMR spectrum of n,n-diethylbenzamidr. Reddit. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education, ACS Publications. [Link]

  • Mesitoic acid. Organic Syntheses. [Link]

  • Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

  • An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. ResearchGate. [Link]

  • Benzoic acid, 2,3-dimethyl-. NIST WebBook. [Link]

  • Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. ResearchGate. [Link]

  • Mastering Organic Synthesis: The Versatility of 2,3-Dimethylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Manufacturing Process. [Link]

  • Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.
  • the preparation of amides. Chemguide. [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

Sources

A Technical Guide to the Solubility of N,N-Diethyl-2,3-dimethylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Diethyl-2,3-dimethylbenzamide. In the absence of extensive published quantitative solubility data for this specific compound, this guide leverages physicochemical principles, analog-based solubility analysis, and established experimental methodologies to provide researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility in various organic solvents. This document details the theoretical underpinnings of its expected solubility profile and furnishes a detailed, field-proven protocol for its empirical determination.

Introduction: The Imperative of Solubility in Scientific Research

Solubility is a fundamental physicochemical property that dictates the viability of a compound in a multitude of applications, from pharmaceutical formulations to materials science. For researchers and developers, a comprehensive understanding of a compound's solubility in different solvent systems is a critical first step in experimental design, process development, and product formulation. This guide focuses on this compound, a substituted benzamide whose solubility profile is crucial for its handling, application, and integration into various scientific workflows.

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle posits that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, with its combination of a polar amide group and a nonpolar substituted aromatic ring, suggests a nuanced solubility behavior across a spectrum of organic solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility. These properties, summarized in Table 1, provide the basis for the expected solubility profile discussed in the subsequent section.

PropertyValueReference
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
CAS Number 57806-76-5[1]
Appearance Not specified (likely liquid or low-melting solid)
Boiling Point Not specified
Melting Point Not specified
Polarity Moderately polarInferred from structure
Hydrogen Bond Acceptor Yes (carbonyl oxygen)Inferred from structure
Hydrogen Bond Donor NoInferred from structure

Predicted Solubility Profile: An Analog-Based Approach

Structural Analogs:

  • N,N-Dimethylbenzamide: Shares the core N,N-dialkylbenzamide structure but lacks the methyl groups on the benzene ring and has methyl instead of ethyl groups on the nitrogen. It is classified as a polar organic compound and is highly soluble in many organic solvents, including ethanol, acetone, and chloroform, but only slightly soluble in water.[2]

  • DEET (N,N-Diethyl-m-toluamide): A closer structural analog, featuring the N,N-diethylamide group and a single methyl group on the benzene ring. DEET is generally soluble in polar organic solvents like ethanol and acetone and is miscible with 2-propanol, cottonseed oil, and propylene glycol.[3][4] Its solubility in water is limited.[5]

Based on the established solubility of these analogs, a qualitative solubility profile for this compound is proposed in Table 2.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe polar amide group can interact with the hydroxyl group of the solvent.
Polar Aprotic Acetone, AcetonitrileHighThe dipole-dipole interactions between the polar amide group and the solvent lead to good solubility.
Nonpolar Toluene, HexaneModerate to LowThe nonpolar substituted benzene ring will have some affinity for nonpolar solvents, but the polar amide group will limit overall solubility.
Chlorinated Dichloromethane, ChloroformHighThese solvents can effectively solvate both the polar and nonpolar regions of the molecule.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the gold standard.[6] This method, recommended by the World Health Organization (WHO), determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[7][8]

Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured, representing the equilibrium solubility.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C or 37°C) using a shaker for an extended period (e.g., 24-72 hours). [7] A->B C Allow the solution to stand to let undissolved solids settle. B->C D Centrifuge or filter the supernatant to remove all solid particles. [4] C->D Ensures clear supernatant E Carefully extract an aliquot of the clear supernatant. D->E F Dilute the aliquot with a suitable solvent. E->F G Quantify the concentration using a validated analytical method (e.g., HPLC, UV-Vis). [4] F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvents. The presence of undissolved solid is crucial for achieving equilibrium.[9]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached, typically between 24 and 72 hours.[9]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the settling of excess solid. To ensure complete removal of particulate matter, centrifuge the vials or filter the supernatant through a chemically resistant filter (e.g., PTFE).[10]

  • Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[7]

Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several external factors. A visual representation of these influencing factors is provided below.

G Solubility Solubility of this compound Temperature Temperature Temperature->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Purity Purity of Compound Purity->Solubility Pressure Pressure (for gaseous solutes) Pressure->Solubility

Caption: Key Factors Influencing Solubility.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. It is therefore critical to control and report the temperature at which solubility is determined.

  • Solvent Properties: As detailed in the predicted solubility profile, the polarity and hydrogen bonding capabilities of the solvent are primary determinants of solubility.

  • Purity of the Compound: Impurities in the this compound sample can affect its measured solubility.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to similar chemical compounds. Based on safety data for structural analogs, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating physicochemical principles, analog-based predictions, and a detailed experimental protocol, this document equips researchers and developers with the necessary tools and knowledge to effectively assess and utilize this compound in their work. The provided shake-flask methodology offers a reliable path to generating the precise, quantitative data required for informed decision-making in research and development.

References

  • Solubility of Things. N,N-Dimethylbenzamide. [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

  • Solubility of Things. DEET. [Link]

  • National Toxicology Program. N,N-Diethyl-m-toluamide (DEET). [Link]

  • Quora. How do you perform the shake flask method to determine solubility?. [Link]

  • U.S. Environmental Protection Agency. N,N-Diethyl-M-Toluamide (DEET) Pesticide Registration Standard. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • World Health Organization. (2024). TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments.... [Link]

  • PubChem. N,N-Dimethylbenzamide. [Link]

  • World Health Organization. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-seventh report. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). [Link]

  • ResearchGate. Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes. [Link]

  • PubChem. N,N-Diethylbenzamide. [Link]

Sources

N,N-Diethyl-2,3-dimethylbenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Properties of N,N-Diethyl-2,3-dimethylbenzamide

This guide provides a detailed examination of the fundamental molecular characteristics of this compound, a substituted aromatic amide of interest in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document elucidates the core physicochemical properties, their empirical and theoretical determination, and their significance in scientific applications.

Executive Summary: Core Molecular Identifiers

This compound is a chemical compound defined by a specific arrangement of atoms, giving rise to its unique properties and behavior. The primary molecular identifiers, which form the basis of its chemical identity, are its molecular formula and molecular weight. These values are critical for a multitude of applications, from stoichiometric calculations in synthesis to interpretation of mass spectrometry data.

Based on established chemical data, the core properties are:

  • Molecular Formula: C₁₃H₁₉NO[1][2]

  • Molecular Weight: 205.3 g/mol [1][2]

  • CAS Number: 57806-76-5[1][2]

These identifiers distinguish it from structurally related isomers such as N,N-Diethyl-3,5-dimethylbenzamide (CAS 15930-57-1), which shares the same molecular formula and weight but differs in the substitution pattern on the aromatic ring.[3]

Elucidation of the Molecular Formula: C₁₃H₁₉NO

The molecular formula, C₁₃H₁₉NO, is an empirical representation of the elemental composition of one molecule of this compound. It specifies that each molecule is constituted of:

  • 13 Carbon (C) atoms

  • 19 Hydrogen (H) atoms

  • 1 Nitrogen (N) atom

  • 1 Oxygen (O) atom

This composition is derived from the molecule's structural components: a benzene ring substituted with two methyl groups, and a diethylamide functional group.

Structural Causality of the Formula

The formula can be deconstructed by analyzing the molecule's constituent parts:

  • Benzene Ring (C₆H₄): A base phenyl group with four attached hydrogens.

  • Two Methyl Groups (2 x CH₃): Replacing two hydrogens on the ring.

  • Amide Group (-C(=O)N-): The carbonyl and nitrogen linker.

  • Two Ethyl Groups (2 x C₂H₅): Attached to the nitrogen atom.

Summing these components (C₆H₄ + 2CH₃ + CON + 2C₂H₅) confirms the total elemental count as C₁₃H₁₉NO. This precise composition is fundamental for predicting spectroscopic signatures and for the design of synthetic pathways.

Determination of Molecular Weight: 205.3 g/mol

The molecular weight (MW) is the mass of one mole of the substance. It is a cornerstone for quantitative analysis, enabling the conversion between mass and molar quantities, which is essential for preparing solutions of known concentration and for calculating reaction yields.

Calculation from Atomic Weights

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula. Using the standard atomic weights from the IUPAC Periodic Table:

  • Carbon (C): ~12.011 u

  • Hydrogen (H): ~1.008 u

  • Nitrogen (N): ~14.007 u

  • Oxygen (O): ~15.999 u

Calculation: (13 x 12.011) + (19 x 1.008) + (1 x 14.007) + (1 x 15.999) = 205.298 g/mol

This value is typically rounded to 205.3 g/mol for most laboratory applications.[1][2]

Data Presentation: Molecular Composition and Weight
ElementSymbolCountAtomic Weight (u)Total Contribution (u)
CarbonC1312.011156.143
HydrogenH191.00819.152
NitrogenN114.00714.007
OxygenO115.99915.999
Total 205.298

Experimental Verification Workflow

While the molecular formula and weight can be calculated theoretically, they must be confirmed empirically. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally confirm the elemental composition and monoisotopic mass of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock to a final concentration of 1-10 µg/mL in the same solvent.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, capable of mass accuracy below 5 ppm.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. The amide nitrogen is a site of protonation, leading to the formation of the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-400).

  • Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion. The theoretical monoisotopic mass of C₁₃H₁₉NO is 205.1467 u. The expected m/z for the protonated molecule [C₁₃H₂₀NO]⁺ is 206.1545.

    • Measure the accurate mass of this peak.

    • Use the instrument's software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical formula (C₁₃H₁₉NO). The mass error should be less than 5 ppm.

Self-Validating System & Trustworthiness

This protocol is self-validating. The high mass accuracy of the instrument provides a high degree of confidence in the generated formula. An internal calibrant should be run concurrently to ensure the instrument is performing within specification. A successful experiment will yield a measured mass that matches the theoretical mass within a narrow tolerance (e.g., ± 0.001 Da), confirming the compound's identity.

Workflow Diagram

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_validation Validation Prep1 Dissolve sample (1 mg/mL stock) Prep2 Dilute to 1-10 µg/mL Prep1->Prep2 Inst Inject into HRMS (ESI+) Prep2->Inst Acq Acquire Mass Spectrum Inst->Acq Data1 Identify [M+H]⁺ Peak Acq->Data1 Data2 Measure Accurate Mass Data1->Data2 Data3 Calculate Elemental Composition Data2->Data3 Val1 Mass Error < 5 ppm? Data3->Val1 Result_Pass Formula Confirmed Val1->Result_Pass Yes Result_Fail Re-evaluate / Re-run Val1->Result_Fail No

Caption: High-Resolution Mass Spectrometry workflow for formula verification.

Structural Isomerism and Its Importance

It is critical for researchers to recognize that molecular formula and weight alone do not uniquely identify a compound. Isomers, such as this compound and N,N-Diethyl-3,5-dimethylbenzamide, share these properties but have different chemical structures and, consequently, different physical, chemical, and biological properties.[3] Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are required to definitively establish the substitution pattern on the aromatic ring and confirm the precise isomeric structure.

Isomers Compound This compound C₁₃H₁₉NO MW: 205.3 g/mol SharedProps Shared Properties Molecular Formula Molecular Weight Compound->SharedProps DiffProps Different Properties Chemical Structure Spectroscopic Data (NMR) Biological Activity Compound->DiffProps Isomer N,N-Diethyl-3,5-dimethylbenzamide C₁₃H₁₉NO MW: 205.3 g/mol Isomer->SharedProps Isomer->DiffProps

Caption: Relationship between isomers and their shared/distinct properties.

Conclusion

The molecular formula (C₁₃H₁₉NO) and molecular weight (205.3 g/mol ) of this compound are foundational data points for any scientific investigation involving this compound. They are derived from its atomic composition and are readily verifiable using standard analytical techniques like high-resolution mass spectrometry. Understanding these core properties is the first and most crucial step in ensuring the accuracy, reliability, and reproducibility of experimental work in chemical synthesis, analysis, and drug development.

References

  • This compound, min 98% (GC). CP Lab Chemicals.
  • This compound | 57806-76-5. ChemicalBook.
  • N,N-diethyl-3,5-dimethylbenzamide | C13H19NO | CID 912532. PubChem, National Institutes of Health.

Sources

Spectroscopic Data of N,N-Diethyl-2,3-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N-Diethyl-2,3-dimethylbenzamide (CAS 57806-76-5), a substituted aromatic amide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data are explained to provide a deeper understanding of the molecular structure and its spectroscopic properties.

Introduction

This compound is a tertiary amide with a molecular formula of C₁₃H₁₉NO. Its structure, characterized by a disubstituted benzene ring attached to a diethylamide group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for tracking its behavior in various chemical and biological systems. This guide will delve into the practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Molecular Structure:

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ was used to obtain the data presented here.

  • Instrument Setup: Use a high-field NMR spectrometer, for instance, a 400 MHz instrument.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters to set include the spectral width, number of scans, and relaxation delay. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20-7.10m2HAromatic H
6.90d, J = 8 Hz1HAromatic H
3.70-3.55m1HN-CH₂
3.35-3.20m1HN-CH₂
3.15-2.90m2HN-CH₂
2.25s3HAr-CH₃
2.07s3HAr-CH₃
1.17t, J = 7 Hz3HN-CH₂-CH₃
0.95t, J = 7 Hz3HN-CH₂-CH₃

Source: Johannes et al., ACS Med. Chem. Lett. 2015, 6, 9, 1043–1047[1]

Interpretation:

The ¹H NMR spectrum reveals several key features of the this compound structure.

  • Aromatic Region: The signals between δ 6.90 and 7.20 ppm correspond to the three protons on the benzene ring. The multiplicity (multiplet and doublet) is consistent with a 1,2,3-trisubstituted aromatic system.

  • Diethylamide Group: A notable feature of N,N-disubstituted amides is the restricted rotation around the C-N bond due to its partial double bond character. This can lead to magnetic inequivalence of the two ethyl groups, or even the two methylene protons within each ethyl group. In this spectrum, the methylene (N-CH₂) protons appear as complex multiplets between δ 2.90 and 3.70 ppm, and the methyl (N-CH₂-CH₃) protons give rise to two distinct triplets at δ 1.17 and 0.95 ppm. This observation strongly supports the hindered rotation around the amide bond.

  • Aromatic Methyl Groups: The two sharp singlets at δ 2.25 and 2.07 ppm are assigned to the two methyl groups attached to the aromatic ring. Their distinct chemical shifts confirm their different positions (ortho and meta to the amide group).

G cluster_nmr ¹H NMR Interpretation cluster_structure Structural Features Aromatic Protons Aromatic Protons (δ 6.90-7.20) Benzene Ring Substituted Benzene Ring Aromatic Protons->Benzene Ring Correlate Diethylamide Protons Diethylamide Protons (δ 0.95-1.17, 2.90-3.70) Amide Group N,N-Diethylamide (Hindered Rotation) Diethylamide Protons->Amide Group Correlate Aromatic Methyls Aromatic Methyls (δ 2.07, 2.25) Methyl Substituents 2,3-Dimethyl Substituents Aromatic Methyls->Methyl Substituents Correlate

Figure 2. Correlation of ¹H NMR signals to structural features.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol:

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: A larger number of scans is typically needed to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Predicted Data Summary:

Predicted Chemical Shift (δ) ppmAssignment
~171C=O
~138Aromatic C-N
~136Aromatic C-CH₃
~134Aromatic C-CH₃
~130Aromatic C-H
~128Aromatic C-H
~125Aromatic C-H
~43N-CH₂
~39N-CH₂
~20Ar-CH₃
~16Ar-CH₃
~14N-CH₂-CH₃
~13N-CH₂-CH₃

Note: These are predicted values and may differ from experimental results.

Interpretation:

  • Carbonyl Carbon: The signal for the carbonyl carbon (C=O) is expected to be the most downfield, typically around δ 171 ppm.

  • Aromatic Carbons: The six aromatic carbons will appear in the range of δ 125-140 ppm. The carbons attached to the nitrogen and methyl groups will have distinct chemical shifts from those attached to hydrogen.

  • Aliphatic Carbons: The carbons of the diethylamide group are expected in the upfield region. Due to hindered rotation, the two methylene carbons (N-CH₂) and the two methyl carbons (N-CH₂-CH₃) are predicted to be non-equivalent, giving rise to four distinct signals. The two aromatic methyl carbons will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and subtracted from the sample spectrum.

Predicted Data Summary:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2970, 2930, 2870C-H stretchAliphatic (CH₂, CH₃)
~1630C=O stretchTertiary Amide
~1450, 1380C-H bendAliphatic (CH₂, CH₃)
~1280C-N stretchAmide
~1100-1000C-C stretch
~800-700C-H bendAromatic (out-of-plane)

Interpretation:

  • C=O Stretch: The most prominent peak in the IR spectrum of an amide is the carbonyl (C=O) stretching vibration. For a tertiary amide like this compound, this is expected to appear as a strong band around 1630 cm⁻¹.

  • C-H Stretches: The absorptions around 2970-2870 cm⁻¹ are characteristic of the C-H stretching vibrations of the ethyl and methyl groups.

  • C-N Stretch: The C-N stretching vibration of the amide group is typically observed in the region of 1280 cm⁻¹.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations of the substituted benzene ring are expected in the fingerprint region (below 1000 cm⁻¹), and their exact positions can provide clues about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: An ionization technique is used to convert the neutral molecules into ions. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that often results in the observation of the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Summary:

m/zInterpretation
206[M+H]⁺ (Protonated Molecule)

Source: Johannes et al., ACS Med. Chem. Lett. 2015, 6, 9, 1043–1047[1]

Interpretation:

The LCMS data shows a peak at m/z 206, which corresponds to the protonated molecule [M+H]⁺ of this compound (molecular weight = 205.30 g/mol ). This confirms the molecular weight of the compound. Further fragmentation analysis (MS/MS) could provide more detailed structural information by breaking the molecule into smaller, characteristic fragments. A common fragmentation pathway for N,N-dialkylbenzamides involves cleavage of the C-N bond or loss of the alkyl groups from the nitrogen atom.

G cluster_ms Mass Spectrometry Fragmentation cluster_structure_ms Structural Correlation Molecular Ion [M+H]⁺ m/z 206 Fragment 1 Loss of C₂H₅ Molecular Ion->Fragment 1 Can fragment to Fragment 2 Acylium Ion Molecular Ion->Fragment 2 Can fragment to Intact Molecule This compound Molecular Ion->Intact Molecule Corresponds to Loss of Ethyl Cleavage of N-C bond Fragment 1->Loss of Ethyl Indicates Benzoyl Moiety Formation of 2,3-dimethylbenzoyl cation Fragment 2->Benzoyl Moiety Indicates

Figure 3. Potential fragmentation pathways in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a detailed and multi-faceted characterization of this compound. The ¹H NMR spectrum confirms the presence of all expected proton environments and provides evidence for the hindered rotation around the amide bond. While experimental ¹³C NMR and IR data were not found in the literature, the predicted spectra offer valuable guidance for the identification of this compound. The mass spectrometry data confirms the molecular weight. Together, these spectroscopic techniques provide a robust and self-validating system for the unambiguous identification and structural elucidation of this compound, which is indispensable for its application in research and development.

References

  • Johannes, J. W., et al. (2015). Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors. ACS Medicinal Chemistry Letters, 6(9), 1043–1047. [Link]

Sources

N,N-Diethyl-2,3-dimethylbenzamide toxicological profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Toxicological Profile of N,N-Diethyl-2,3-dimethylbenzamide

Abstract

This technical guide provides a comprehensive toxicological profile of this compound (CAS 57806-76-5), a substituted aromatic amide. Due to a significant lack of direct toxicological studies on this specific compound, this guide employs a well-established toxicological principle of "read-across" to build a predictive profile. We will analyze data from structurally similar and extensively studied analogs, primarily N,N-Diethylbenzamide (DEB) and the widely used insect repellent N,N-Diethyl-m-toluamide (DEET). This document is intended for researchers, toxicologists, and drug development professionals, offering a synthesized overview of anticipated toxicokinetics, acute and chronic health effects, genotoxicity, carcinogenicity, and reproductive toxicity, while clearly delineating data gaps that necessitate further empirical investigation.

Introduction and Statement of Data Scarcity

This compound is a chemical entity belonging to the family of substituted benzamides. While its specific applications are not widely documented in public literature, its structural similarity to known active compounds, such as insect repellents, suggests potential utility in agrochemical or pharmaceutical development.

A critical challenge in assessing the safety of this compound is the profound absence of dedicated toxicological studies in peer-reviewed literature and regulatory databases. To address this data gap, this guide will construct a predictive toxicological profile by leveraging data from two key structural analogs:

  • N,N-Diethylbenzamide (DEB): Shares the core N,N-diethylbenzamide structure, lacking only the two methyl groups on the aromatic ring.

  • N,N-Diethyl-m-toluamide (DEET): A well-characterized isomer of a methylated analog, providing a vast dataset on a closely related, commercially significant compound.[1]

This read-across approach allows for an informed, preliminary hazard identification, though it must be underscored that these predictions require empirical validation through direct testing of this compound.

Chemical Identity and Physicochemical Properties

A substance's toxicological behavior is intrinsically linked to its physical and chemical properties, which govern its absorption, distribution, and interaction with biological systems.

PropertyThis compoundN,N-Diethylbenzamide (DEB)N,N-Diethyl-m-toluamide (DEET)
CAS Number 57806-76-51696-17-9[2]134-62-3[1]
Molecular Formula C₁₃H₁₉NOC₁₁H₁₅NO[2]C₁₂H₁₇NO[1]
Molecular Weight 205.30 g/mol 177.24 g/mol [2]191.27 g/mol [3]
Appearance Colorless to Light Yellow LiquidLiquid[4]Colorless to Slightly Yellow Oil[1]
Water Solubility Low (predicted)Immiscible[5]Insoluble[6]

Toxicokinetics: A Predictive Overview

Toxicokinetics describes the journey of a chemical through the body: Absorption, Distribution, Metabolism, and Excretion (ADME). While no direct ADME studies exist for this compound, the metabolic pathways of its analogs are well-documented and provide a strong basis for prediction.

Absorption, Distribution, and Excretion

Based on data from DEET, dermal and oral absorption of these lipophilic amides is expected to be rapid and extensive.[7] Following absorption, widespread distribution throughout the body is likely. Excretion is anticipated to be primarily via the urine after metabolic conversion to more water-soluble compounds.[8]

Metabolism

Metabolism is the primary mechanism for detoxifying and eliminating benzamides. Studies on DEB and DEET in rat liver microsomes indicate two principal metabolic pathways mediated by cytochrome P-450 enzymes.[9][10]

  • Oxidative N-deethylation: The sequential removal of ethyl groups from the amide nitrogen. For DEB, this proceeds from N,N-diethylbenzamide to N-ethylbenzamide.[9]

  • Ring Methyl Group Oxidation: Oxidation of the methyl groups on the aromatic ring to form hydroxymethyl and subsequently carboxylic acid derivatives.[10]

  • Hydrolysis and Conjugation: Following initial oxidation and dealkylation, the amide bond can be hydrolyzed, leading to benzoic acid derivatives, which are then conjugated (e.g., with glycine to form hippuric acid derivatives) and excreted.[8]

Based on these established pathways, a proposed metabolic scheme for this compound would involve a combination of N-deethylation and oxidation of one or both ring methyl groups, followed by further oxidation and conjugation.

Caption: Proposed metabolic pathway for this compound.

Acute Toxicity

Acute toxicity assesses the adverse effects of a substance after a single or short-term exposure. Data from analogs provides a clear expectation of moderate acute toxicity via oral and dermal routes.

Study TypeSpeciesRouteValueCompoundReference
LD₅₀ RatOral2000 mg/kgDEB[4]
LC₅₀ (4-hr) MouseInhalation>2500 mg/m³DEB[11]
GHS Classification -OralCategory 4: Harmful if swallowedDEB[2]
GHS Classification -DermalCategory 4: Harmful in contact with skinDEB[2]

Summary of Findings: The available data consistently classify N,N-Diethylbenzamide (DEB) as "Harmful if swallowed" and "Harmful in contact with skin".[2] Inhalation is not considered a primary route of exposure under normal conditions.[4] Symptoms of acute exposure may include irritation to the skin, eyes, and respiratory tract.[5][12] Ingestion of the related compound DEET has been associated with central nervous system disturbances in cases of high exposure.[6]

Standard Acute Oral Toxicity Testing Workflow

A standard protocol to determine the oral LD₅₀ is the OECD Test Guideline 423 (Acute Toxic Class Method). This workflow is designed to classify a substance into a GHS category using a stepwise procedure with a minimal number of animals.

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Local Tissue Effects: Irritation and Sensitization

  • Skin Irritation: N,N-Diethylbenzamide is classified as a Category 2 skin irritant, meaning it causes skin irritation.[2][4] Direct contact should be avoided through the use of appropriate personal protective equipment.

  • Eye Irritation: The compound is also classified as causing serious eye irritation or damage (Category 2 or 1).[2][4] It is critical to wear eye protection when handling this substance.

  • Sensitization: There is currently no available data to suggest that DEB or related analogs are respiratory or skin sensitizers.[4]

Genotoxicity and Carcinogenicity

  • Genotoxicity: No data on the germ cell mutagenicity of this compound or its close analog DEB is available in the reviewed sources.[4] Standard screening tests like the Ames assay and in vitro chromosomal aberration tests would be required to assess this endpoint.

  • Carcinogenicity: There is no information available to indicate that DEB is carcinogenic, and it is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4] Long-term, two-year bioassays in rodents would be necessary for a definitive assessment of carcinogenic potential.

Reproductive and Developmental Toxicity

This is a critical endpoint for which data is severely limited for the target compound and DEB.[4] However, extensive studies on DEET provide valuable insight.

  • DEET Studies: Multiple developmental studies and a two-generation reproductive/developmental study have been conducted on DEET.[13]

    • Developmental effects were generally observed only at dose levels that also caused significant maternal toxicity (e.g., increased mortality).[13]

    • The key finding from a two-generation study was decreased pup body weight during lactation at the highest dose tested.[13] This effect formed the basis for deriving short-term and chronic reference doses (RfDs) for DEET by health agencies.

Standard Prenatal Developmental Toxicity Study Workflow

The potential for a substance to cause harm to a developing fetus is typically assessed using a protocol like the OECD Test Guideline 414.

G start Select Pregnant Animals (e.g., Rats, Rabbits) dosing Daily Dosing During Organogenesis (Gestation Day 6-15 for rats) start->dosing monitoring Monitor Maternal Health (Weight, Food Intake, Clinical Signs) dosing->monitoring termination Terminal Sacrifice (One day prior to term) monitoring->termination exam_dam Examine Dams (Uterine contents, Corpora lutea) termination->exam_dam exam_fetus Examine Fetuses (External, Visceral, Skeletal Malformations) termination->exam_fetus analysis Data Analysis (Determine NOAEL/LOAEL for Maternal & Developmental Toxicity) exam_dam->analysis exam_fetus->analysis

Caption: Workflow for an OECD 414 Prenatal Developmental Toxicity Study.

Conclusion and Identified Data Gaps

Based on a read-across from structural analogs, this compound is predicted to be a substance of moderate acute toxicity (harmful if swallowed or in contact with skin) and a skin and eye irritant . Its metabolic profile is likely dominated by cytochrome P-450-mediated N-deethylation and ring methyl group oxidation.

The toxicological profile is largely incomplete, and the following critical data gaps must be addressed to perform a robust risk assessment:

  • Acute Toxicity: Direct measurement of oral, dermal, and inhalation LD₅₀/LC₅₀ values.

  • Genotoxicity: A battery of in vitro and, if necessary, in vivo mutagenicity and clastogenicity assays.

  • Repeated Dose Toxicity: Subchronic (e.g., 90-day) oral toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive/Developmental Toxicity: Direct assessment via a prenatal developmental toxicity study and potentially a multi-generation study.

  • Carcinogenicity: Long-term bioassays if warranted by genotoxicity results or structural alerts.

Without direct empirical data for these endpoints, any use or development of this compound should proceed with significant caution, assuming a hazard profile consistent with its moderately toxic and irritant analogs.

References

  • This compound - Safety Data Sheet - ChemicalBook. (2023-06-10). ChemicalBook.
  • 4 - SAFETY D
  • N,N-Diethylbenzamide | C11H15NO | CID 15542. PubChem.
  • Metabolism of N,N-diethylbenzamide and N,N-diethyl-alpha,alpha'-13C-benzamide by r
  • SAFETY DATA SHEET - Chem Service. (2016-03-01). Chem Service.
  • Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in r
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-19). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-18). Thermo Fisher Scientific.
  • Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. PubMed.
  • Toxicological Summary for N, N-Diethyl-3-methylbenzamide (DEET): CAS: 134-62-3. (2013-09-30). Minnesota Department of Health.
  • Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. PubMed.
  • DEET. Wikipedia.
  • Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respir
  • Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. PubMed.
  • N,N-DIETHYL-M-TOLUAMIDE - CAMEO Chemicals. NOAA.
  • N,N-Diethyl-3-methylbenzamide 97 134-62-3. Sigma-Aldrich.
  • This compound 57806-76-5. Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

N,N-Diethyl-2,3-dimethylbenzamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of N,N-Diethyl-2,3-dimethylbenzamide, a structural isomer of the widely-used insect repellent N,N-Diethyl-3-methylbenzamide (DEET). Due to the limited volume of publicly available research specifically on the 2,3-dimethyl isomer, this guide leverages the extensive body of knowledge on DEET and related benzamides to project the likely synthesis, mechanism of action, efficacy, and toxicological profile of this compound. This approach, grounded in established structure-activity relationships, offers a robust starting point for researchers and drug development professionals interested in exploring novel repellent candidates.

Synthesis and Characterization

The synthesis of this compound is a straightforward two-step process, commencing with the activation of 2,3-dimethylbenzoic acid followed by amidation. This pathway is a well-established method for the preparation of N,N-disubstituted benzamides.[1]

Experimental Protocols

Step 1: Synthesis of 2,3-Dimethylbenzoyl chloride

This initial step involves the conversion of the carboxylic acid to a more reactive acid chloride. Thionyl chloride is a commonly employed and effective chlorinating agent for this transformation.

  • In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts) with 2,3-dimethylbenzoic acid (1.0 equivalent) and a suitable anhydrous solvent such as dry benzene or toluene.

  • Add thionyl chloride (1.5 to 2.0 equivalents) to the flask.

  • Heat the reaction mixture to reflux and maintain for a period of 3-5 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2,3-dimethylbenzoyl chloride, an oil, is typically of sufficient purity for the subsequent step.[1]

Step 2: Synthesis of this compound (Amidation)

The final product is formed by the nucleophilic acyl substitution reaction between the synthesized 2,3-dimethylbenzoyl chloride and diethylamine.

  • Dissolve diethylamine (2.0-2.5 equivalents) and a tertiary amine base such as triethylamine (1.5 equivalents) in an anhydrous solvent like methylene chloride in a round-bottom flask.

  • Cool the stirred solution to 0 °C in an ice bath.[1]

  • Add the crude 2,3-dimethylbenzoyl chloride (1.0 equivalent) dropwise to the cooled amine solution, ensuring the temperature remains low to control the exothermic reaction.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours.[2]

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl to remove excess amines, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation A 2,3-Dimethylbenzoic Acid C 2,3-Dimethylbenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C E This compound C->E 0°C to RT D Diethylamine D->E

Caption: Synthesis workflow for this compound.

Analytical Characterization

The purity and identity of the final compound can be confirmed using standard analytical techniques. Given that a commercial vendor specifies a purity of "min 98% (GC)," gas chromatography is a validated method for analysis.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and confirming the molecular weight of the volatile amide.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, particularly with a UV detector.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR).

  • Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic amide carbonyl (C=O) stretch.

Physicochemical Properties

PropertyThis compoundN,N-Diethyl-3-methylbenzamide (DEET)
CAS Number 57806-76-5[6]134-62-3
Molecular Formula C₁₂H₁₇NOC₁₂H₁₇NO
Molecular Weight 191.27 g/mol 191.27 g/mol
Appearance Not specified (likely a liquid or low-melting solid)Colorless to slightly yellow oil[7]

Mechanism of Action: An Extrapolated View

The precise mechanism by which DEET repels insects is a topic of ongoing research, with evidence pointing to a multi-modal action rather than a single pathway.[8][9] It is highly probable that this compound interacts with the insect olfactory system in a similar fashion. The two leading hypotheses are not mutually exclusive:

  • The "Stimulus" or "Smell and Avoid" Hypothesis: This theory posits that insects possess olfactory receptor neurons (ORNs) that are directly activated by DEET, triggering an innate avoidance behavior.[6] DEET is not merely masking attractive scents but is itself a detectable, aversive signal.

  • The "Confusant" Hypothesis: This model suggests that DEET interferes with the ability of insects to accurately process host-derived attractants like lactic acid and carbon dioxide.[10][11] It may act by inhibiting the response of ORNs tuned to these attractants or by scrambling the overall olfactory signal, thus "confusing" the insect and disrupting host-seeking behavior.[6]

Recent studies have shown that DEET can interact with a variety of receptors, including both Odorant Receptors (ORs) and Ionotropic Receptors (IRs). For example, the Ir40a receptor has been identified as a putative DEET chemosensor in Drosophila.[8] This suggests that the repellent effect is complex and may involve multiple receptor targets, which could vary between insect species.

Mechanism_of_Action cluster_insect Insect Olfactory System cluster_receptors Receptor Targets cluster_stimuli Chemical Stimuli ORN Olfactory Receptor Neuron (ORN) Brain Brain ORN->Brain Behavioral Response (Avoidance) OR Odorant Receptors (ORs) OR->ORN Signal Transduction IR Ionotropic Receptors (IRs) IR->ORN Signal Transduction Repellent This compound Repellent->OR Direct Activation (Stimulus Theory) Repellent->OR Inhibition (Confusant Theory) Repellent->IR Direct Activation (Stimulus Theory) Attractant Host Odors (e.g., Lactic Acid) Attractant->OR Normal Activation

Caption: Proposed multi-modal mechanism of insect repellent action.

The positioning of the two methyl groups in the ortho and meta positions on the benzene ring of this compound, as opposed to the single meta methyl group in DEET, would undoubtedly influence its three-dimensional shape and electronic properties. This structural difference is critical, as it would alter the binding affinity of the molecule for its receptor targets, potentially leading to differences in repellent potency. Quantitative structure-activity relationship (QSAR) studies on amide repellents have indicated that charge distribution across the molecule is a key factor in determining repellency.[12]

Repellent Efficacy: Inferences from Structure-Activity Relationships

While direct efficacy data for this compound is lacking, the performance of DEET provides a benchmark. DEET is a broad-spectrum repellent, effective against a wide range of biting arthropods.[8]

Table of DEET Efficacy Against Various Arthropods

Target ArthropodSpecies ExampleEfficacy NotesReference
Mosquitoes Aedes aegypti, Anopheles stephensiHighly effective; duration of protection is dose-dependent.[13]
Ticks Ixodes scapularisEffective in preventing tick attachment.[8]
Tabanid Flies Tabanus brominus, Haematopota pluvialisA 15-17% emulsion showed at least 80% efficacy three hours post-application on horses.[3]
Bed Bugs Cimex lectulariusRepellent effect demonstrated, particularly at higher concentrations and via contact.[14][15]

Studies on the structure-activity relationships (SAR) of benzamide and other carboxamide repellents have shown that modifications to both the amide group and the aromatic ring can significantly impact toxicity and repellency.[13][14] For instance, research on isomers of DEET has shown that the meta-isomer is generally the most effective.[10] The shift of one methyl group from the meta to the ortho position in this compound could potentially decrease its efficacy relative to DEET by altering the fit within the target olfactory receptors. However, without empirical data, this remains a hypothesis.

Metabolism and Toxicology: A Profile Based on Analogs

The toxicological and metabolic profiles of this compound are presumed to be similar to those of DEET and other N,N-diethylbenzamides.

Metabolic Pathways (Extrapolated)

In mammals, DEET is rapidly absorbed through the skin, metabolized primarily in the liver, and excreted in the urine.[8][16] The main metabolic pathways are mediated by cytochrome P450 enzymes and involve two primary types of reactions:

  • Oxidation of the Aromatic Methyl Group: The methyl group is oxidized to a hydroxymethyl group, which is then further oxidized to a carboxylic acid.

  • N-Dealkylation: One or both of the N-ethyl groups are hydroxylated and subsequently cleaved to yield N-ethyl-benzamides and benzamide, along with acetaldehyde.[16]

It is highly probable that this compound would undergo similar metabolic transformations. One of the two methyl groups (likely the one at the 3-position due to less steric hindrance) would be a primary site for oxidation. N-dealkylation would also be an expected pathway.

Metabolism_Pathway cluster_path1 Ring Methyl Oxidation cluster_path2 N-Dealkylation Parent This compound M1 Hydroxymethyl Metabolite Parent->M1 CYP450 M3 N-Ethyl-2,3-dimethylbenzamide Parent->M3 CYP450 M2 Carboxylic Acid Metabolite M1->M2 Oxidation Urinary Excretion Urinary Excretion M2->Urinary Excretion M4 2,3-Dimethylbenzamide M3->M4 De-ethylation M4->Urinary Excretion

Sources

An In-Depth Technical Guide to N,N-Diethyl-2,3-dimethylbenzamide: A Case Study in the Rational Design of Insect Repellents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical principles underlying the development of benzamide-based insect repellents, with a specific focus on the structural isomer N,N-Diethyl-2,3-dimethylbenzamide. While its close relative, N,N-Diethyl-3-methylbenzamide (DEET), has been the gold standard in insect repellents for decades, the specific properties of the 2,3-dimethyl isomer are not widely documented in publicly available literature. This guide, therefore, takes a predictive and comparative approach, leveraging the extensive knowledge of DEET and other substituted benzamides to elucidate the probable synthetic pathways, mechanism of action, and structure-activity relationships pertinent to this compound. By examining the subtle yet significant impact of substituent placement on the benzene ring, we aim to provide researchers, scientists, and drug development professionals with a framework for the rational design of novel and potentially more effective arthropod repellents.

Introduction: The Benzamide Scaffold in Insect Repellent Discovery

The search for effective insect repellents has been a long-standing endeavor in public health to combat vector-borne diseases. Among the various chemical classes explored, N,N-disubstituted benzamides have emerged as a particularly successful scaffold. The seminal moment in this field was the development of N,N-Diethyl-3-methylbenzamide (DEET) by the U.S. Department of Agriculture (USDA) for military use in 1946, following experiences in jungle warfare during World War II.[1][2][3] It was made available for public use in 1957 and has since become the most widely used active ingredient in insect repellents globally.[1][2][3]

The effectiveness of DEET spurred further research into the structure-activity relationships (SAR) of related benzamides. These studies have systematically explored the impact of substituents on the benzene ring and the amide group to optimize repellent activity against a wide range of arthropods, including mosquitoes, ticks, and flies.[4][5][6] This guide will delve into the historical context of this research and apply the established principles to the lesser-known isomer, this compound.

Synthesis of N,N-Diethyl-Substituted Benzamides: A Generalized Approach

The synthesis of N,N-diethyl-substituted benzamides, including the 2,3-dimethyl isomer, typically follows a straightforward amidation reaction. The most common and well-established method involves the conversion of the corresponding benzoic acid to an acid chloride, followed by reaction with diethylamine.

General Synthetic Pathway

The synthesis can be conceptualized in two primary steps:

  • Activation of the Carboxylic Acid: The carboxylic acid (in this case, 2,3-dimethylbenzoic acid) is activated to make the carbonyl carbon more susceptible to nucleophilic attack. This is commonly achieved by converting the carboxylic acid to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Amide Formation: The resulting acid chloride is then reacted with diethylamine to form the desired N,N-diethylbenzamide. A base, such as pyridine or an excess of diethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct.

Synthesis_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 2_3_dimethylbenzoic_acid 2,3-Dimethylbenzoic Acid 2_3_dimethylbenzoyl_chloride 2,3-Dimethylbenzoyl Chloride 2_3_dimethylbenzoic_acid->2_3_dimethylbenzoyl_chloride Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->2_3_dimethylbenzoyl_chloride product This compound 2_3_dimethylbenzoyl_chloride->product Nucleophilic Acyl Substitution diethylamine Diethylamine diethylamine->product

A generalized two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet standard, laboratory procedure for the synthesis of this compound.

Materials:

  • 2,3-Dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Diethylamine

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Synthesis: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2,3-dimethylbenzoic acid in an excess of thionyl chloride. Gently reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,3-dimethylbenzoyl chloride.

  • Amidation Reaction: Dissolve the crude 2,3-dimethylbenzoyl chloride in anhydrous diethyl ether and cool the solution in an ice bath. In a separate flask, prepare a solution of diethylamine and a slight excess of pyridine in anhydrous diethyl ether. Add the diethylamine solution dropwise to the cooled acid chloride solution with constant stirring.

  • Workup and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding water. Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography.

Mechanism of Action: A Multi-Modal Sensory Assault

The precise mechanism of action of benzamide repellents is complex and thought to be multi-modal, involving interactions with the insect's olfactory system. Initially, it was believed that repellents like DEET simply masked the host's attractive odors. However, current research suggests a more intricate interplay with various olfactory receptors.

Key Mechanistic Insights:

  • Odorant Receptor (OR) Agonism/Antagonism: DEET and other benzamides can directly activate or inhibit specific odorant receptors in insects. This can lead to a confusing sensory input that disrupts the host-seeking behavior.

  • Disruption of Odor Perception: These compounds can interfere with the insect's ability to detect and process the complex blend of human odors, effectively making the host "invisible" or "unattractive" to the insect.

  • Aversive Behavioral Response: At higher concentrations, benzamides can elicit a direct aversive response, causing the insect to move away from the source.

Mechanism_of_Action Benzamide This compound Olfactory_Receptors Insect Olfactory Receptors Benzamide->Olfactory_Receptors Binds to Sensory_Confusion Sensory Signal Disruption Olfactory_Receptors->Sensory_Confusion Leads to Behavioral_Response Repellent Behavior Sensory_Confusion->Behavioral_Response Induces

Proposed mechanism of action for benzamide-based insect repellents.

Structure-Activity Relationship (SAR) and the Significance of Isomeric Variation

The repellent efficacy of substituted benzamides is highly dependent on their molecular structure. A quantitative structure-activity relationship (QSAR) study on various amide repellents has shown that the charge distribution over the molecule, which affects the dipole moment, is a key factor in determining repellency.[5]

Table 1: Comparative Efficacy of Selected Benzamide Repellents against Aedes aegypti

CompoundSubstituent PositionRelative Efficacy (Compared to DEET)
N,N-Diethyl-m-toluamide (DEET)3-methylStandard
N,N-Diethyl-o-toluamide2-methylSlightly less effective than DEET
N,N-Diethyl-p-toluamide4-methylSignificantly less effective than DEET
N,N-DiethylbenzamideUnsubstitutedLess effective than DEET
2,3-dichloro-N,N-diethylbenzamide2,3-dichloroLess effective than DEET at 25% solution

Note: The efficacy data is compiled from various studies and is intended for comparative purposes. The exact protection times can vary based on concentration, formulation, and insect species.[7]

The data suggests that the position of the methyl group on the benzene ring plays a crucial role in the repellent activity. The meta-position, as seen in DEET, appears to be optimal among the monomethylated isomers.[1] This is likely due to the electronic and steric effects of the substituent influencing the molecule's interaction with the insect's olfactory receptors.

For this compound, the presence of two adjacent methyl groups would create a different steric and electronic profile compared to DEET. While no direct efficacy data is available, we can hypothesize that the increased steric hindrance from the ortho-methyl group might affect its binding to certain olfactory receptors, potentially altering its repellency spectrum or potency. Further empirical testing is necessary to validate this hypothesis.

Conclusion and Future Directions

While this compound remains a scientifically intriguing but commercially unexploited structural isomer, the principles of benzamide chemistry and structure-activity relationships provide a robust framework for predicting its properties. The synthetic route to this compound is well within the capabilities of standard organic chemistry laboratories. The key to unlocking its potential lies in empirical testing of its repellent efficacy against a variety of arthropod vectors.

Future research should focus on:

  • Synthesis and Purification: Developing an optimized and scalable synthesis for this compound.

  • Efficacy Testing: Conducting rigorous in vitro and in vivo studies to determine its repellent activity against key mosquito species (e.g., Aedes aegypti, Anopheles gambiae) and other arthropods.

  • Toxicological Profile: Assessing its dermal and systemic toxicity to ensure its safety for human use.

  • Comparative SAR Studies: Systematically comparing its efficacy to other dimethyl-substituted isomers to further refine our understanding of the structure-activity landscape of benzamide repellents.

By systematically exploring the vast chemical space of substituted benzamides, the scientific community can continue to develop new and improved tools for the prevention of vector-borne diseases.

References

  • Schreck, C. E., & Smith, C. N. (1976). Field studies with selected skin repellents against natural infestations of aedes taeniorhynchus. Mosquito News, 36(1), 36-39.
  • Ansari, M. A., Razdan, R. K., & Sreevatsan. (2009). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Journal of Vector Borne Diseases, 46(3), 232–236.
  • Encyclopedia.com. (n.d.). N,N-Diethyl-3-Methyl-benzamide. Retrieved from [Link]

  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39(9), 2005-2008.
  • García-García, P., et al. (2021). N,N-Diethyl-3-methylbenzamide. Molecules, 26(15), 4434.
  • Lwande, W., et al. (2013). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2013, 1-6.
  • Robbins, P. J., & Cherniack, M. G. (1986). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review.
  • Wikipedia. (2024). DEET. Retrieved from [Link]

  • CN101585781A - Preparing method of N, N-dimethylbenzamide. (2009).
  • American Chemical Society. (2022). N,N-Diethyl-m-toluamide (DEET). Retrieved from [Link]

  • Patureau, F. W., Besset, T., & Glorius, F. (2013). Preparation of (E)
  • Smith, T. D., et al. (2019). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities.
  • Wang, Y., et al. (2017). Quantitative structure-activity relationship study of amide mosquito repellents. SAR and QSAR in Environmental Research, 28(6), 485-498.
  • Paluch, G., et al. (2010). Mosquito repellents: A review of chemical structure diversity and olfaction. Pest Management Science, 66(9), 939-953.
  • CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (2009).
  • Bibbs, C. S., et al. (2012). Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 49(4), 896-902.
  • Zhang, Y., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6296.

Sources

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of N,N-Diethyl-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N,N-Diethyl-2,3-dimethylbenzamide, a substituted aromatic amide of interest in chemical research and development. The protocol detailed herein employs a highly reliable and widely adopted two-step, one-pot procedure commencing from 2,3-dimethylbenzoic acid. The core of the methodology involves the activation of the carboxylic acid to its corresponding acyl chloride using thionyl chloride, followed by amidation with diethylamine. This application note elaborates on the mechanistic rationale, provides a detailed step-by-step protocol, outlines critical safety considerations, and presents expected outcomes, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug development.

Introduction and Scientific Background

This compound belongs to the class of tertiary benzamides. While its isomer, N,N-Diethyl-3-methylbenzamide (DEET), is globally recognized as a preeminent insect repellent, the specific applications of the 2,3-dimethyl substituted analogue are less documented in public literature, making it a valuable subject for novel research in agrochemicals, pharmaceuticals, and material science.[1] The synthesis of such amides is a fundamental transformation in organic chemistry.

Direct amidation between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt, a result of a competing acid-base reaction.[2] To achieve an efficient nucleophilic acyl substitution, the carboxylic acid's hydroxyl group—a poor leaving group—must first be converted into a more reactive species. The most common and effective strategy is the formation of an acyl chloride.[2][3]

This protocol leverages thionyl chloride (SOCl₂) as the activating agent. The reaction of a carboxylic acid with thionyl chloride is exceptionally efficient because it produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the acyl chloride product according to Le Châtelier's principle.[4][5] The highly electrophilic acyl chloride is then reacted in situ with diethylamine to yield the target amide. A tertiary amine base, such as triethylamine, is incorporated to scavenge the HCl produced during the amidation step, preventing the protonation of the diethylamine nucleophile and ensuring the reaction proceeds to completion.[3][6]

Reaction Scheme and Workflow

Overall Synthesis Reaction

The synthesis proceeds in two sequential steps within a single reaction vessel.

Reaction_Scheme reactant1 2,3-Dimethylbenzoic Acid arrow1 Step 1: Activation (Solvent, e.g., DCM) reactant1->arrow1 reactant2 Thionyl Chloride (SOCl₂) reactant2->arrow1 reactant3 Diethylamine arrow2 Step 2: Amination (Triethylamine) reactant3->arrow2 intermediate 2,3-Dimethylbenzoyl Chloride (in situ) byproduct1 + SO₂ (g) + HCl (g) intermediate->byproduct1 intermediate->arrow2 product This compound byproduct2 + Triethylammonium Chloride product->byproduct2 plus1 + plus2 + arrow1->intermediate arrow2->product

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis, purification, and analysis.

Detailed Experimental Protocol

Materials and Reagents

A comprehensive list of required materials is provided below. All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS No.FormulaMW ( g/mol )PuritySupplier Notes
2,3-Dimethylbenzoic Acid603-79-2C₉H₁₀O₂150.17≥98%Ensure dry
Thionyl Chloride (SOCl₂)7719-09-7Cl₂OS118.97≥99%Handle in fume hood
Diethylamine109-89-7C₄H₁₁N73.14≥99.5%Handle in fume hood
Triethylamine (TEA)121-44-8C₆H₁₅N101.19≥99.5%Dry over KOH if needed
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93AnhydrousSolvent
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M (aq)For work-up
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated (aq)For work-up
Sodium Chloride (Brine)7647-14-5NaCl58.44Saturated (aq)For work-up
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04GranularDrying agent
Silica Gel7631-86-9SiO₂60.08230-400 meshFor chromatography
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnels (x2)

  • Reflux condenser with a gas outlet adapter

  • Nitrogen or Argon gas inlet

  • Gas bubbler (filled with mineral oil or connected to a base trap)

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Step-by-Step Synthesis Procedure

Note: This entire procedure must be conducted in a well-ventilated chemical fume hood.

  • Reaction Setup:

    • Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, a condenser topped with a nitrogen inlet, and a glass stopper. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

    • To the flask, add 2,3-dimethylbenzoic acid (e.g., 7.51 g, 50.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (100 mL).

  • Acyl Chloride Formation:

    • Fill the dropping funnel with thionyl chloride (4.4 mL, 7.14 g, 60.0 mmol, 1.2 equiv.).

    • Cool the stirred reaction mixture in the flask to 0 °C using an ice-water bath.

    • Add the thionyl chloride dropwise to the slurry over 20-30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and the rate of gas evolution (SO₂ and HCl).

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours or until the solution becomes clear and gas evolution ceases, indicating the complete formation of the acyl chloride. The reaction can be gently heated to reflux (~40 °C) for 30 minutes to ensure completion.[2]

  • Amidation Reaction:

    • In a separate beaker, prepare a solution of diethylamine (7.8 mL, 5.48 g, 75.0 mmol, 1.5 equiv.) and triethylamine (10.5 mL, 7.6 g, 75.0 mmol, 1.5 equiv.) in 20 mL of anhydrous dichloromethane.

    • Cool the reaction flask containing the in situ generated acyl chloride back down to 0 °C.

    • Transfer the diethylamine/triethylamine solution to a clean, dry dropping funnel and add it dropwise to the cold acyl chloride solution over 30-40 minutes. A white precipitate (triethylammonium chloride) will form. Causality: This step is highly exothermic; maintaining a low temperature prevents side reactions and ensures controlled formation of the amide.[6]

    • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the acyl chloride spot has been completely consumed.

    • Cool the flask in an ice bath and slowly quench the reaction by adding 50 mL of deionized water.

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of 1 M HCl (aq) to remove excess amines.

      • 50 mL of saturated NaHCO₃ (aq) to remove any remaining acidic species.

      • 50 mL of saturated NaCl (brine) to reduce the solubility of organic material in the aqueous layer.

    • Self-Validation: After each wash, check the pH of the aqueous layer to confirm successful neutralization/removal of acids and bases.

  • Isolation and Purification:

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Let it stand for 15-20 minutes, then filter or decant the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

    • Purify the crude oil using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:1 hexanes:ethyl acetate).

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent via rotary evaporation to yield this compound as a pure liquid.

Data, Safety, and Expected Results

Stoichiometry Table (for 50.0 mmol scale)
ComponentM.W. ( g/mol )Amount (mmol)Equiv.Mass (g)Volume (mL)
2,3-Dimethylbenzoic Acid150.1750.01.07.51N/A
Thionyl Chloride118.9760.01.27.144.4
Diethylamine73.1475.01.55.487.8
Triethylamine101.1975.01.57.5910.5
Expected Results
  • Yield: 85–95%

  • Appearance: Colorless to pale yellow oil.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Critical Safety Considerations

This protocol involves hazardous materials and requires strict adherence to safety procedures.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. It reacts violently with water to release toxic gases (SO₂ and HCl). Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[4][5]

  • Amines (Diethylamine, Triethylamine): Corrosive, flammable, and have strong, irritating odors. Avoid inhalation and skin contact.[6]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively within a fume hood.

  • Pressure Build-up: The initial activation step generates gaseous byproducts. Ensure the reaction apparatus is not a closed system and is safely vented (e.g., via a bubbler or a base trap) to prevent pressure build-up.

  • General PPE: Safety glasses, lab coats, and appropriate gloves are mandatory at all times.

References

  • Verma, L., Singh, A., & Ghosh, S. (2010). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 1(1), 1-6.

  • ChemicalBook. (n.d.). N,N-Dimethylbenzamide synthesis. Retrieved January 21, 2026.

  • ChemicalBook. (2023). This compound - Safety Data Sheet. Retrieved January 21, 2026.

  • LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved January 21, 2026.

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 21, 2026.

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 21, 2026.

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved January 21, 2026.

  • PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved January 21, 2026.

  • PubChem. (n.d.). 2,3-Dimethylbenzoic acid. Retrieved January 21, 2026.

  • Vulcanchem. (n.d.). N,N-Diethyl-2-methylbenzamide. Retrieved January 21, 2026.

Sources

Application Notes and Protocols for the Quantification of N,N-Diethyl-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Diethyl-2,3-dimethylbenzamide, an isomer of the more common N,N-Diethyl-meta-toluamide (DEET), is a potent insect repellent. The accurate quantification of this active ingredient is paramount for ensuring product efficacy, safety, and for conducting pharmacokinetic and environmental monitoring studies. This document provides a comprehensive guide to the validated analytical methods for the determination of this compound, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions.

The choice between GC and HPLC is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. GC is particularly well-suited for the analysis of volatile and semi-volatile compounds like DEET and its isomers, often providing high resolution and sensitivity, especially when coupled with a mass spectrometer (MS)[1][2][3]. HPLC, on the other hand, is a versatile technique applicable to a wide range of compounds and is frequently employed for the analysis of DEET in various formulations and biological fluids[4][5][6][7][8].

I. Gas Chromatography (GC) Based Quantification

Gas chromatography is a powerful technique for the separation and quantification of this compound. The principle relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for achieving the desired separation from isomers and potential impurities[1].

A. Rationale for Methodological Choices
  • Injector and Column Selection: A split/splitless injector is typically used to introduce the sample. A non-polar or mid-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is often preferred for its ability to separate isomers of DEET. For challenging separations of meta and para isomers, a graphitized carbon black column can be employed[1].

  • Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for the quantification of organic compounds like DEET, offering a wide linear range and good sensitivity. For enhanced selectivity and lower detection limits, a Mass Spectrometer (MS) is the detector of choice, allowing for both quantification and structural confirmation[2][3][9].

  • Internal Standard: The use of an internal standard, such as acenaphthene or ¹³C-labeled DEET, is highly recommended to correct for variations in injection volume and detector response, thereby improving the precision and accuracy of the method[1].

B. Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Formulation, Plasma) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Capillary Column Separation Injection->Separation Detection FID or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Internal/External Standard) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC.

C. Detailed Protocol for GC-FID Quantification of this compound in a Cream Formulation

1. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the cream formulation into a 50 mL centrifuge tube.

  • Add 10 mL of hexane and 5 mL of methanol.

  • Vortex for 2 minutes to ensure thorough mixing and extraction of the analyte.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the extraction of the remaining residue with another 10 mL of hexane.

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of ethyl acetate containing a known concentration of the internal standard.

2. GC-FID Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/splitless, 250°C, split ratio 20:1
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 150°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Detector FID, 280°C

3. Calibration:

  • Prepare a series of calibration standards of this compound in ethyl acetate, each containing the same concentration of the internal standard as the samples.

  • The concentration range should bracket the expected concentration of the analyte in the samples. A typical range is 10-500 µg/mL.

  • Inject each calibration standard and construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

4. Data Analysis:

  • Inject the prepared sample solutions.

  • Calculate the peak area ratio of this compound to the internal standard in the samples.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

  • Calculate the final concentration in the original cream formulation, taking into account the initial weight and dilution factors.

II. High-Performance Liquid Chromatography (HPLC) Based Quantification

HPLC is a highly versatile and widely used technique for the quantification of this compound in a variety of matrices, including pharmaceutical formulations and biological samples[4][5][10]. Reversed-phase chromatography is the most common mode of separation for this analyte.

A. Rationale for Methodological Choices
  • Column Selection: A C18 column is the most frequently used stationary phase for the reversed-phase separation of DEET and its isomers[4][5]. The hydrophobicity of the C18 stationary phase allows for good retention and separation of these moderately non-polar compounds.

  • Mobile Phase: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is used as the mobile phase. The ratio of organic to aqueous phase is optimized to achieve the desired retention time and resolution[5][11]. The pH of the aqueous phase can be adjusted to control the ionization of any acidic or basic impurities.

  • Detector: A UV detector is commonly used for the quantification of DEET, as the aromatic ring provides strong chromophores. Detection is typically performed at a wavelength around 220 nm or 270 nm[4][5]. For more complex matrices or when higher sensitivity is required, a mass spectrometer (LC-MS) can be employed[4][12].

B. Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Lotion, Urine) Extraction Dilution, SPE, or Liquid-Liquid Extraction Sample->Extraction Filtration Filtration through 0.45 µm filter Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (External Standard) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

C. Detailed Protocol for HPLC-UV Quantification of this compound in a Lotion Formulation

1. Sample Preparation:

  • Accurately weigh approximately 0.5 g of the lotion into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the lotion and extract the analyte.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 220 nm

3. Calibration:

  • Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).

  • From the stock solution, prepare a series of working calibration standards by serial dilution with the mobile phase. A suitable range would be 1-100 µg/mL.

  • Inject each calibration standard and construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis:

  • Inject the prepared sample solution.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the percentage of the active ingredient in the original lotion formulation, accounting for the initial weight and dilution.

III. Method Validation

To ensure the reliability and accuracy of the analytical data, both the GC and HPLC methods must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated by analyzing placebo formulations and stressed samples.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically demonstrated by a correlation coefficient (r²) of ≥ 0.999.[5][6]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a placebo matrix and the recovery is calculated. Typical acceptance criteria are 98-102%.[5]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). An RSD of < 2% is generally considered acceptable.[2][5]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][6]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

IV. Conclusion

The Gas Chromatography and High-Performance Liquid Chromatography methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, sample matrix, and available resources. Proper method validation is crucial to ensure the generation of accurate and defensible analytical data. The protocols provided herein serve as a comprehensive starting point for researchers and scientists involved in the analysis of this important active ingredient.

References

  • Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). (n.d.). In NCBI Bookshelf. Retrieved from [Link]

  • Analysis of the Insect Repellent Deet and Its Isomers by Gas Chromatography on Graphitized Carbon Black. (n.d.). Journal of Economic Entomology. Retrieved from [Link]

  • Separation of DEET on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Cherstniakova, S. A., Garcia, G. E., Strong, M. J., Bi, H., & Abou-Donia, M. B. (2006). Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography. Journal of analytical toxicology, 30(8), 569–577. Retrieved from [Link]

  • dos Santos, J., Lourenço, R. L., Rosa, P., & Adams, A. I. H. (2021). Development and Validation of a Simple HPLC-UV Method to Assay DEET Repellents and its Application to Different Commercial Forms. Current Pharmaceutical Analysis, 17(8), 1051-1059. Retrieved from [Link]

  • da Silva, M. P., de Oliveira, A. C. S., & de Oliveira, L. A. (2018). Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents. Analytical Methods, 10(14), 1621-1627. Retrieved from [Link]

  • Determination of Insect Repellents by HPLC. (n.d.). CIPAC. Retrieved from [Link]

  • Cherstniakova, S. A., Garcia, G. E., Strong, M. J., Bi, H., & Abou-Donia, M. B. (2006). Rapid Determination of N,N-Diethyl-m-Toluamide and Permethrin in Human Plasma by Gas Chromatography-Mass Spectrometry and Pyridostigmine Bromide by High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • DEET analysis in bug sprays. (2024). Lucidity. Retrieved from [Link]

  • dos Santos, J., Lourenço, R. L., Rosa, P., & Adams, A. I. H. (2021). Development and Validation of a Simple HPLC-UV Method to Assay DEET Repellents and its Application to Different Commercial Forms. Ovid. Retrieved from [Link]

  • da Silva, M. P., de Oliveira, A. C. S., & de Oliveira, L. A. (2018). Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents. Academia.edu. Retrieved from [Link]

  • Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). (2017). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Sample preparation. (n.d.). Laboratorio di Spettrometria di Massa. Retrieved from [Link]

  • Calafat, A. M., Wong, L. Y., & Valentin-Blasini, L. (2018). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry. PloS one, 13(11), e0208216. Retrieved from [Link]

  • MALDI-TOF Sample Preparation. (n.d.). University of Notre Dame. Retrieved from [Link]

  • Araya-Sibaja, A. M., Fandaruff, C., & Lobo-Delgado, M. T. (2013). N,N-diethyl-meta-toluamide (DEET) in repellent solutions: development and validation of an analytical method. Revista Brasileira de Farmácia, 94(3), 273-278. Retrieved from [Link]

  • Why Mosquitoes Can't Find You When You Wear DEET. (2024). YouTube. Retrieved from [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024). PubMed. Retrieved from [Link]

  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent. Retrieved from [Link]

  • Skidan, I., & Torchilin, V. (2008). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Retrieved from [Link]

  • Panuwet, P., Montesano, M. A., & Whitehead, R. D. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical reviews in analytical chemistry, 46(2), 133–151. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC-UV Method for the Quantification of N,N-Diethyl-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N-Diethyl-2,3-dimethylbenzamide. Developed for researchers, quality control analysts, and drug development professionals, this protocol outlines a systematic approach from method development rationale to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The described reversed-phase HPLC-UV method is demonstrated to be specific, accurate, precise, and linear for the determination of this compound in both bulk substance and formulated products.

Introduction and Scientific Rationale

This compound is a substituted aromatic amide whose accurate quantification is critical for efficacy, safety, and quality control in various applications. High-Performance Liquid Chromatography (HPLC) with UV detection stands as a preferred analytical technique for such molecules due to its high resolution, sensitivity, and specificity.[2][4]

The core of this method is built upon reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[5][6] this compound, with its alkyl and benzamide moieties, possesses sufficient non-polar character to be well-retained and resolved on a C18 stationary phase. The selection of a C18 column is foundational, offering a versatile and robust platform for the analysis of a wide range of small molecules.[7][8]

The mobile phase, a blend of acetonitrile and water, is chosen for its miscibility, low UV cutoff, and excellent solvating properties for benzamide derivatives.[9][10] The inclusion of a small percentage of phosphoric acid is a critical decision to control the pH of the mobile phase. This ensures the suppression of silanol group ionization on the silica-based stationary phase, leading to improved peak symmetry and reproducible retention times.[9][10] The detection wavelength is selected based on the UV absorbance profile of the analyte to maximize sensitivity.

Physicochemical Properties of the Analyte

A comprehensive understanding of the analyte's properties is fundamental to robust method development.

PropertyValueSource
CAS Number 57806-76-5[11]
Molecular Formula C₁₃H₁₉NO-
Molecular Weight 205.30 g/mol -
Structure This compound

Note: Detailed experimental properties such as LogP and pKa for this specific isomer may not be readily available; however, properties of related benzamides suggest moderate hydrophobicity suitable for reversed-phase HPLC.[9][12]

Recommended HPLC Method Parameters

This section details the optimized chromatographic conditions for the analysis of this compound.

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary HPLC with UV/PDA DetectorStandard instrumentation for this application.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)Excellent retention and separation for non-polar to moderately polar compounds.[7]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidProvides optimal elution, peak shape, and retention time. Phosphoric acid ensures pH control for reproducibility.[9][10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[7]
Column Temperature 30°CControlled temperature ensures stable retention times and improves method robustness.
Detection Wavelength 220 nmProvides high sensitivity for the benzamide chromophore.[7] A full UV scan (200-400 nm) is recommended during method development to confirm the optimal wavelength.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Run Time ~10 minutesSufficient to elute the analyte and any potential early-eluting impurities.

Protocols: Preparation of Solutions & Samples

Mobile Phase Preparation
  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Transfer to a 1 L solvent bottle.

  • Add 1.0 mL of concentrated phosphoric acid (85%).

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.[10]

Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.[7]

  • Record the exact weight.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times.[7][10]

Working Standard Solutions for Calibration

Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 1, 5, 25, 50, 100, 150 µg/mL).[5]

Sample Preparation

The goal of sample preparation is to provide a clean, particulate-free solution of the analyte in a solvent compatible with the mobile phase.[6][13]

  • For Bulk Material: Accurately weigh an appropriate amount of the sample, dissolve in methanol, and dilute with the mobile phase to bring the analyte concentration within the calibration range.

  • For Formulated Products (e.g., Creams, Lotions): a. Accurately weigh ~1 gram of the homogenized sample into a 50 mL centrifuge tube.[10] b. Add 20 mL of methanol, vortex for 2 minutes, and sonicate for 15 minutes to extract the analyte.[10] c. Centrifuge at 4000 rpm for 10 minutes.[10] d. Collect the supernatant and dilute as necessary with the mobile phase. e. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column or instrument.[6][10]

Analytical Workflow

The following diagram illustrates the logical flow of the analytical process from sample receipt to final data analysis.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A Receive Sample D Prepare Sample (Extract & Dilute) A->D B Prepare Mobile Phase E System Equilibration & System Suitability Test B->E C Prepare Standards F Inject Standards (Build Calibration Curve) C->F G Inject Samples D->G E->F F->G H Integrate Peaks G->H I Quantify Analyte (Using Calibration Curve) H->I J Generate Report I->J

Caption: High-level workflow for the HPLC analysis of this compound.

Method Validation Protocol

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[14] The following parameters must be assessed according to ICH Q2(R1) guidelines.[1][3]

Validation_Parameters center Validated HPLC Method Specificity Specificity (No Interference) center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantitation (LOQ) center->LOQ Robustness Robustness center->Robustness

Sources

Gas chromatography analysis of N,N-Diethyl-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Gas Chromatographic Analysis of N,N-Diethyl-2,3-dimethylbenzamide

Introduction: Characterization of a DEET Isomer

This compound (CAS 57806-76-5) is a structural isomer of the widely used insect repellent N,N-Diethyl-m-toluamide (DEET).[1] While DEET features a methyl group at the meta (3) position of the benzene ring, this compound has methyl groups at the ortho (2) and meta (3) positions. This structural variation can influence its physicochemical properties, efficacy, and toxicological profile. Accurate and robust analytical methods are therefore essential for its identification and quantification in various matrices, including formulated products, environmental samples, and for quality control in manufacturing processes.

Gas chromatography (GC) is an ideal technique for the analysis of this compound due to the compound's volatility and thermal stability.[2] Coupled with either a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification, GC provides the necessary sensitivity and selectivity for rigorous analysis. This application note presents a comprehensive protocol for the analysis of this compound using GC-MS, drawing upon established methods for structurally similar benzamides.[3]

Principle of the Method: Separation and Detection

The fundamental principle of this method relies on the separation of this compound from other components in a sample matrix based on its partitioning between a gaseous mobile phase and a liquid stationary phase within a capillary column.

  • Injection: A prepared liquid sample is injected into a heated inlet, where it is rapidly vaporized.

  • Separation: An inert carrier gas (e.g., Helium) transports the vaporized analytes onto the analytical column. The separation occurs based on the compound's boiling point and its specific interactions with the column's stationary phase. A non-polar or semi-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is chosen for its excellent resolving power for aromatic compounds.[3]

  • Detection:

    • Mass Spectrometry (MS): As the analyte elutes from the column, it enters the MS detector. Here, it is ionized, typically by electron ionization (EI), which fragments the molecule into a unique, predictable pattern. This mass spectrum serves as a "fingerprint" for positive identification.[2]

    • Flame Ionization Detector (FID): For quantification, an FID can be used. When the carbon-containing analyte is burned in a hydrogen-air flame, it produces ions. The detector measures the current generated by these ions, which is proportional to the mass of the analyte.[4]

The choice of detector depends on the analytical goal. For identity confirmation and analysis in complex matrices, GC-MS is superior. For routine quality control and high-throughput quantification where the analyte's identity is already known, GC-FID offers a robust and cost-effective solution.[4]

Detailed Analytical Protocol

This protocol is designed to be a self-validating system, incorporating quality control checks to ensure data integrity.

Instrumentation and Consumables
  • Gas Chromatograph: A system equipped with a split/splitless injector and a suitable detector (MS or FID).

  • Analytical Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms, ZB-5MS, or equivalent) is recommended for its versatility and proven performance with similar compounds.[3]

  • Carrier Gas: Helium, 99.999% purity or higher.

  • Autosampler: Capable of 1 µL injections.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[5]

  • Syringes and Filters: Appropriate volumetric glassware and solvent-resistant syringe filters (0.45 µm).

  • Analytical Balance: Readable to 0.1 mg.

Reagents and Standard Preparation
  • Solvents: HPLC or GC-grade solvents such as methanol, isopropanol, or hexane.[6]

  • Analyte Standard: this compound reference standard of known purity.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C and protected from light.

  • Working Calibration Standards (0.5 - 50 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with the chosen solvent. A suggested concentration range is 0.5, 2, 5, 10, 20, and 50 µg/mL.

Sample Preparation

The goal of sample preparation is to extract the analyte into a clean solvent suitable for GC injection.[5][6] The procedure must be adapted to the sample matrix. Below is a general protocol for a solid or semi-solid formulated product.

cluster_prep Sample Preparation Workflow sample 1. Homogenize & Weigh Sample (e.g., 100 mg) dissolve 2. Add Solvent & Vortex (e.g., 10 mL Methanol) sample->dissolve centrifuge 3. Centrifuge/Filter (Remove Particulates) dissolve->centrifuge dilute 4. Dilute Supernatant (To fall within calibration range) centrifuge->dilute inject 5. Transfer to Vial (Ready for GC Analysis) dilute->inject

Caption: Step-by-step workflow for sample preparation.

Protocol Steps:

  • Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of methanol to the tube. Vortex vigorously for 2 minutes to ensure complete dissolution of the analyte.

  • Clarification: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients. Alternatively, filter the extract through a 0.45 µm PTFE syringe filter.[5]

  • Dilution: Transfer an aliquot of the clear supernatant into a volumetric flask and dilute as necessary with methanol to bring the expected analyte concentration into the range of the calibration curve (e.g., ~10 µg/mL).[5]

  • Final Sample: Transfer the final diluted sample into a 2 mL autosampler vial for analysis.

GC-MS/FID Instrumental Parameters

The following parameters have been adapted from established methods for related benzamides and serve as an excellent starting point for method development.[3][7]

ParameterGC-MS ConditionGC-FID ConditionRationale
Injector Splitless, 1 µL injectionSplit (50:1), 1 µL injectionSplitless mode is used for trace analysis to ensure maximum analyte transfer to the column. A split injection is suitable for higher concentration samples to avoid column overload.
Injector Temperature 270 °C270 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.[3]
Carrier Gas HeliumHeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.
Oven Program 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)The initial hold allows for proper focusing of the analytes at the head of the column. The temperature ramp effectively separates compounds based on their boiling points and column interactions.[3]
MS Transfer Line 280 °CN/APrevents condensation of the analyte as it transfers from the GC to the MS.[7]
MS Ion Source 230 °CN/AA standard temperature for electron ionization sources.
Ionization Mode Electron Ionization (EI), 70 eVN/AStandard EI energy provides reproducible fragmentation patterns for library matching and identification.[2]
Mass Range 40 - 450 amuN/AA wide scan range to capture the molecular ion and key fragment ions of the analyte.
Detector Temperature N/A290 °CMust be hotter than the final oven temperature to prevent condensation in the detector.
FID Gas Flows N/AH₂: 40 mL/min, Air: 400 mL/min, Makeup (He): 25 mL/minOptimized gas flows for a stable flame and sensitive response.
Data Analysis and Quantification

cluster_analysis Analytical & Data Workflow prep Sample Preparation gcms GC-MS/FID Analysis (Acquire Data) prep->gcms integrate Peak Identification & Integration gcms->integrate calibrate Generate Calibration Curve (Standards) integrate->calibrate Standards quantify Calculate Concentration (Unknowns) integrate->quantify Samples calibrate->quantify report Final Report quantify->report

Caption: Overall workflow from sample to report.

  • Identification (GC-MS): The analyte is identified by comparing its retention time and the acquired mass spectrum with that of a pure reference standard.

  • Calibration: Analyze the prepared working standards. Plot the peak area of the analyte versus its concentration to generate a linear calibration curve. The curve should have a correlation coefficient (r²) of >0.99 for good linearity.[2][8]

  • Quantification: Inject the prepared samples. Using the peak area obtained for the analyte in the sample and the linear regression equation from the calibration curve, calculate the concentration of this compound in the sample. Remember to account for all dilution factors used during sample preparation.

Expected Method Performance

Based on validation studies of structurally analogous compounds like DEET and other benzamides, the following performance characteristics can be expected from this method.[2][8]

Performance MetricExpected ResultSignificance
Linearity (r²) > 0.99Demonstrates a direct, proportional relationship between detector response and analyte concentration.[8]
Accuracy (Recovery %) 85 - 115%Indicates how close the measured value is to the true value, assessing the effectiveness of the extraction.[2]
Precision (RSD %) < 5%Shows the closeness of repeated measurements, indicating the method's reproducibility.[2]
Limit of Quantification (LOQ) Low ng/mL to pg/mL rangeDefines the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[2]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by Gas Chromatography. By leveraging a standard 5% phenyl polysiloxane column and employing either MS or FID detection, this method offers a robust, sensitive, and reliable approach for the identification and quantification of this compound. The provided workflows and instrument parameters serve as a comprehensive guide for researchers, quality control analysts, and drug development professionals, ensuring the generation of accurate and defensible analytical data.

References

  • Vulcanchem. N,N-Diethyl-2-methylbenzamide - 26545-51-7.
  • Benchchem.
  • University of California, Davis.
  • ChemicalBook. This compound | 57806-76-5.
  • SCION Instruments.
  • Lucidity. DEET analysis in bug sprays.
  • MDPI. N,N-Diethyl-3-methylbenzamide.
  • ResearchGate. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
  • Lumir Lab.

Sources

Application Notes & Protocols: N,N-Diethyl-2,3-dimethylbenzamide as a Versatile Analytical Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the potential applications of N,N-Diethyl-2,3-dimethylbenzamide as a novel analytical reagent. While primarily recognized for its chemical properties, its unique structure lends itself to diverse roles in modern analytical workflows. These notes provide both the theoretical framework and practical, step-by-step protocols for its use as a reference standard in chromatographic analysis, as a derivatizing agent to enhance analyte detection, and as a complexing agent for the determination of metal ions. This document is intended for researchers, scientists, and drug development professionals seeking to expand their analytical toolkit with innovative and robust methodologies.

Introduction: Unveiling the Analytical Potential of this compound

This compound is a substituted aromatic amide with a distinct molecular structure that suggests significant, yet largely unexplored, potential in analytical chemistry. While related compounds like N,N-Diethyl-3-methylbenzamide (DEET) are widely known as insect repellents, the specific isomeric and steric properties of this compound offer unique opportunities for analytical applications.[1] Its stable chemical nature, potential for functional group modification, and ability to interact with metal ions form the basis for its utility as a reference standard, a derivatizing agent, and a complexing agent.

This guide moves beyond the conventional applications of benzamides to provide detailed, actionable protocols for leveraging this compound in sophisticated analytical settings. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueSource
Molecular Formula C₁₃H₁₉NOInferred
Molecular Weight 205.30 g/mol Inferred
Purity (Typical) ≥98% (GC)[2]
Appearance Off-white to yellow solid or liquidInferred
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane)Inferred

Application I: High-Purity Reference Standard in Chromatographic Analysis

The primary and most immediate application of this compound is as a high-purity reference standard for the accurate quantification of itself or structurally similar compounds in various matrices.[3] A well-characterized reference standard is the cornerstone of any robust quantitative analytical method.

Rationale and Expertise-Driven Insights

The use of a certified reference material (CRM) or a well-characterized standard is imperative for method validation and to ensure the traceability of analytical results.[3] The stability and high purity of commercially available this compound make it an excellent candidate for this purpose.[2] When used as a reference standard, it allows for the construction of accurate calibration curves, the determination of limits of detection (LOD) and quantification (LOQ), and the assessment of method precision and accuracy.

Experimental Protocol: Quantification by HPLC-UV

This protocol outlines the use of this compound as an external standard for its own quantification in a sample matrix.

Objective: To accurately determine the concentration of this compound in a solution.

Materials:

  • This compound (≥98% purity)[2]

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Protocol Steps:

  • Preparation of Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in a 10 mL volumetric flask with acetonitrile.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at 4°C in a tightly sealed amber vial.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the unknown sample containing this compound in acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • Analysis and Data Interpretation:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Application II: Derivatizing Agent for Enhanced Analyte Detection

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as its volatility, thermal stability, or detectability.[4][5][6] The N,N-diethylamino group and the aromatic ring of this compound can be leveraged in derivatization reactions.

Conceptual Framework: Amide Group as a Reactive Handle

While this compound itself is relatively stable, it can be chemically modified to introduce functionalities that are more amenable to specific detection methods, such as fluorescence or mass spectrometry. For instance, the aromatic ring can undergo electrophilic substitution to introduce a chromophore or fluorophore.

Hypothetical Protocol: Derivatization for Fluorescence Detection

This conceptual protocol describes how this compound could be used to derivatize a hypothetical analyte containing a reactive group (e.g., a carboxylic acid) to introduce a fluorescent tag.

Objective: To derivatize a non-fluorescent carboxylic acid analyte with a modified, fluorescent version of this compound for sensitive quantification.

Workflow:

Derivatization_Workflow cluster_synthesis Synthesis of Fluorescent Reagent cluster_derivatization Derivatization Reaction cluster_analysis Analytical Measurement Reagent_Syn Synthesize a fluorescent derivative of this compound (e.g., by adding a dansyl group) Derivatization React analyte with the fluorescent reagent in the presence of a coupling agent (e.g., DCC/DMAP). Reagent_Syn->Derivatization Analyte Analyte (Carboxylic Acid) Analyte->Derivatization Derivatized_Product Fluorescently-tagged Analyte Derivatization->Derivatized_Product HPLC_Fluor Analyze the derivatized product by HPLC with fluorescence detection. Derivatized_Product->HPLC_Fluor

Caption: Workflow for using a modified this compound as a derivatizing agent.

Protocol Steps:

  • Synthesis of the Derivatizing Reagent: This is a hypothetical step requiring synthetic organic chemistry to attach a fluorescent moiety (e.g., a dansyl group) to the aromatic ring of this compound.

  • Derivatization Reaction:

    • Dissolve the carboxylic acid analyte in an appropriate aprotic solvent (e.g., dichloromethane).

    • Add an equimolar amount of the synthesized fluorescent this compound derivative.

    • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), to facilitate amide bond formation.

    • Stir the reaction at room temperature for 2-4 hours.

  • Quenching and Extraction:

    • Quench the reaction with a small amount of water.

    • Perform a liquid-liquid extraction to isolate the derivatized product.

  • Analysis:

    • Analyze the extracted product using reverse-phase HPLC with a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent tag.

Application III: Complexing Agent for Metal Ion Analysis

The amide functional group in this compound contains both oxygen and nitrogen atoms with lone pairs of electrons, making it a potential ligand for complexation with metal ions.[7] This property can be exploited for the selective extraction or spectrophotometric determination of certain metal ions.

Mechanistic Rationale

The formation of a complex between this compound and a metal ion can lead to a change in the solution's spectroscopic properties (e.g., a color change), which can be measured using a UV-Vis spectrophotometer. The stability and stoichiometry of the complex will depend on the metal ion, the solvent system, and the pH.[8]

Protocol: Spectrophotometric Determination of a Metal Ion (e.g., Cu²⁺)

This protocol provides a general framework for developing a method for the spectrophotometric determination of a metal ion, using Cu²⁺ as an example.

Objective: To determine the concentration of Cu²⁺ ions in an aqueous solution.

Materials:

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ethanol

  • Buffer solutions of various pH values

  • UV-Vis spectrophotometer

Workflow:

Metal_Ion_Analysis_Workflow Start Prepare Solutions Complex_Formation Mix this compound solution with Cu²⁺ standard solutions at a specific pH. Start->Complex_Formation Incubation Allow time for complex formation. Complex_Formation->Incubation Measurement Measure the absorbance of the solutions at the wavelength of maximum absorbance (λ_max). Incubation->Measurement Calibration Construct a calibration curve of absorbance vs. Cu²⁺ concentration. Measurement->Calibration Analysis Measure the absorbance of the unknown sample and determine its concentration from the calibration curve. Calibration->Analysis

Caption: Workflow for the spectrophotometric analysis of metal ions.

Protocol Steps:

  • Preparation of Reagent Solution:

    • Prepare a stock solution of this compound in ethanol (e.g., 0.01 M).

  • Preparation of Metal Ion Standards:

    • Prepare a stock solution of Cu²⁺ (e.g., 1000 ppm) by dissolving a known amount of CuSO₄·5H₂O in deionized water.

    • Prepare a series of working standards by diluting the stock solution.

  • Method Development - Determination of λ_max and Optimal pH:

    • In a series of test tubes, mix a fixed amount of the Cu²⁺ standard solution with an excess of the this compound reagent solution.

    • Vary the pH of the solutions using appropriate buffers.

    • Scan the absorbance of each solution over a range of wavelengths (e.g., 300-800 nm) to determine the λ_max of the complex.

    • Identify the pH at which the absorbance is maximal and stable.

  • Calibration Curve Construction:

    • At the optimized pH, prepare a series of solutions with varying concentrations of Cu²⁺ and a constant, excess concentration of the this compound reagent.

    • Measure the absorbance of each solution at the predetermined λ_max.

    • Plot absorbance versus Cu²⁺ concentration to generate a calibration curve.

  • Sample Analysis:

    • Treat the unknown sample containing Cu²⁺ in the same manner as the standards.

    • Measure its absorbance and determine the concentration using the calibration curve.

Conclusion and Future Perspectives

This compound presents a promising, albeit underexplored, avenue for the development of new analytical methodologies. The protocols outlined in this guide provide a solid foundation for its application as a reference standard, a derivatizing agent, and a complexing agent. Further research is warranted to fully elucidate its potential, including the synthesis of functionalized derivatives and the investigation of its complexation behavior with a wider range of metal ions. As the demand for novel and robust analytical reagents continues to grow, this compound stands out as a versatile compound with the potential to make significant contributions to the fields of analytical chemistry and drug development.

References

  • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 21, 2026, from [Link]

  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. BULLETIN OF THE CHEMICAL SOCIETY OF JAPAN, 39(9), 2005–2008. Retrieved January 21, 2026, from [Link]

  • Tran, P. H., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4). Retrieved January 21, 2026, from [Link]

  • N, N-Diethyl-2, 3-dimethylbenzamide, min 98% (GC), 1 gram. (n.d.). Aladdin Scientific. Retrieved January 21, 2026, from [Link]

  • N,N-Dimethylbenzamide | C9H11NO | CID 11916. (n.d.). PubChem - NIH. Retrieved January 21, 2026, from [Link]

  • Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (n.d.). Google Patents.
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Derivatization in Analytical Chemistry. (n.d.). MDPI Books. Retrieved January 21, 2026, from [Link]

  • N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. (n.d.). Retrieved January 21, 2026, from [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Synthesis, structural characterization, computational studies and stability evaluations of metal ions and ZnONPs complexes with dimercaptosuccinic acid. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • N,N-Diethylbenzamide | C11H15NO | CID 15542. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Complex Metal Ions: Neuropsychiatric and Imaging Features. (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

  • N,N-Diethyl-3-methylbenzamide. (n.d.). Universidad de Alicante. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for N,N-Diethyl-2,3-dimethylbenzamide in Insect Repellent Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Exploring the Potential of Substituted Benzamides as Novel Repellents

The global effort to mitigate the transmission of vector-borne diseases necessitates the continued development of safe and effective insect repellents. For decades, N,N-Diethyl-3-methylbenzamide (DEET) has been the gold standard, offering broad-spectrum and long-lasting protection. However, the search for alternatives with improved sensory characteristics, lower dermal absorption, and tailored efficacy profiles continues to drive research. Within the same chemical family, isomers of DEET and other substituted benzamides present a promising avenue for investigation. This document provides detailed application notes and protocols for the research and development of formulations containing a lesser-known analogue, N,N-Diethyl-2,3-dimethylbenzamide .

Due to the limited publicly available data on this compound, this guide will leverage the extensive knowledge base of DEET as a benchmark for comparison. We will explore the potential implications of the altered substitution pattern on the benzene ring and provide robust, adaptable protocols for its formulation, efficacy testing, and safety assessment. This document is intended to serve as a foundational guide for researchers aiming to characterize this and other novel repellent active ingredients.

Physicochemical and Comparative Properties

Understanding the fundamental properties of an active pharmaceutical ingredient (API) is critical for formulation development. While comprehensive data for this compound is not widely published, we can compile the available information and draw comparisons with the well-characterized DEET.

PropertyThis compoundN,N-Diethyl-3-methylbenzamide (DEET)
CAS Number 57806-76-5134-62-3
Molecular Formula C₁₃H₁₉NOC₁₂H₁₇NO
Molecular Weight 205.30 g/mol 191.27 g/mol
Appearance Colorless to light yellow/orange clear liquid[1]Light yellow liquid
Refractive Index 1.5220-1.5250[1]n20/D 1.523 (lit.)
Vapor Pressure Data not available<0.01 mmHg (25 °C)
Storage Temp. 2-8°C[1]Room Temperature

The addition of a second methyl group in this compound increases its molecular weight compared to DEET. This, along with the ortho and meta positioning of the methyl groups, may influence its volatility, a key factor in repellent efficacy and duration of action. A lower vapor pressure could potentially lead to a longer-lasting repellent effect but might require higher concentrations to achieve the same spatial repellency as more volatile compounds.

Mechanism of Action: A Benzamide Family Trait

The repellent mechanism of DEET is multifaceted and still under investigation. It is believed to act on the insect's olfactory system in several ways:

  • Receptor Agonism: DEET can activate specific olfactory receptor neurons (ORNs), creating a repellent stimulus that insects avoid.[2]

  • Receptor Antagonism: It can also act as a "confusant," inhibiting the function of olfactory receptors that detect human odors, effectively making the host invisible to the insect.[2]

It is highly probable that this compound shares a similar mechanism of action due to its structural similarity to DEET. The specific interactions with insect olfactory receptors will likely be modulated by the steric and electronic effects of the 2,3-dimethyl substitution pattern. Efficacy testing is crucial to determine if this structural change enhances or diminishes its repellent activity against various insect species.

Formulation Development Protocols

The choice of formulation can significantly impact the efficacy, safety, and user acceptability of a topical insect repellent. Below are starting point protocols for a simple solvent-based spray and a more complex lotion. These are adaptable for this compound, but compatibility and stability studies are essential.

Protocol 1: Solvent-Based Insect Repellent Spray

This is a straightforward formulation suitable for early-stage efficacy screening.

Objective: To prepare a clear, non-greasy sprayable solution.

Materials:

  • This compound (Active Ingredient)

  • Ethanol (Solvent and vehicle)

  • Propylene Glycol (Humectant and co-solvent)

  • Fragrance (optional)

  • Beakers, magnetic stirrer, and calibrated spray bottles

Procedure:

  • In a calibrated beaker, add the required amount of ethanol.

  • While stirring, slowly add the this compound until fully dissolved.

  • Add propylene glycol to the solution and continue stirring.

  • If desired, add a small amount of fragrance and mix until uniform.

  • Transfer the final solution to a spray bottle.

Example Formulation (15% w/w):

Ingredient% w/w
This compound15.00
Ethanol75.00
Propylene Glycol9.50
Fragrance0.50
Total 100.00
Protocol 2: Oil-in-Water (O/W) Insect Repellent Lotion

This formulation offers improved skin feel and can help control the release of the active ingredient.

Objective: To prepare a stable, non-greasy, and aesthetically pleasing lotion.

Materials:

  • Oil Phase:

    • This compound (Active Ingredient)

    • Stearic Acid (Emulsifier/Thickener)

    • Cetyl Alcohol (Emollient/Thickener)

    • White Oil (Emollient)

  • Water Phase:

    • Deionized Water (Vehicle)

    • Triethanolamine (TEA) (Emulsifier/pH adjuster)

    • Methylparaben (Preservative)

  • Water baths, homogenizer, beakers, and lotion dispensers.

Procedure:

  • Water Phase Preparation: In a beaker, combine deionized water and methylparaben. Heat to 70°C and stir until the preservative is dissolved.

  • Oil Phase Preparation: In a separate beaker, combine this compound, stearic acid, cetyl alcohol, and white oil. Heat to 70°C and stir until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed.

  • Neutralization and Thickening: While continuing to stir, slowly add triethanolamine to the emulsion. The lotion will thicken as it neutralizes.

  • Cooling: Remove from heat and continue to stir gently until the lotion has cooled to room temperature.

  • Packaging: Transfer the finished lotion to dispensers.

Example Formulation (15% w/w):

PhaseIngredient% w/w
Oil Phase This compound15.00
Stearic Acid3.00
Cetyl Alcohol2.00
White Oil5.00
Water Phase Deionized Water73.80
Methylparaben0.20
Neutralizer Triethanolamine (TEA)1.00
Total 100.00

Workflow for Formulation and Characterization

Caption: Integrated workflow for efficacy and safety testing.

Safety and Handling Considerations for this compound

A Safety Data Sheet (SDS) for this compound states that the substance is "Not a hazardous substance or mixture" according to Regulation (EC) No 1272/2008. [3]However, as with any chemical, good laboratory practices should be followed. A comparative study on the inhalation toxicity of N,N-diethylbenzamide (DEB), N,N-diethylphenylacetamide (DEPA), and DEET in mice found that DEET and DEPA were safer than DEB. [4]While no specific data is available for the 2,3-dimethyl isomer, this suggests that the substitution pattern on the benzamide ring can influence the toxicity profile. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the neat compound. Work should be conducted in a well-ventilated area.

Conclusion and Future Directions

This compound represents an unexplored analogue in the well-established benzamide class of insect repellents. While direct efficacy and comprehensive safety data are currently lacking in the public domain, its structural similarity to DEET provides a strong rationale for its investigation. The protocols outlined in this document offer a systematic approach to formulating, and evaluating the efficacy and safety of this and other novel repellent candidates.

Researchers are encouraged to conduct thorough physicochemical characterization, comparative efficacy studies against a range of insect vectors, and a comprehensive toxicological assessment to fully elucidate the potential of this compound as a next-generation insect repellent.

References

  • Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Inhalation Toxicology. Available from: [Link]

  • In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). Journal of Medical Entomology. Available from: [Link]

  • PubChem. N,N-Dimethylbenzamide. Available from: [Link]

  • Eurofins. Human Repeat Insult Patch Test. Available from: [Link]

  • Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine. Available from: [Link]

  • Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. The National Medical Journal of India. Available from: [Link]

  • Google Patents. Solid forms of 4--n,n-diethylbenzamide, compositions thereof, and uses therewith.
  • PubChem. N,N-diethyl-3,5-dimethylbenzamide. Available from: [Link]

  • PubChem. CID 68791473. Available from: [Link]

  • Google Patents. Preparing method of N, N-dimethylbenzamide.
  • Institute for In Vitro Sciences, Inc. Skin Irritation Test (SIT, OECD 439). Available from: [Link]

  • Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • The Research Institute for Fragrance Materials' human repeated insult patch test protocol. Food and Chemical Toxicology. Available from: [Link]

  • Eurofins Dermatest. Human Repeat Insult Patch Test. Available from: [Link]

  • Insect Repellent Testing: Methods and Standards for Efficacy and Safety. Contract Laboratory. Available from: [Link]

  • The human repeated insult patch test in the 21st century: A commentary. Centers for Disease Control and Prevention. Available from: [Link]

  • Eurofins CRL. Human Repeated Insult Patch Test. Available from: [Link]

  • ASTM International. D6355 Standard Test Method for Human Repeat Insult Patch Testing of Medical Gloves. Available from: [Link]

  • In Vitro Skin Irritation Testing for Cosmetic Products. Cosmetics & Toiletries. Available from: [Link]

  • IN VITRO SAFETY TESTING STRATEGY FOR SKIN IRRITATION USING THE 3D RECONSTRUCTED HUMAN EPIDERMIS. Romanian Journal of Biochemistry. Available from: [Link]

  • JoVE. An in vitro skin irritation test using the reconstructed human epidermal model, EpiDerm. Available from: [Link]

  • Skin model dermal irritancy testing of cosmetics. Farmacevtski vestnik. Available from: [Link]

  • Microbe Investigations AG. Arm-in-Cage Test for Mosquito Repellents. Available from: [Link]

  • Biogents AG. Arm-in-Cage test. Available from: [Link]

  • A.I.S.E. Two New Alternatives to the Conventional Arm-in-Cage Test for Assessing Topical Repellents. Available from: [Link]

  • Microbe Investigations AG. The science behind arm-in-cage test. Available from: [Link]

  • Google Patents. Natural insect repellent formula and method of making same.
  • Biodiversity Heritage Library. INSECT REPELLENT FORMULATIONS OF N.N-DIETFfYL-M-TOLUAMIDE (DEET) IN A LIPOSPHERE SYSTEM. Available from: [Link]

  • Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers in Physiology. Available from: [Link]

Sources

Application & Protocol Guide: Leveraging N,N-Diethyl-3-methylbenzamide (DEET) for the Functional Analysis of Olfactory Receptor Neurons

Author: BenchChem Technical Support Team. Date: February 2026

This document provides researchers, neuroscientists, and drug development professionals with a comprehensive guide to using N,N-Diethyl-3-methylbenzamide (DEET) as a chemical probe to investigate the function, physiology, and molecular dynamics of insect Olfactory Receptor Neurons (ORNs).

Introduction: DEET as a Unique Tool in Olfactory Research

N,N-Diethyl-3-methylbenzamide, commonly known as DEET, has been the benchmark for topical insect repellents for over six decades. Its remarkable efficacy across a broad range of arthropods stems from its complex interactions with the insect nervous system, particularly the olfactory pathways. While the user's query specified "N,N-Diethyl-2,3-dimethylbenzamide," the vast body of scientific literature and its established role as the primary insect repellent active ingredient points to N,N-Diethyl-3-methylbenzamide (meta-isomer) as the intended subject of this guide.

Beyond its public health applications, DEET's multifaceted mechanism of action makes it an invaluable tool for deorphanizing olfactory receptors and dissecting the logic of chemosensory circuits. Unlike classic agonists or antagonists that elicit a simple excitatory or inhibitory response, DEET can function as a direct agonist, an allosteric modulator, or a "confusant," depending on the specific olfactory receptor and the chemical context. This complexity allows researchers to probe the nuanced biophysical properties of odorant receptor complexes and their downstream signaling cascades.

The Multifaceted Mechanism of DEET's Action on ORNs

The long-standing debate over how DEET works has evolved from a simple "masking" theory to a more sophisticated understanding of its multi-modal action on insect ORNs. Current evidence supports several concurrent mechanisms, making it a fascinating compound for study.

  • Direct Activation ("Smell and Avoid"): In certain insects, DEET is not merely detected but is actively smelled, triggering a direct avoidance behavior. It achieves this by binding to and activating specific olfactory receptors. For instance, in Drosophila melanogaster, DEET activates ORNs that express the Ionotropic Receptor Ir40a, which is highly conserved across many insect species. In the Southern house mosquito, Culex quinquefasciatus, DEET directly activates the odorant receptor CquiOR136, and knockdown of this receptor eliminates the repellent effect.

  • Modulation and Inhibition ("Confusant" Effect): Perhaps the most intriguing mechanism is DEET's ability to modulate the response of ORNs to other chemical cues. It can act as a "confusant" by altering the normal signaling pattern of attractive host odors like lactic acid or 1-octen-3-ol. Studies in Drosophila have shown that DEET can inhibit the response of certain odorant receptors (ORs) to their cognate ligands. This modulation occurs at the level of the OR complex, which consists of a variable, odor-binding OR subunit and a highly conserved co-receptor known as Orco. DEET's interaction with this complex can scramble the neural code that would typically lead to attraction, thus preventing the insect from locating its host.

  • Contact Chemoreception: In addition to its action at a distance via olfaction, DEET is a potent repellent upon direct contact, activating bitter taste neurons and other chemosensory cells on the insect's legs and mouthparts. While this guide focuses on olfaction, it is crucial to acknowledge this parallel pathway in behavioral studies.

The diagram below illustrates the proposed olfactory mechanisms of DEET at the ORN level.

DEET_Mechanism cluster_ORN Olfactory Receptor Neuron (ORN) Dendrite cluster_output Neural Response OR_Complex OR/Orco Complex Ion_Channel Ion Channel (Orco) Activation Direct Activation (Avoidance Signal) OR_Complex->Activation Opens Channel Modulation Inhibition/ Modulation ('Confused' Signal) OR_Complex->Modulation Inhibits Channel Opening by Attractant DEET DEET DEET->OR_Complex Binds to specific ORs (e.g., Ir40a, CquiOR136) DEET->OR_Complex Allosterically modulates Attractant Host Odor (e.g., Lactic Acid) Attractant->OR_Complex Binds to attractant-tuned ORs

Caption: Proposed dual olfactory mechanisms of DEET action on an insect ORN.

Experimental Protocols for Studying DEET-ORN Interactions

Two primary techniques provide the foundation for analyzing the effects of DEET on ORN activity: electrophysiological recording from single olfactory sensilla and functional imaging of intracellular calcium dynamics.

SSR is a powerful electrophysiological technique that allows for the direct measurement of action potentials (spikes) from one or a few ORNs housed within a single olfactory sensillum. This method offers unparalleled temporal resolution and provides a direct readout of neuronal firing in response to chemical stimuli.

Core Principle: A sharp tungsten electrode is inserted at the base of a sensillum to make contact with the neuron(s) within, while a reference electrode is placed elsewhere in the insect's body (e.g., the eye). The potential difference between these electrodes reveals the extracellularly recorded action potentials.

Materials & Reagents:

  • Live insects (e.g., Drosophila melanogaster, Aedes aegypti, Culex quinquefasciatus)

  • Dissecting microscope with high magnification (e.g., 1000x)

  • Micromanipulators (for precise electrode positioning)

  • Tungsten electrodes (sharpened to a fine point)

  • Glass capillaries for reference electrode (filled with saline solution)

  • High-impedance amplifier and data acquisition system (e.g., IDAC)

  • Odor delivery system (olfactometer)

  • DEET (high purity, >97%)

  • Solvent (e.g., paraffin oil, DMSO)

  • Odorants for co-stimulation (e.g., 1-octen-3-ol, lactic acid)

  • Immobilization supplies: pipette tip, dental wax, or double-sided tape.

Step-by-Step Methodology:

  • Insect Preparation & Immobilization:

    • Anesthetize the insect by placing it on ice for 2-3 minutes.

    • Carefully transfer the insect to a microscope slide or coverslip. Immobilize it using a thin strip of double-sided tape over the body or by gently securing it in a cut pipette tip with dental wax.

    • Crucially, the antenna must be stabilized to prevent movement during recording. Use a fine pin or another piece of tape to fix the antenna in a stable position. This step is critical for maintaining a stable recording.

  • Electrode Placement:

    • Under the microscope, insert the saline-filled glass reference electrode into the compound eye. This provides a stable ground potential.

    • Using a micromanipulator, carefully advance the sharpened tungsten recording electrode towards the antenna.

    • Identify the target sensillum type based on its morphology and location.

    • Gently insert the tip of the recording electrode into the base of the sensillum until a stable electrical contact is made, evidenced by the appearance of spontaneous spike activity on the oscilloscope.

  • Stimulus Preparation & Delivery:

    • Prepare serial dilutions of DEET in the chosen solvent (e.g., 1% v/v in paraffin oil). It is best practice to test a range of concentrations to generate a dose-response curve.

    • Load a small filter paper strip with the DEET solution and insert it into a stimulus cartridge (e.g., a Pasteur pipette).

    • Place the tip of the stimulus cartridge into a humidified, purified air stream directed continuously over the antenna.

    • An electronic valve controlled by the data acquisition software will divert a puff of air through the cartridge for a defined duration (e.g., 500 ms) to deliver the stimulus.

  • Data Acquisition & Analysis:

    • Record the baseline spontaneous firing rate of the neuron for several seconds before stimulus delivery.

    • Deliver the stimulus puff and record the neuronal response for several seconds after.

    • Analyze the data by counting the number of spikes in a defined time window post-stimulus and subtracting the pre-stimulus spontaneous rate. This gives the net response in spikes/second.

    • To test for modulation, deliver a known attractant odorant alone, and then deliver it in combination with DEET. A reduction in the response to the attractant indicates an inhibitory or modulatory effect.

Self-Validation & Causality: The reliability of SSR data depends on a stable recording. Ensure the insect preparation is secure and that the signal-to-noise ratio is high. Always include a solvent-only control puff to ensure the neuron is not responding to the solvent itself. Testing a range of concentrations from low to high helps validate a dose-dependent effect.

SSR_Workflow A 1. Insect Immobilization (e.g., on slide with tape) B 2. Electrode Placement - Reference in eye - Recording at sensillum base A->B C 3. Stimulus Delivery (DEET puff via olfactometer) B->C D 4. Signal Amplification & Recording C->D E 5. Data Analysis - Spike sorting - Firing rate calculation D->E

Caption: A simplified workflow for Single Sensillum Recording (SSR) experiments.

Functional calcium imaging provides a complementary approach to SSR, allowing for the simultaneous monitoring of activity from many genetically-defined neurons. By expressing a genetically encoded calcium indicator (GECI) like GCaMP in specific ORN populations, researchers can visualize odor-evoked increases in intracellular calcium as changes in fluorescence.

Core Principle: An increase in neuronal activity leads to an influx of Ca²⁺ ions. The GCaMP protein binds to these ions, causing a conformational change that results in a dramatic increase in its fluorescence. This change in fluorescence (ΔF/F) serves as a proxy for neuronal activity.

Materials & Reagents:

  • Transgenic insects expressing GCaMP in target neurons (e.g., Orco-QF2 > QUAS-GCaMP6f mosquitoes or flies).

  • Epifluorescence or two-photon microscope with a sensitive camera (sCMOS or EMCCD).

  • Immobilization supplies (as in SSR).

  • Odor delivery system (olfactometer).

  • DEET and other odorants.

  • Image acquisition and analysis software (e.g., ImageJ/Fiji, MATLAB).

Step-by-Step Methodology:

  • Insect Preparation:

    • Use transgenic insects expressing a GCaMP variant (e.g., GCaMP6f for fast kinetics) under the control of a promoter specific to olfactory neurons, such as the Orco promoter. This is the key to a self-validating system, as only the neurons of interest will fluoresce.

    • Immobilize the insect as described for SSR, ensuring the antenna is stable and accessible for imaging.

  • Imaging Setup:

    • Place the immobilized insect on the microscope stage.

    • Focus on the antenna and identify the fluorescently labeled ORNs.

    • Configure the imaging parameters: select the appropriate excitation/emission filters for GCaMP, set the exposure time and frame rate. A typical frame rate might be 5-10 Hz to capture the dynamics of the calcium signal.

  • Stimulation and Data Acquisition:

    • Begin image acquisition to establish a stable baseline fluorescence level (F₀).

    • Use the olfactometer to deliver a controlled puff of DEET, an attractant odor, or a mixture of both.

    • Continue recording for 30-60 seconds to capture the full rise and decay of the calcium transient.

  • Data Analysis:

    • Define Regions of Interest (ROIs) around individual ORN cell bodies or glomeruli in the antennal lobe.

    • For each ROI, extract the mean fluorescence intensity for each frame of the time series.

    • Calculate the change in fluorescence relative to the baseline, typically expressed as ΔF/F = (F - F₀) / F₀.

    • The peak ΔF/F value is used as the primary measure of the response magnitude. Compare the ΔF/F responses across different stimuli and concentrations.

Self-Validation & Causality: The use of a genetically targeted GECI ensures that the observed signals originate from the intended neuronal population. Comparing the responses of wild-type (non-fluorescent) insects under the same conditions serves as a crucial negative control. The slow kinetics of calcium signals compared to electrical spikes is a known limitation; SSR should be used for fine temporal analysis.

Calcium_Imaging_Workflow A 1. Prepare Transgenic Insect (Expressing GCaMP in ORNs) B 2. Immobilize & Mount (On microscope stage) A->B C 3. Acquire Baseline Fluorescence (Establish F₀) B->C D 4. Odorant Stimulation (Deliver DEET via olfactometer) C->D E 5. Record Fluorescence Change (Time-lapse imaging) D->E F 6. Data Analysis - Define ROIs - Calculate ΔF/F E->F

Caption: General experimental workflow for in vivo calcium imaging of ORNs.

Quantitative Data & Expected Outcomes

When using DEET to probe ORN function, the results can be highly dependent on the specific receptor and insect species being studied. The following table summarizes representative findings from the literature to guide experimental expectations.

Insect SpeciesOlfactory Receptor / NeuronTechniqueDEET ConcentrationObserved EffectReference
Drosophila melanogasterIr40a-expressing neuronsBehavior, SSRVaporDirect activation and avoidance
Drosophila melanogasterOr59b / OrcoSSRVapor from undilutedModulates (inhibits) response to 1-octen-3-ol
Culex quinquefasciatusCquiOR136 / OrcoTwo-electrode voltage clamp1 mMStrong activation
Culex quinquefasciatusAntennal ORNsSSRDose-dependentActivation of specific ORNs
Anopheles coluzziiOrco-expressing neuronsCalcium Imaging (GCaMP6f)VaporNo robust activation; acts to block host odorants
Cimex lectularius (Bed Bug)DEET-sensitive ORsSSR, Two-electrode voltage clampHigh dosesActivation; also inhibits response to human odors
Machilis hrabei (Bristletail)MhOR5 / OrcoCell-based fluorescence assay~10 µM - 1 mMActivation (sub-maximal efficacy)

Conclusion

N,N-Diethyl-3-methylbenzamide (DEET) is far more than a simple insect repellent; it is a sophisticated chemical tool for neuroethological investigation. Its ability to activate, inhibit, and modulate different components of the insect olfactory system provides a unique entry point for understanding the principles of chemosensory coding. By employing the robust electrophysiological and imaging protocols detailed in this guide, researchers can effectively use DEET to deorphanize novel receptors, map olfactory circuits, and gain fundamental insights into the molecular mechanisms that govern insect behavior.

References

  • DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. PloS Genetics, 11(8), e1005346. [Link]

  • Pellegrino, M., Steinbach, N., Stensmyr, M. C., Hansson, B. S., & Vosshall, L. B. (2011). A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor. Nature, 478(7370), 511–514. [Link]

  • Kain, P., et al. (2013). Odour receptors and neurons for DEET and new insect repellents. Nature, 502(7472), 507-512. [Link]

  • University of California - Davis. (2014). Scientists discover exact receptor for DEET that repels mosquitoes. ScienceDaily. [Link]

  • Li, T., et al. (2017). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers in Physiology, 8, 396. [Link]

  • Del Mármol, J., et al. (2021). The structural basis of odorant recognition in insect olfactory receptors. bioRxiv. [Link]

  • Afify, A., & Potter, C. J. (2022). Genetically Encoded Calcium Indicators for Functional Imaging of Mosquito Olfactory Neurons. Cold Spring Harbor Protocols, 2022(3-4). [Link]

  • Xu, P., et al. (2014). Mosquito odorant receptor for DEET and methyl jasmonate. Proceedings of the National Academy of Sciences, 111(46), 16592-16597. [Link]

  • Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET. Proceedings of the National Academy of Sciences, 105(36), 13598-13603. [Link]

  • Bozzolan, F., et al. (2014). Calcium Imaging of Individual Olfactory Sensory Neurons from Intact Olfactory Turbinates. Journal of Visualized Experiments, (89), e51532. [Link]

  • Leal, W. S., et al. (2014). Mosquito odorant receptor for DEET and methyl jasmonate. ResearchGate. [Link]

  • Corfas, R. A., & Vosshall, L. B. (2013). Odour receptors and neurons for detection of DEET and new insect repellents. PMC. [Link]

  • Theis, L., et al. (2021). Spike inference from calcium imaging data acquired with GCaMP8 indicators. bioRxiv. [Link]

  • Kain, P., et al. (2014). Odour receptors and neurons for DEET and new insect repellents. SciSpace. [Link]

  • Liu, F., & Liu, N. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments, (107), e53337. [Link]

  • Carcaud, J., et al. (2023). Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. bioRxiv. [Link]

  • JoVE. (2022). Single Sensillum Recording to Detect Olfactory Neuron Responses | Protocol Preview. YouTube. [Link]

  • Bar-series, T., et al. (2021). Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. Frontiers in Cellular Neuroscience, 15, 689163. [Link]

  • Chen, R. (2022). Computational analysis of GCaMP fluorescence data in neuronal activity. ResearchGate. [Link]

  • Tedesco, V., et al. (2024). Response Plasticity of Drosophila Olfactory Sensory Neurons. MPG.PuRe. [Link]

Application Notes & Protocols: A Framework for Efficacy Testing of N,N-Diethyl-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rising threat of vector-borne diseases necessitates the discovery and rigorous evaluation of novel insect repellents. N,N-Diethyl-2,3-dimethylbenzamide is a synthetic compound belonging to the amide class, which includes the gold-standard repellent DEET (N,N-Diethyl-3-methylbenzamide). This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the repellent efficacy of this compound. The protocols herein are designed to establish a robust, multi-tiered approach, from high-throughput in vitro screening to definitive in vivo validation, ensuring scientific integrity and generating data suitable for regulatory assessment.

Introduction: The Rationale for Novel Repellent Evaluation

Arthropod vectors such as mosquitoes, ticks, and flies transmit a devastating burden of diseases, including malaria, dengue, and West Nile virus. Personal protection through the use of topical repellents remains a cornerstone of disease prevention. For over six decades, DEET has been the most effective and widely used repellent.[1][2] However, concerns over its plasticizing properties, odor, and rare reports of adverse effects drive the search for new active ingredients.

This compound, as a structural analog of DEET, presents a logical candidate for investigation. Its efficacy, however, cannot be assumed and must be empirically determined through a structured, hierarchical testing process. This guide outlines that process, providing not just the methodological steps but also the scientific reasoning behind them, ensuring that the data generated is both reliable and reproducible. The protocols are aligned with guidelines from major regulatory bodies like the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[3][4][5]

Foundational Principles: Mechanism of Repellency

Understanding the likely mechanism of action is crucial for designing effective bioassays. Most volatile insect repellents function by interacting with the insect's peripheral olfactory system, located in the antennae and maxillary palps.[6] These compounds can act in several ways:

  • Activation of Aversive Receptors: The repellent molecule binds to and activates specific olfactory receptor neurons (ORNs) that trigger an innate avoidance behavior in the insect.[2][7]

  • Inhibition of Attractant Receptors: The repellent can block ORNs that detect host cues (like carbon dioxide and skin odorants), effectively making the host "invisible" to the insect.

  • Scrambling of Olfactory Signals: The repellent may cause a chaotic and confusing firing pattern in various ORNs, disrupting the insect's ability to navigate toward a host.

The primary hypothesis for this compound is that it acts as a spatial repellent by activating specific chemoreceptors, likely ionotropic receptors (IRs), on an insect's olfactory organs, leading to host avoidance.

Repellent_Mechanism cluster_0 Insect Olfactory System cluster_1 Central Nervous System ORN Olfactory Receptor Neuron (ORN) Brain Antennal Lobe & Higher Brain Centers ORN->Brain Sends Signal Receptor Odorant Receptor (e.g., Ir40a) Receptor->ORN Located on Behavior Aversive Behavior (Avoidance) Brain->Behavior Triggers Repellent Repellent Molecule (this compound) Repellent->Receptor Binds to

Caption: Hypothesized mechanism of olfactory repellency.

Experimental Design: A Phased Approach

A tiered testing strategy is essential for efficient and ethical evaluation. This approach progresses from high-throughput, non-human methods to more complex, controlled human-subject trials.

Experimental_Workflow Phase1 Phase I: In Vitro Screening (K&D Module Assay) Phase2 Phase II: In Vivo Laboratory Testing (Arm-in-Cage Assay) Phase1->Phase2 Promising Candidates Data1 Dose-Response Curve (ED50) Phase1->Data1 Phase3 Phase III: Field & Formulation Testing Phase2->Phase3 Confirmed Efficacy Data2 Complete Protection Time (CPT) Phase2->Data2 Data3 Real-World Efficacy & Duration Phase3->Data3

Caption: Tiered workflow for repellent efficacy testing.

Phase I Protocol: In Vitro High-Throughput Screening

Causality: Before engaging in costly and ethically complex human trials, an in vitro system provides a rapid, safe, and standardized method to determine the intrinsic repellent activity of a compound and establish a dose-response relationship. The Klun & Debboun (K&D) in vitro system is a validated method that mimics key aspects of host-seeking by using a blood meal attractant.[8][9][10]

Protocol: Modified Klun & Debboun (K&D) In Vitro Bioassay

This assay quantifies the proportion of mosquitoes deterred from feeding through a repellent-treated membrane covering a blood reservoir.[9][11]

Objective: To determine the dose-dependent repellent activity of this compound against Aedes aegypti and calculate its Effective Dose 50% (ED₅₀).

Materials:

  • Test Compound: this compound (≥98% purity).

  • Positive Control: N,N-Diethyl-3-methylbenzamide (DEET, ≥97% purity).

  • Solvent: High-purity ethanol or acetone.

  • Test Cages: Standard 30x30x30 cm cages containing 50-100 nulliparous, 5-10 day old female Aedes aegypti mosquitoes (starved for 12-18 hours).

  • K&D Modules: Multi-well system designed for this assay.[10]

  • Blood Source: Defibrinated bovine or porcine blood, or an approved artificial blood meal substitute.

  • Membrane: Baudruche (natural sausage casing) or collagen membrane.

  • Cloth: Cotton cloth swatch that fits over the membrane.

Procedure:

  • Preparation of Solutions: Prepare serial dilutions of the test compound and DEET in the chosen solvent (e.g., 100, 50, 25, 12.5, 6.25 µg/cm²). A solvent-only solution serves as the negative control.

  • Treatment Application: Uniformly apply a precise volume of each dilution to a cotton cloth swatch. Allow the solvent to evaporate completely in a fume hood.

  • Assay Assembly:

    • Warm the blood source to 37°C in a water bath.

    • Fill the wells of the K&D module with the warmed blood.

    • Stretch the feeding membrane over the wells, ensuring no leaks.

    • Place the treated cloth swatch over the membrane.

  • Mosquito Exposure: Place the assembled and loaded module onto the test cage. Release the mosquitoes.

  • Data Collection: After a 3-minute exposure period, remove the module. Count the number of mosquitoes that are feeding or have successfully blood-fed through the cloth in each well. The key metric is the proportion of mosquitoes that did not bite compared to the total population.

  • Replication: Each concentration and control should be replicated at least 3-5 times.

Data Analysis & Presentation: Calculate the Percent Repellency for each concentration using the formula: % Repellency = ((C - T) / C) * 100 Where C is the number of mosquitoes biting in the negative control wells and T is the number biting in the treated wells.

The resulting dose-response data should be analyzed using probit analysis to determine the ED₅₀ and ED₉₅ values (the dose required to prevent 50% and 95% of bites, respectively).

Table 1: Sample Data Summary for In Vitro K&D Assay

CompoundConcentration (µg/cm²)Replicate 1 (% Repellency)Replicate 2 (% Repellency)Replicate 3 (% Repellency)Mean % RepellencyED₅₀ (µg/cm²)
Test Compound 6.2525282225.0rowspan="5"
12.545524848.3
2578817578.0
5094969595.0
100991009899.0
DEET 6.2530332930.7rowspan="5"
12.555585355.3
2585888285.0
5098979998.0
100100100100100.0
Negative Control 00000.0N/A

Phase II Protocol: In Vivo Laboratory Validation

Causality: While in vitro assays are excellent for screening, they cannot fully replicate the complex interplay of skin chemistry, temperature, and volatilization that occurs in real-world use. The Arm-in-Cage (AIC) test is the internationally accepted gold standard for determining the efficacy of a repellent on human skin, providing the critical metric of "Complete Protection Time" (CPT).[12][13][14]

Protocol: Arm-in-Cage (AIC) Efficacy Test

Objective: To determine the Complete Protection Time (CPT) of a formulated version of this compound on human skin against host-seeking mosquitoes.

Ethical Considerations: All human-subject testing must be conducted under a protocol approved by an Institutional Review Board (IRB) or an equivalent independent ethics committee. All participants must provide written informed consent.[4]

Materials:

  • Test Formulation: this compound in an appropriate vehicle (e.g., 20% in ethanol).

  • Positive Control: Formulation with an equivalent concentration of DEET.

  • Negative Control: Vehicle only (placebo).

  • Test Cages: 40x40x40 cm cages containing 200 host-seeking, nulliparous female mosquitoes.

  • Human Volunteers: A minimum of 5-10 healthy adults meeting inclusion/exclusion criteria.

Procedure:

  • Subject Preparation: Volunteers must avoid using scented products (soaps, lotions, perfumes) for at least 12 hours prior to testing.[4] The forearms are washed with unscented soap, rinsed thoroughly, and dried.

  • Treatment Application: A defined area of the forearm (e.g., 300 cm²) is marked. A precise dose of the test formulation (e.g., 1.0 mL) is applied evenly over this area. One arm receives the test formulation, the other can receive a control (in a balanced design).

  • Exposure Schedule:

    • Thirty minutes after application, the treated forearm is inserted into the mosquito cage for a 3-minute exposure period.

    • The arm is observed for any mosquito landings that persist for more than 2 seconds, or any probing/biting attempts.

    • This exposure is repeated every 30 minutes.

  • Endpoint Definition (Failure): The test for an individual is terminated when the first "confirmed bite" occurs. A confirmed bite is defined as the first bite, which is followed by a second bite in the same or a subsequent 3-minute exposure period.[4]

  • Data Recording: The Complete Protection Time (CPT) is the time from application to the first confirmed bite.

Arm_in_Cage_Workflow Start Start: Subject Preparation Apply Apply Repellent (Time = 0 min) Start->Apply Wait Wait 30 min Apply->Wait Expose Expose Arm to Mosquitoes (3 min) Wait->Expose t = t + 30 Check First Confirmed Bite? Expose->Check Check->Wait No Record Record CPT End Test Check->Record Yes

Caption: Workflow for the Arm-in-Cage (AIC) test.

Data Analysis & Presentation: The primary endpoint is the median CPT across all subjects for each treatment group. Data should be analyzed using non-parametric statistics (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test) to compare the CPTs of the test formulation, the DEET control, and the placebo.

Table 2: Sample Data Summary for Arm-in-Cage (AIC) Test

Subject IDTreatmentComplete Protection Time (CPT) in Hours
001Test Compound (20%)7.5
002Test Compound (20%)8.0
003Test Compound (20%)7.0
004Test Compound (20%)8.5
005Test Compound (20%)7.5
Median Test Compound (20%) 7.5
001DEET (20%)8.0
002DEET (20%)8.5
003DEET (20%)7.5
004DEET (20%)9.0
005DEET (20%)8.0
Median DEET (20%) 8.0
001Placebo (Vehicle)0.5
002Placebo (Vehicle)0.5
003Placebo (Vehicle)0.0
004Placebo (Vehicle)0.5
005Placebo (Vehicle)0.0
Median Placebo (Vehicle) 0.5

Conclusion and Next Steps

This structured, two-phase approach provides a scientifically rigorous pathway for evaluating the efficacy of this compound. A successful outcome from the in vitro screening (i.e., an ED₅₀ comparable to or better than DEET) provides a strong rationale for proceeding to the in vivo Arm-in-Cage trial. If the CPT from the AIC test is statistically similar to that of DEET, the compound demonstrates significant potential as a new repellent active ingredient. Subsequent steps would involve Phase III field trials in endemic areas, formulation optimization to enhance duration and skin feel, and comprehensive toxicological studies to build a complete safety profile for regulatory submission.

References

  • Title: Insect Repellent Testing: Methods and Standards for Efficacy and Safety Source: Vertex AI Search URL
  • Title: A critical review of current laboratory methods used to evaluate mosquito repellents - PMC Source: National Center for Biotechnology Information URL
  • Title: N,N-Diethyl-3-methylbenzamide - MDPI Source: MDPI URL
  • Title: An In Vitro Assay for Testing Mosquito Repellents Employing a Warm Body and Carbon Dioxide as a Behavioral Activator Source: ResearchGate URL
  • Source: World Health Organization (WHO)
  • Title: (PDF)
  • Title: Odour receptors and neurons for detection of DEET and new insect repellents - PMC Source: National Center for Biotechnology Information URL
  • Title: Product Performance Test Guidelines OPPTS 810.
  • Title: Arm-In-Cage test – Biogents AG Source: Biogents AG URL
  • Title: A new in vitro bioassay system for discovery of novel human-use mosquito repellents - PubMed Source: National Center for Biotechnology Information URL
  • Title: Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC Source: National Center for Biotechnology Information URL
  • Title: Arm-in-Cage Test for Mosquito Repellents | Efficacy Testing Service Source: Microbe Investigations URL
  • Title: A NEW IN VITRO BIOASSAY SYSTEM FOR DISCOVERY OF NOVEL HUMAN-USE MOSQUITO REPELLENTS Source: USDA Agricultural Research Service URL
  • Title: Olfactory mechanisms that can reduce attraction of insects to hosts...
  • Source: World Health Organization (WHO)
  • Source: WHO Institutional Repository for Information Sharing (IRIS)
  • Title: (PDF)
  • Source: U.S. Environmental Protection Agency (EPA)
  • Title: Neuroethology of Olfactory-Guided Behavior and Its Potential Application in the Control of Harmful Insects - PubMed Central Source: National Center for Biotechnology Information URL
  • Title: Arm - In - Cage : Mosquito Repellent test - YouTube Source: YouTube URL
  • Title: The arm-in-cage (AIC) test for measuring the efficacy of topical...

Sources

Application Notes & Protocols for Field Efficacy Trials of N,N-Diethyl-3-methylbenzamide (DEET) Repellency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gold Standard in Repellency Testing

N,N-diethyl-3-methylbenzamide, commonly known as DEET, is the most widely used active ingredient in insect repellents since its registration for public use in 1957.[1][2] Its efficacy against a broad spectrum of biting arthropods, including mosquitoes and ticks, makes it a critical tool in preventing vector-borne diseases like malaria, West Nile Virus, and Lyme disease.[2] The purpose of these application notes is to provide a comprehensive, scientifically-grounded framework for conducting field trials to validate the repellency of DEET-based formulations.

The mechanism of DEET is complex; it does not kill insects but rather makes it difficult for them to locate a host.[2] Research indicates DEET interferes with insect olfactory receptors that detect human-emitted attractants like carbon dioxide and L-lactic acid.[1][3] Further studies suggest it may also target octopaminergic synapses in insects, inducing neuroexcitation that contributes to its repellent effect.[4][5]

Validating the "Complete Protection Time" (CPT)—the duration a repellent prevents bites—requires rigorous, ethically sound field trials that generate robust data for regulatory bodies like the U.S. Environmental Protection Agency (EPA) and align with global standards from the World Health Organization (WHO).[6][7][8] This guide synthesizes established protocols to provide researchers with a self-validating system for efficacy testing.

Part I: Pre-Trial Planning & Protocol Development

A successful field trial is built upon a foundation of meticulous planning. This phase ensures scientific validity, ethical compliance, and operational feasibility. The entire workflow, from conception to completion, requires a structured approach.

Field_Trial_Workflow cluster_0 Phase 1: Pre-Trial Planning cluster_1 Phase 2: Field Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Study Objectives (e.g., CPT of X% DEET) P2 Protocol Development & Ethical Justification P1->P2 P3 IRB / Ethics Committee Submission & Approval P2->P3 P4 Study Site Selection & Community Engagement P3->P4 P5 Subject Recruitment & Informed Consent P4->P5 E1 Repellent Application (Standardized Dose) P5->E1 E2 Human-Landing Catch (HLC) Exposure Sessions E1->E2 E3 Data Collection (Landings, Bites, Environmental) E2->E3 E4 Mosquito Collection & Species Identification E3->E4 A1 Data Analysis (CPT, % Protection) E4->A1 A2 Statistical Modeling (e.g., Kaplan-Meier) A1->A2 A3 Final Report Generation A2->A3 A4 Submission to Regulatory Bodies A3->A4

Caption: End-to-end workflow for a DEET repellency field trial.
Ethical Framework and Institutional Review Board (IRB) Approval

All research involving human subjects is governed by strict ethical standards.[9] Field trials for repellents are no exception and require comprehensive review and approval from an accredited Institutional Review Board (IRB) or ethics committee before initiation.[9]

Causality: The primary ethical mandate is to minimize risk to participants.[10] Since trials involve intentional exposure to biting insects, the protocol must demonstrate that the potential benefits to public health outweigh the minimal and controlled risks to subjects.[11][12]

Key Protocol Elements for IRB Submission:

  • Scientific Justification: A clear rationale for the study, explaining why human subjects are necessary, as no reliable surrogate models exist to predict efficacy.[13]

  • Risk Assessment: A thorough evaluation of all potential risks, including:

    • Adverse reactions to the DEET formulation (dermal irritation).[12][13]

    • Exposure to mosquito bites and potential for disease transmission.[13]

    • Physical stress from environmental conditions.[10]

  • Risk Mitigation Plan:

    • Exclusion of individuals with known allergies to repellents or insect bites.[10]

    • Conducting trials in areas with low to no known endemic transmission of vector-borne diseases. If not possible, participants may require prophylactic medication.[14]

    • Training subjects to aspirate landing mosquitoes before they bite.[13]

    • Having medical personnel on standby.

  • Informed Consent: A detailed, clear, and non-coercive informed consent form explaining the study purpose, procedures, risks, benefits, and the subject's right to withdraw at any time.[9][11]

Study Site and Subject Selection

The choice of location and participants directly impacts the quality and applicability of the data.

  • Site Selection: The ideal field site has a consistent and sufficient population of the target mosquito species (e.g., Aedes aegypti, Anopheles gambiae). Biting pressure should be high enough to provide statistically significant data, often defined as a minimum number of landings on an untreated control subject within a set time frame (e.g., five landings in 5 minutes).[13] Collaboration with the local community is essential to ensure acceptance and support for the trial.[11]

  • Subject Recruitment: Volunteers should be healthy adults who meet specific inclusion/exclusion criteria.

    • Inclusion: Typically healthy adults, capable of providing informed consent.

    • Exclusion: Pregnant or nursing women, individuals with a history of skin conditions, known allergies to cosmetics or insect repellents, or those with a history of adverse reactions to mosquito bites.[10][13]

Repellent Formulation and Standardized Application

To ensure results are reproducible, the application of the repellent must be meticulously controlled.

  • Formulation: The exact formulation (e.g., lotion, spray, towelette) and concentration of DEET must be specified.[1][2] Formulations can significantly impact absorption and duration of efficacy.[15][16] For example, controlled-release lotions can extend protection time compared to alcohol-based sprays.[15]

  • Dosage: The standard application rate is typically 1.0 to 1.5 µL/cm².[17] A precise volume of the repellent is applied evenly over a defined surface area on the subject's body, usually the forearm or lower leg.[18] The rest of the body must be fully protected with clothing, gloves, and head nets to prevent bites on non-treated areas.[18][19]

DEET ConcentrationTypical Complete Protection Time (CPT)Target Vectors
5-10%1 - 3 hoursAedes, Culex
20-35%6 - 12 hoursAedes, Anopheles, Culex, Ticks
>50%Up to 12+ hoursAedes, Anopheles, Culex, Ticks
Data synthesized from sources.[8][15][20][21] CPT can vary significantly based on formulation, environment, and mosquito species.

Part II: Field Trial Execution Protocol: The Human-Landing Catch (HLC)

The Human-Landing Catch (HLC) is the universally recognized "gold standard" for measuring human-vector exposure and the efficacy of topical repellents.[22] The method involves trained collectors aspirating mosquitoes that land on their exposed, treated skin before they can bite.[14][19]

HLC_Procedure start Start Exposure (e.g., T=0) acclimate Subject Acclimates in Test Area start->acclimate expose Expose Treated Limb (e.g., lower leg) acclimate->expose observe Collector Observes for Landing Mosquitoes expose->observe landing Mosquito Lands? observe->landing aspirate Aspirate Mosquito BEFORE it bites landing->aspirate Yes timer Exposure Period Ends? landing->timer No record Record Landing & Transfer to Labeled Cup aspirate->record record->timer timer->observe No end End Session timer->end Yes

Caption: Step-by-step procedure for the Human-Landing Catch (HLC) method.
Detailed HLC Protocol

Objective: To determine the Complete Protection Time (CPT) of a topical DEET formulation against a target mosquito species under field conditions.

Materials:

  • IRB-approved protocol and informed consent forms.

  • Test repellent and control substance (e.g., ethanol solvent).[8]

  • Protective clothing (jumpsuit, head net, gloves).[19]

  • Mouth or mechanical aspirators.[14]

  • Labeled collection cups (one for each time interval).[14]

  • Stopwatch or timer.

  • Data collection forms or digital device.

  • Environmental monitoring equipment (thermometer, hygrometer).

Methodology:

  • Subject Preparation:

    • Participants should avoid using any scented soaps, lotions, or perfumes on the day of the test.

    • A defined area of skin (e.g., 600 cm² on the forearm or lower leg) is measured and marked.

  • Repellent Application:

    • A trained technician applies the predetermined dose of the repellent or control substance evenly over the marked area.

    • Allow the repellent to dry for a specified period (e.g., 30 minutes) before the first exposure.[21]

  • Exposure Sessions:

    • Subjects position themselves in the designated test area.[14]

    • At predetermined intervals (e.g., every 15-30 minutes), subjects expose the treated limb for a set duration (e.g., 3-5 minutes).[13][21]

    • The trial continues until the first "confirmed bite" or "confirmed landing." A common definition for this endpoint is one mosquito landing (or biting), followed by a second within a 30-minute window.[10][18]

  • Mosquito Collection:

    • As soon as a mosquito lands on the exposed skin, the collector must capture it using an aspirator before it has a chance to probe or blood-feed.[19]

    • The collected mosquito is transferred to a labeled cup corresponding to the specific time interval.

  • Data Recording:

    • For each interval, record the number of landings.

    • Crucially, record the exact time of the first landing that defines the end of the CPT.

    • Record environmental data (temperature, humidity, wind speed) at each interval, as these factors can influence mosquito behavior.[23]

  • Post-Collection Processing:

    • Collected mosquitoes are transported to a laboratory for species identification to confirm the trial targeted the correct vector.[19]

Part III: Data Analysis and Reporting

The endpoint of a field trial is the clear and statistically sound interpretation of the collected data.

Key Efficacy Metrics
  • Complete Protection Time (CPT): This is the primary endpoint and is defined as the time from repellent application until the first confirmed landing or bite.[6][8][24] The mean CPT across all subjects is calculated to determine the product's efficacy duration.[12]

  • Percentage Protection (%P): This metric is used to show the reduction in mosquito landings over time compared to an untreated control. It is calculated using the formula:

    • %P = [(C - T) / C] x 100

    • Where C is the number of landings on the control subject and T is the number of landings on the treated subject.[24][25]

Statistical Analysis

For robust analysis of CPT, especially when some subjects may not receive a bite during the entire test period, the Kaplan-Meier survival function is a recommended statistical method.[23][24] This analysis estimates the median CPT and provides confidence intervals, offering a more accurate representation of the repellent's performance than a simple arithmetic mean.[24]

Reporting

The final study report should be comprehensive and adhere to regulatory guidelines, such as the EPA's OPPTS 810.3700.[9][26] The report must include:

  • A detailed description of the protocol, including IRB approval documentation.

  • Demographics of the study population.

  • The exact formulation and application rate of the repellent.

  • Raw data, including landing counts for each subject at each time point.

  • Environmental conditions during the trial.

  • Statistical analysis of the CPT and other relevant metrics.

By adhering to these rigorous, ethically-grounded protocols, researchers can generate high-quality, defensible data that accurately characterizes the field performance of DEET repellents, contributing to the development of effective tools for public health.

References

  • Henderson, T. (2024, May 2). Insect Repellent Testing: Methods and Standards for Efficacy and Safety. Vertex AI Search.
  • National Pesticide Information Center. (2011). DEET Technical Fact Sheet. [Link]

  • World Health Organization. (2009, April 21). Guidelines for efficacy testing of mosquito repellents for human skin. WHO/HTM/NTD/WHOPES/2009.4. [Link]

  • Swale, D. R., et al. (2014, August 7). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PubMed Central. [Link]

  • Menger, et al. (2023, March 7). Human landing catches provide a useful measure of protective efficacy for the evaluation of volatile pyrethroid spatial repellents. PubMed. [Link]

  • ResearchGate. The human landing catch (HLC) method for measuring the efficacy of topical repellents under field conditions. [Link]

  • Resnik, D. B. (2012). Ethical issues in field trials of genetically modified disease-resistant mosquitoes. PubMed. [Link]

  • Federal Register. (2010, August 6). Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability. [Link]

  • University of Wisconsin-Madison. Repellents for Application to Skin. [Link]

  • Sluydts, V., et al. (2023, July 3). A semi-field evaluation in Thailand of the use of human landing catches (HLC) versus human-baited double net trap (HDN) for assessing the impact of a volatile pyrethroid spatial repellent and pyrethroid-treated clothing on Anopheles minimus landing. PMC - NIH. [Link]

  • Menger, J., et al. (2023). Human landing catches provide a useful measure of protective efficacy for the evaluation of volatile pyrethroid spatial repellents. Semantic Scholar. [Link]

  • U.S. Environmental Protection Agency. (2024, May 27). DEET. [Link]

  • U.S. Environmental Protection Agency. (2010, July 7). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. [Link]

  • Kasting, G. B., et al. (1993). INSECT REPELLENT FORMULATIONS OF N.N-DIETHYL-M-TOLUAMIDE (DEET) IN A LIPOSPHERE SYSTEM. Biodiversity Heritage Library. [Link]

  • Croda Home Care. Insect Repellent Lotion with DEET. [Link]

  • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). ResearchGate. [Link]

  • Xu, P., et al. (2018). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers. [Link]

  • Yoon, J. K., et al. (2014, January 1). Development and Evaluation of a Semifield Test for Repellent Efficacy Testing. Journal of Medical Entomology. [Link]

  • PacMOSSI. (2022, June 20). Standard Operating Procedure for performing Human Landing Catch (HLC). [Link]

  • Resnik, D. B. (2017). Field Trials of Genetically Modified Mosquitoes and Public Health Ethics. PubMed Central. [Link]

  • Encyclopedia.com. (2023). N,N-Diethyl-3-Methyl-benzamide. [Link]

  • U.S. Environmental Protection Agency. (2007, March 13). Science and Ethics Review of Protocol for Human Study of Mosquito Repellent Performance. [Link]

  • Paze, C., et al. (2018, August 22). Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET. PMC - PubMed Central. [Link]

  • Regulations.gov. (2013, March 19). Repellent Efficacy Evaluation: Establishing New Study Designs and Standards. [Link]

  • World Health Organization. (2013). GUIDELINES FOR EFFICACY TESTING OF SPATIAL REPELLENTS. IRIS. [Link]

  • Scribd. (n.d.). 7 Guideline To Efficacy Evaluation of Mosquito Repellent. [Link]

  • U.S. Environmental Protection Agency. (2015, December 15). Ethics Review of Completed Study entitled, “Field Testing of S.C. Johnson Personal Mosquito Repellent Products...". [Link]

  • U.S. Environmental Protection Agency. (2019, September 24). EPA Releases Test Guideline for Premises Treatments. [Link]

  • Li, Y., et al. (2023). Triple-Olfactory Mechanism Synergy: Development of a Long-Lasting DEET–Botanical Composite Repellent Against Aedes albopictus. MDPI. [Link]

  • Rodriguez, S. D. (2022). A critical review of current laboratory methods used to evaluate mosquito repellents. [Link]

  • U.S. Environmental Protection Agency. (2009, February 10). Science and Ethics Review of Protocol for Human Study of Mosquito Repellent Performance. [Link]

  • Barnard, D. R. (2004, March 1). Laboratory Evaluation of Mosquito Repellents Against Aedes albopictus, Culex nigripalpus, and Ochlerotatus triseriatus (Diptera: Culicidae). Journal of Medical Entomology. [Link]

  • Choi, D. B., et al. (2012). Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. PMC. [Link]

  • Mafra-Neto, A., et al. (2013). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. PMC. [Link]

  • Van der Rijst, M., et al. (2009, July 7). Duration of repellency of N,N-diethyl-3-methylbenzamide, citronella oil and cypermethrin against Culicoides species when applied to polyester mesh. PubMed. [Link]

  • Schreck, C. E., et al. (1977). Field studies with selected skin repellents against natural infestations of Aedes taeniorhynchus. [Link]

  • Qiu, H., et al. (1998). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. PubMed. [Link]

  • London School of Hygiene & Tropical Medicine. (2019, May 4). Stronger-SAFE – Phase II – Clinical Trial Protocol. LSHTM Data Compass. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N,N-Diethyl-2,3-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Diethyl-2,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis process, ensuring optimal yields and purity. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing step-by-step solutions to improve your experimental outcomes.

Issue 1: Low to No Product Yield

Question: I am attempting to synthesize this compound by directly reacting 2,3-dimethylbenzoic acid with diethylamine, but my yield is consistently low. What is causing this and how can I fix it?

Answer:

Direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to a competing acid-base reaction.[1][2] The acidic carboxylic acid protonates the basic amine, forming a stable ammonium carboxylate salt, which does not readily dehydrate to form the amide without forcing conditions like high temperatures.[1][2][3]

Causality and Solution:

To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is typically achieved by activating the carboxylic acid.

Recommended Protocol: Acyl Chloride Formation with Thionyl Chloride

This is a robust and widely used method for amide synthesis.[4][]

  • Activation of 2,3-dimethylbenzoic acid:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add 2,3-dimethylbenzoic acid.

    • Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents, either neat or in an inert solvent like dichloromethane (DCM) or toluene.

    • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[]

    • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with an appropriate scrubbing solution).

    • After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. This step is crucial to prevent side reactions in the next step.

  • Amidation:

    • Dissolve the crude 2,3-dimethylbenzoyl chloride in an anhydrous aprotic solvent such as DCM or THF.

    • In a separate flask, dissolve diethylamine (at least 2 equivalents to neutralize the HCl byproduct) in the same solvent and cool the solution in an ice bath.

    • Slowly add the acyl chloride solution to the chilled diethylamine solution with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl) to remove excess diethylamine and diethylamine hydrochloride.

    • Separate the organic layer and wash it sequentially with a dilute base solution (e.g., 5% NaHCO₃) to remove any unreacted carboxylic acid, and then with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Issue 2: Product Contamination and Discoloration

Question: My final product is a dark color and shows impurities on TLC/GC-MS analysis. How can I improve the purity and color of my this compound?

Answer:

Product contamination and discoloration can arise from several sources, including harsh reaction conditions, side reactions, and residual reagents or byproducts.[3] For instance, high temperatures during direct condensation can lead to decomposition and the formation of colored byproducts.[3]

Solutions and Alternative Protocols:

  • Improved Work-up: Ensure thorough washing steps during the work-up to remove all acidic and basic impurities. If using the thionyl chloride method, complete removal of excess SOCl₂ before adding the amine is critical.

  • Alternative Activating Agent: Consider using a milder and more selective activating agent.

Alternative Protocol: Using 1,1'-Carbonyldiimidazole (CDI)

This method avoids the use of harsh chlorinating agents and often results in cleaner reactions with water-soluble byproducts, simplifying purification.[3][6]

  • Activation of 2,3-dimethylbenzoic acid:

    • In an anhydrous aprotic solvent like THF or DCM, dissolve 2,3-dimethylbenzoic acid under an inert atmosphere.

    • Add one equivalent of 1,1'-carbonyldiimidazole (CDI). You will observe the evolution of CO₂ gas.

    • Stir the mixture at room temperature for 1-2 hours until the gas evolution ceases, indicating the formation of the acylimidazolide intermediate.

  • Amidation:

    • Add one equivalent of diethylamine to the reaction mixture.

    • Stir at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or GC).

  • Work-up and Purification:

    • The primary byproduct, imidazole, is water-soluble.[3]

    • Wash the reaction mixture with water to remove imidazole and any unreacted starting materials.

    • Extract the aqueous layer with the reaction solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

    • This method often yields a product of high purity that may not require further purification beyond an aqueous work-up.[3][6]

Frequently Asked Questions (FAQs)

Q1: Can I use oxalyl chloride instead of thionyl chloride?

A1: Yes, oxalyl chloride is another excellent reagent for converting carboxylic acids to acyl chlorides.[4] It often provides cleaner reactions and is preferred when the starting material is sensitive to the harsher conditions of thionyl chloride. The byproducts of the reaction with oxalyl chloride (CO, CO₂, and HCl) are all gaseous, which can simplify the purification process.

Q2: What is the role of a base like triethylamine or pyridine in the amidation step?

A2: When reacting an acyl chloride with a primary or secondary amine, one equivalent of HCl is produced. This HCl will react with the amine starting material to form an ammonium salt, rendering it non-nucleophilic and halting the reaction. By adding a non-nucleophilic base like triethylamine (TEA) or pyridine, the HCl byproduct is neutralized, allowing the reaction to proceed to completion with only one equivalent of the amine.

Q3: Is it possible to synthesize this compound in a one-pot reaction?

A3: Yes, one-pot syntheses are highly efficient. The reaction of a carboxylic acid with thionyl chloride followed by the addition of an amine can be performed in a single reaction vessel.[7][8] Similarly, the CDI-mediated coupling is a one-pot procedure.[3][6] These methods are advantageous as they reduce handling losses and save time.

Q4: What are some "greener" synthesis alternatives?

A4: Recent research has focused on developing more environmentally friendly methods for amide synthesis. One such approach is the use of catalytic methods. For instance, a copper-based metal-organic framework (MOF) has been shown to effectively catalyze the oxidative coupling of carboxylic acids and formamides to produce amides with high yields.[9] While this specific example is for N,N-diethyl-3-methylbenzamide, the principle can be applied to other isomers. Another approach involves direct amide synthesis under hydrothermal conditions, which avoids the use of activating agents but requires elevated temperatures.[10]

Data Summary

MethodActivating AgentTypical SolventTemperatureKey AdvantagesPotential Issues
Acyl Chloride Thionyl Chloride or Oxalyl ChlorideDCM, Toluene, THF0°C to RefluxHigh reactivity, generally high yieldHarsh reagents, corrosive byproducts
CDI Coupling 1,1'-CarbonyldiimidazoleTHF, DCMRoom TemperatureMild conditions, clean reaction, water-soluble byproductsCost of CDI
Direct Condensation NoneNone or High-Boiling Solvent>150°CAtom economicalLow yield, harsh conditions, side reactions
Catalytic Oxidative Coupling Copper-MOF/TBHPN,N-diethylformamide~100°CHigh yield, "green" approachCatalyst synthesis required

Experimental Workflow

Workflow for Acyl Chloride Synthesis Route

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Work-up & Purification 2,3-Dimethylbenzoic Acid 2,3-Dimethylbenzoic Acid Reflux_in_Solvent Reflux in Inert Solvent (e.g., Toluene) 2,3-Dimethylbenzoic Acid->Reflux_in_Solvent Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reflux_in_Solvent 2,3-Dimethylbenzoyl Chloride 2,3-Dimethylbenzoyl Chloride Reflux_in_Solvent->2,3-Dimethylbenzoyl Chloride HCl, SO2 byproducts Ice_Bath Cool to 0°C in Anhydrous Solvent 2,3-Dimethylbenzoyl Chloride->Ice_Bath Slow Addition Diethylamine Diethylamine Diethylamine->Ice_Bath Crude_Product_Mixture Crude Product Mixture Ice_Bath->Crude_Product_Mixture Stir at RT Aqueous_Wash Aqueous Work-up (Acid, Base, Brine) Crude_Product_Mixture->Aqueous_Wash Drying_Concentration Dry & Concentrate Aqueous_Wash->Drying_Concentration Purification Vacuum Distillation or Column Chromatography Drying_Concentration->Purification Final_Product This compound Purification->Final_Product

Sources

Technical Support Center: Purification of N,N-Diethyl-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N-Diethyl-2,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. Our goal is to equip you with the necessary knowledge to enhance the purity, yield, and consistency of your experimental outcomes.

Introduction to Purification Challenges

This compound is a substituted amide that can present unique purification challenges depending on the synthetic route employed. Common impurities may include unreacted starting materials such as 2,3-dimethylbenzoic acid or its corresponding acyl chloride, diethylamine, and various side-products formed during the reaction. The choice of purification technique is critical and is often dictated by the physical state of the crude product (liquid or solid) and the nature of the impurities. Amides, in general, can be sensitive to harsh pH conditions, which might lead to decomposition.[1]

This guide will walk you through the most common purification techniques—recrystallization, column chromatography, and distillation—providing expert insights and logical troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic method. If you are using an acyl chloride route, common impurities include the starting 2,3-dimethylbenzoic acid (from hydrolysis of the acyl chloride) and triethylamine hydrochloride (if triethylamine is used as a base).[2] If you are starting from the carboxylic acid using a coupling reagent, byproducts from the coupling agent can be a major impurity.[3][4] Unreacted starting materials are also a common issue.[5]

Q2: My crude product is an oil, but I expected a solid. What should I do?

A2: The presence of impurities can significantly depress the melting point of a compound, causing it to appear as an oil.[6] Attempting to purify a small portion via column chromatography can help determine if a solid can be obtained once the impurities are removed.[6] Alternatively, if the compound is known to be a solid, trituration with a non-polar solvent like hexanes can sometimes induce crystallization.

Q3: Is this compound stable to acidic or basic workup conditions?

A3: Amides can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[5][6] It is generally recommended to use mild conditions during aqueous workup, such as washing with a dilute solution of sodium bicarbonate to remove acidic impurities.[7]

Q4: Which purification method is generally preferred for this compound?

A4: The choice depends on the scale and the impurity profile. For small-scale purification where impurities have different polarities, column chromatography is often effective.[3][8] If the crude product is a solid and the impurities are present in smaller amounts, recrystallization is an excellent method for achieving high purity.[1][5] For larger quantities of a thermally stable liquid, vacuum distillation can be a viable option.[2][9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem 1: The compound "oils out" instead of forming crystals.

  • Potential Cause: The solution may be too concentrated, or it may be cooling too rapidly, preventing the formation of a crystal lattice.[6] The presence of certain impurities can also inhibit crystallization.[6]

  • Troubleshooting Steps:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of the hot recrystallization solvent to slightly dilute the solution.[6]

    • Slow Cooling: Ensure the solution cools down slowly. Allow it to cool to room temperature on the benchtop before placing it in an ice bath.[6]

    • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to induce crystallization.

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create a rough surface that promotes nucleation.

Problem 2: Low recovery of the purified product.

  • Potential Cause: The chosen recrystallization solvent may be too good at dissolving the compound even at low temperatures. Using an excessive volume of solvent is another common reason.[6]

  • Troubleshooting Steps:

    • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6] You may need to screen different solvents or use a binary solvent system.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

    • Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid significant product loss.[6]

Problem 3: The purified product is colored.

  • Potential Cause: The presence of chromophoric byproducts from the synthesis.[6]

  • Troubleshooting Steps:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities.[5][6]

    • Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities.[5] Be cautious as the product can also be adsorbed by the charcoal, so use it sparingly.[6]

Column Chromatography Challenges

Column chromatography is a versatile technique for separating compounds with different polarities.[8]

Problem 1: Poor separation of the product from impurities.

  • Potential Cause: The solvent system (eluent) is not optimized for the separation.

  • Troubleshooting Steps:

    • TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.3-0.4 for your desired product.[6] A common starting point for amides is a mixture of hexanes and ethyl acetate.[6]

    • Solvent Gradient: If there is a significant polarity difference between your product and impurities, using a solvent gradient (gradually increasing the polarity of the eluent) during the column can improve separation.

    • Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which leads to poor separation.

Problem 2: The product is not eluting from the column.

  • Potential Cause: The eluent is not polar enough, or the compound is highly polar and strongly adsorbed to the silica gel.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. For very polar amides, a small percentage of methanol in dichloromethane might be necessary.[3]

    • Alternative Stationary Phase: For extremely polar compounds that are difficult to elute from silica, consider using a different stationary phase, such as alumina or reversed-phase silica (C18).[3]

Distillation Difficulties

For liquid this compound, vacuum distillation can be an effective purification method.

Problem 1: The compound decomposes during distillation.

  • Potential Cause: The distillation temperature is too high. Many organic compounds are not stable at their atmospheric boiling points.

  • Troubleshooting Steps:

    • Vacuum Distillation: Use a vacuum pump to lower the pressure of the system. This will significantly reduce the boiling point of the compound, allowing for distillation at a lower, safer temperature.

    • Monitor Temperature: Carefully monitor the temperature of the distilling vapor (the head temperature), not the temperature of the heating bath. The head temperature should remain constant during the distillation of a pure compound.

Problem 2: "Bumping" or uneven boiling.

  • Potential Cause: The liquid is becoming superheated and then boiling violently. This can lead to impure distillate.

  • Troubleshooting Steps:

    • Stirring/Boiling Chips: Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.

    • Even Heating: Use a heating mantle with a stirrer for even heat distribution.

Visualization of Workflows

To aid in decision-making, the following diagrams illustrate key experimental workflows.

Purification Strategy Selection

Purification_Strategy Start Crude this compound Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Is_Thermally_Stable Is the compound thermally stable? Is_Solid->Is_Thermally_Stable No (Oil) Column_Chrom Perform Column Chromatography Recrystallize->Column_Chrom Fails or Low Purity Success Pure Product Recrystallize->Success Successful Column_Chrom->Success Successful Failure Purification Unsuccessful Re-evaluate Strategy Column_Chrom->Failure Unsuccessful Is_Thermally_Stable->Column_Chrom No/Unknown Distillation Perform Vacuum Distillation Is_Thermally_Stable->Distillation Yes Distillation->Column_Chrom Decomposes Distillation->Success Successful

Caption: Decision tree for selecting a primary purification technique.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Attempt Issue What is the issue? Start->Issue Oiling_Out Compound 'Oils Out' Issue->Oiling_Out Oiling Low_Yield Low Yield Issue->Low_Yield Yield Colored_Product Product is Colored Issue->Colored_Product Color Sol_Oiling Reheat, Dilute Slightly, Cool Slowly Oiling_Out->Sol_Oiling Sol_Yield Use Minimum Hot Solvent, Ensure Thorough Cooling Low_Yield->Sol_Yield Sol_Color Use Activated Charcoal, Perform Hot Filtration Colored_Product->Sol_Color

Caption: Troubleshooting common issues in recrystallization.

Quantitative Data Summary

The following table provides properties of common solvents used in the purification of benzamides. This data can assist in selecting appropriate solvents for recrystallization or chromatography.

SolventBoiling Point (°C)Polarity IndexCommon Use
Hexanes690.1Non-polar eluent (chromatography), trituration
Diethyl Ether34.62.8Extraction, eluent (chromatography)
Dichloromethane39.63.1Extraction, eluent (chromatography)
Ethyl Acetate77.14.4Eluent (chromatography), recrystallization
Acetone565.1Recrystallization, washing
Acetonitrile825.8Recrystallization
Ethanol784.3Recrystallization
Methanol655.1Polar eluent (chromatography), recrystallization
Water10010.2Recrystallization, washing

Detailed Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude solid this compound. Add a minimal amount of a suitable solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of ~0.3-0.4 for the desired compound.[6]

  • Column Packing: Prepare a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Run the column by adding the eluent to the top. Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

References

  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • BenchChem. (2025).
  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability for Novel Amide Compounds.
  • BenchChem. (2025). How to overcome common problems in Benzamide synthesis?.
  • Patureau, F. W., Besset, T., & Glorius, F. (n.d.). Organic Syntheses Procedure.
  • Fisher Scientific. (n.d.).
  • ResearchGate. (2020).
  • Thermo Fisher Scientific. (2025).
  • The Royal Society of Chemistry. (2013).
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide.
  • ResearchGate. (2025). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide.
  • BenchChem. (2025). Application Notes and Protocols for N,N-Diethylbenzamide as a Reference Standard in Analytical Chemistry.
  • PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide.
  • SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide.
  • ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
  • Google Patents. (n.d.). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

Sources

Technical Support Center: N,N-Diethyl-2,3-dimethylbenzamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Diethyl-2,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.

Introduction

This compound is a substituted aromatic amide. Understanding its stability is crucial for its effective use in research and development, ensuring the reliability and reproducibility of experimental results. This guide will help you navigate potential stability challenges and degradation issues. While specific stability data for this compound is not extensively published, this guide leverages established principles of amide chemistry and regulatory guidelines for stability testing to provide a robust framework for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many amides, the stability of this compound can be influenced by several factors. The most common are:

  • pH: The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.[3][4]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.

Q2: How should I store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store it in a cool, dark, and dry place. A tightly sealed container is essential to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8°C) is advisable.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure of this compound, the most probable degradation products are:

  • 2,3-Dimethylbenzoic acid and Diethylamine: These are the products of hydrolysis of the amide bond.[1]

  • Oxidative degradation products: Oxidation may occur on the aromatic ring or the N-ethyl groups.

Q4: How can I tell if my sample of this compound has degraded?

A4: Signs of degradation can include:

  • Physical changes: A change in color or the appearance of solid precipitates in a solution.

  • Chromatographic changes: The appearance of new peaks or a decrease in the area of the main peak in your chromatogram (e.g., HPLC, GC).

  • Spectroscopic changes: Alterations in the UV-Vis, IR, or NMR spectra.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Your Chromatogram

Q: I am analyzing my sample of this compound by HPLC and I see unexpected peaks that were not there in a fresh sample. What could be the cause and how do I investigate it?

A: The appearance of new peaks strongly suggests that your compound is degrading. To troubleshoot this, a systematic approach is necessary. The goal is to identify the conditions causing the degradation, which will inform how you handle and store the compound. A forced degradation study is a powerful tool for this purpose.[5][6]

Caption: Troubleshooting workflow for identifying the source of unexpected chromatographic peaks.

  • System Suitability Check: First, ensure the unexpected peak is not an artifact of the analytical system. Inject a blank (your mobile phase or sample solvent) to check for ghost peaks or contamination.

  • Conduct a Forced Degradation Study: A forced degradation study will help you determine the conditions under which this compound is unstable.[7][8] This involves intentionally exposing your compound to harsh conditions. A general protocol is provided in the next section.

  • Analyze Stressed Samples: Analyze the samples from your forced degradation study using your HPLC method.

  • Compare Chromatograms: Compare the chromatograms of the stressed samples with the chromatogram of your degraded sample. If the retention time of a peak in a stressed sample matches your unexpected peak, you have likely identified the degradation pathway.

  • Take Corrective Action: Once you have identified the cause of degradation (e.g., exposure to acidic conditions), you can take steps to mitigate it, such as using buffered solutions or protecting your samples from light.

Issue 2: Loss of Purity or Potency Over Time

Q: My stock solution of this compound seems to be losing its concentration over time, leading to inconsistent results in my assays. What could be happening?

A: A gradual loss of potency is a classic sign of chemical instability. This is particularly common for solutions, as solvents can participate in degradation reactions.

  • Solvent Stability: The solvent system you are using may be promoting degradation. For example, if your solvent is not anhydrous, hydrolysis can occur over time.

    • Action: Prepare fresh solutions for each experiment. If you must store solutions, use a well-characterized, stable solvent and store the solution under inert gas (e.g., argon or nitrogen) at a low temperature.

  • pH of the Solution: If your solvent is unbuffered, its pH could be contributing to acid or base-catalyzed hydrolysis.

    • Action: Determine the pH of your solution. If it is acidic or basic, consider using a buffered solvent system if your experimental design allows.

  • Container Compatibility: The compound may be adsorbing to the surface of your storage container.

    • Action: Test different types of storage vials (e.g., glass vs. polypropylene) to see if this affects stability.

  • Accelerated Stability Study: To predict long-term stability, you can perform an accelerated stability study by storing your solution at an elevated temperature (e.g., 40°C) and analyzing it at regular intervals (e.g., 1, 2, and 4 weeks). This will give you a faster indication of the degradation rate.[9]

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[6][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][8]

Materials and Equipment:
  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

General Procedure:

For each condition, a control sample (this compound in the same solvent but without the stressor) should be prepared and analyzed alongside the stressed sample.

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of 0.1 M HCl.

  • Heat the solution at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it to the target concentration with the mobile phase for HPLC analysis.

  • Prepare a solution of this compound in a suitable solvent.

  • Add an equal volume of 0.1 M NaOH.

  • Heat the solution at 60°C for a specified time.

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis.

  • Prepare a solution of this compound in a suitable solvent.

  • Add an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature for a specified time.

  • At each time point, withdraw an aliquot and dilute it for HPLC analysis.

  • Place a solid sample of this compound in an oven at a temperature higher than that used for accelerated stability testing (e.g., 70°C).

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute it for HPLC analysis.

  • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Analyze the samples by HPLC. A control sample should be protected from light with aluminum foil.

Data Analysis and Interpretation

For each stress condition, calculate the percentage degradation of this compound and observe the formation of any degradation products. The chromatograms will reveal which conditions lead to degradation and will provide the retention times of the resulting degradants. This information is crucial for developing a stability-indicating analytical method.

Potential Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B 2,3-Dimethylbenzoic Acid A->B Acid or Base C Diethylamine A->C Acid or Base D This compound E N-Oxide derivatives or Ring hydroxylation products D->E Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation pathways for this compound.

Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hours2,3-Dimethylbenzoic Acid, Diethylamine
Base Hydrolysis 0.1 M - 1 M NaOH2 - 24 hours2,3-Dimethylbenzoic Acid, Diethylamine
Oxidation 3% - 30% H₂O₂6 - 24 hoursN-Oxides, Ring Hydroxylation Products
Thermal 70°C (Solid State)1 - 7 daysVarious, depending on decomposition mechanism
Photolytic ICH Q1B conditionsN/APhotorearrangement or cleavage products

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Resolve Mass Laboratories. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Technology. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

  • Solving the Puzzle Strategies for Troubleshooting API Issues. (2024). MoldStud. [Link]

  • The Photolyses of Fully Aromatic Amides. (1975). Canadian Journal of Chemistry. [Link]

  • Shono oxidation of N,N-diethylbenzamide and α-methoxylation of N,N-dialkylated benzenesulfonamides. (n.d.). ResearchGate. [Link]

  • The Photochemistry of Amides and Phthalimides. (n.d.). DRUM - University of Maryland. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn. [Link]

  • Troubleshooting Heat Sensitivity Issues in APIs During Validation Testing. (2025). Pharma.Tips. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

  • Synthesis and thermal decomposition of N,N-dialkoxyamides. (2011). Organic & Biomolecular Chemistry. [Link]

  • Mechanism of the Photoöxidation of Amides. (1962). Journal of the American Chemical Society. [Link]

  • Proactive approaches to mitigate stability failures. (n.d.). ARL Bio Pharma. [Link]

  • Chemical Properties of Amides: Hydrolysis. (2024). Chemistry LibreTexts. [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

  • The N-oxidation of Benzamidines in Vitro. (n.d.). PubMed. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). ARKAT USA, Inc. [Link]

  • mechanism of amide hydrolysis. (2019). YouTube. [Link]

  • Complete Guide to ICH Stability Testing for APIs & FPPs. (2025). YouTube. [Link]

  • Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? (2020). Reddit. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. [Link]

  • How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage. [Link]

  • The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. (2009). ResearchGate. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. (n.d.). ChemRxiv. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ResearchGate. [Link]

  • Analytical Separation Methods. (2021). LibreTexts. [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]

  • Stability indicating study by using different analytical techniques. (2023). IJSDR. [Link]

  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. (n.d.). The Journal of Organic Chemistry. [Link]

  • Theoretical Study of the Thermal Decomposition of N,N'-Diacyl-N,N'-Dialkoxyhydrazines: A Co… (n.d.). OUCI. [Link]

  • Degradation Of Aromatic Amines Research Articles. (n.d.). R Discovery. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. (n.d.). CHIMIA. [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (n.d.). ResearchGate. [Link]

  • Proposed mechanism for the oxidation of α-H N,N-dialkylhydroxylamines... (n.d.). ResearchGate. [Link]

  • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. [Link]

  • N,N-Diethylbenzamide. (n.d.). PubChem. [Link]

  • Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. (2025). ACS Omega. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]

  • Thermal stability and thermal decomposition study of hindered amine light stabilizers. (2007). Polymer Degradation and Stability. [Link]

  • The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. (1966). ResearchGate. [Link]

  • Trends in Analytical chemistry. (n.d.). CONICET. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). PMC. [Link]

  • Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. (2022). MDPI. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N,N-Diethyl-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N,N-Diethyl-2,3-dimethylbenzamide. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a substituted benzamide, this compound possesses a structural motif common in many active pharmaceutical ingredients (APIs), often characterized by poor aqueous solubility. This guide provides a systematic, question-and-answer-based approach to troubleshooting and overcoming these issues, grounded in established scientific principles and field-proven methodologies.

Our objective is not merely to provide protocols, but to explain the causality behind each experimental choice, empowering you to make informed decisions tailored to your specific application.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: What are the expected solubility characteristics of this compound, and where should I start?

A1: this compound is an organic compound with a non-polar aromatic ring and substituted amide group. Based on its structure and data from analogous compounds like N,N-dimethylbenzamide and N,N-diethyl-3-methylbenzamide (DEET), it is expected to have low solubility in water.[1][2] The hydrophobic benzene ring and alkyl groups limit favorable interactions with polar water molecules.[1] Conversely, it is predicted to be soluble in a range of common organic solvents.[1][2]

Your first step should always be a systematic solubility screen to establish an empirical baseline. This is a critical data-gathering phase that will inform all subsequent formulation strategies.

Experimental Protocol: Initial Solubility Screen

  • Solvent Selection: Choose a diverse range of solvents with varying polarities. A recommended starting panel is provided in Table 1.

  • Equilibrium Saturation: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each solvent in separate vials.

  • Agitation & Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or UPLC-MS.

  • Data Recording: Record the solubility in mg/mL or as a molar concentration.

Data Presentation: Illustrative Solubility Screening Panel

SolventSolvent TypePredicted Solubility of this compoundPurpose in Formulation
WaterPolar ProticVery LowPrimary aqueous vehicle
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferVery LowSimulates physiological pH
EthanolPolar ProticHighCommon co-solvent
Propylene Glycol (PG)Polar ProticHighCo-solvent, humectant
Polyethylene Glycol 400 (PEG 400)Polar ProticHighCo-solvent, solubilizer
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighAprotic solvent for stock solutions
AcetonePolar AproticHighOrganic reaction solvent
Medium-Chain Triglycerides (e.g., Miglyol 812)Non-polar/LipidModerate to HighLipid-based formulation vehicle

Advanced Troubleshooting & Formulation Strategies

Q2: My compound is insoluble in my aqueous buffer system. What are the most direct methods to try first?

A2: When facing poor aqueous solubility, the most immediate strategies to explore are co-solvency and pH adjustment. These are foundational techniques that modify the bulk solvent to be more accommodating to the solute.

  • Co-solvency: This is the strategy of blending water with a miscible organic solvent in which the compound is more soluble.[3][4] The co-solvent reduces the overall polarity of the solvent system, weakening the hydrogen-bonding network of water and making it more favorable for the hydrophobic solute to dissolve.[4] Ethanol, propylene glycol, and PEG 400 are excellent starting points.

    Causality: The mechanism relies on reducing the interfacial tension between the aqueous solution and the hydrophobic compound. A well-chosen co-solvent can increase solubility by several orders of magnitude.

  • pH Adjustment: This method is only effective for ionizable compounds. While the amide group in this compound is generally considered neutral, it's crucial to determine the experimental pKa of your molecule. If it possesses an ionizable functional group, altering the pH of the formulation to convert the API into its more soluble salt form can dramatically increase solubility.[5][6]

Q3: I used a co-solvent (like DMSO or ethanol) to dissolve my compound, but it precipitates immediately when I add it to my aqueous medium. What is happening?

A3: You are observing a phenomenon known as "solvent dumping" or precipitation upon dilution. This occurs when a drug is dissolved in a high concentration of a water-miscible organic solvent and then rapidly diluted into an aqueous phase. The organic solvent disperses, the local solvent environment around the drug molecule reverts to being highly aqueous, and the drug—no longer soluble—crashes out of solution.

To overcome this, you need to employ more sophisticated formulation strategies that create stable, dispersed systems rather than simple solutions.

Workflow: Overcoming Precipitation on Dilution

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Q5: For oral drug development, my compound's bioavailability is still low despite some solubility improvements. What are the next-level strategies?

A5: For oral bioavailability challenges stemming from poor solubility, you should investigate advanced formulation platforms like lipid-based drug delivery systems and amorphous solid dispersions. These are powerful techniques for enhancing both solubility and absorption. [7]

  • Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced into aqueous phases under gentle agitation (such as gastrointestinal motility). [5][8]The drug is pre-dissolved in this lipidic concentrate. Upon emulsification, the drug remains partitioned within the oil droplets, creating a high surface area for absorption and avoiding precipitation in the gut. [6]This is particularly effective for lipophilic compounds. [6]

  • Amorphous Solid Dispersions (ASDs): Crystalline materials require energy to break their crystal lattice before they can dissolve. By converting the crystalline drug into its high-energy amorphous state and dispersing it within a carrier (usually a polymer), you can bypass this energy barrier. [5][8]This can significantly enhance both the dissolution rate and the apparent solubility, often achieving a supersaturated state that drives absorption. [9][8]Techniques like hot-melt extrusion and spray drying are used to create ASDs.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • PharmaTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds.
  • Solubility of Things. (n.d.). N,N-Dimethylbenzamide.
  • Solubility of Things. (n.d.). DEET.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.

Sources

Optimizing N,N-Diethyl-2,3-dimethylbenzamide concentration in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with N,N-Diethyl-2,3-dimethylbenzamide (CAS 57806-76-5). This guide is designed to provide practical, in-depth answers to common challenges encountered when determining the optimal concentration of this and other novel small molecules in biological assays.

While this compound is structurally related to other bioactive benzamides, public data on its specific application in cellular or biochemical assays is limited. Therefore, this document establishes a foundational framework for its characterization, using principles applicable to any novel test compound. We will proceed from first principles to build robust, self-validating experimental plans.

Part 1: Foundational FAQs

This section addresses the most common initial questions regarding the handling and application of this compound in a research setting.

Q1: What are the expected physicochemical properties of this compound and how do they impact its use in assays?

A1: this compound is an organic compound whose behavior in aqueous assay buffers is critical to understand. Based on structurally similar compounds like N,N-dimethylbenzamide, we can anticipate certain properties.[1] It is expected to be a polar, organic molecule with a hydrophobic aromatic ring, leading to low intrinsic solubility in water.[1]

  • Solubility: Expect poor solubility in aqueous solutions. The use of an organic co-solvent, typically dimethyl sulfoxide (DMSO), is necessary to create a high-concentration stock solution. It is highly soluble in organic solvents like ethanol, acetone, and chloroform.[1]

  • Stability: Benzamide structures are generally stable under normal laboratory conditions (room temperature, neutral pH).[2] However, stability in your specific assay buffer over the full experiment duration (e.g., 24, 48, 72 hours) should always be verified empirically. Degradation can lead to a loss of potency and misleading results.

  • Handling: The compound should be handled with standard personal protective equipment (gloves, safety glasses).[3] It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Q2: How do I properly prepare a stock solution of this compound?

A2: Proper stock solution preparation is the bedrock of reproducible results. The goal is to create a high-concentration, stable solution that can be serially diluted to the final working concentrations.

  • Solvent Selection: Use high-purity, anhydrous DMSO. Water content in DMSO can cause compounds to precipitate over time, especially during freeze-thaw cycles.

  • Concentration: Aim for a high but fully solubilized concentration, typically in the 10-50 mM range. This minimizes the volume of DMSO added to your assay, reducing solvent-induced artifacts.

  • Procedure:

    • Accurately weigh the solid compound.

    • Add the calculated volume of DMSO to achieve the target molarity.

    • Ensure complete dissolution using a vortex mixer. Gentle warming (e.g., 37°C) can aid dissolution but be cautious of potential degradation with heat-labil compounds.[1]

    • Visually inspect for any undissolved particulate matter against a bright light. If particulates are present, the solution is supersaturated and the concentration must be lowered.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. This prevents repeated freeze-thaw cycles which can lead to compound precipitation or degradation.

Q3: Why is it critical to control the final DMSO concentration in my assay wells?

A3: This is a frequently overlooked source of experimental error. DMSO is not biologically inert. At concentrations typically above 0.5% (v/v), it can induce a variety of cellular effects, including altered gene expression, cell differentiation, and cytotoxicity.

Therefore, every well in your experiment, including untreated and positive controls, must contain the exact same final concentration of DMSO . This ensures that any observed biological effect is due to the compound itself and not the solvent. A common practice is to maintain the final DMSO concentration at or below 0.1%.

Part 2: Experimental Workflow for Optimizing Concentration

Optimizing the concentration of a novel compound is a multi-step process designed to identify the specific, non-toxic dose range that elicits the desired biological response.

G cluster_prep Phase 1: Preparation cluster_range Phase 2: Range-Finding cluster_definitive Phase 3: Definitive Testing stock Prepare High-Conc. Stock in DMSO stability Assess Solubility & Short-Term Stability stock->stability range_find Broad Dose-Response (e.g., 1 nM to 100 µM) stock->range_find cytotox Concurrent Cytotoxicity Assay (e.g., LDH, Resazurin) range_find->cytotox Distinguish specific vs. toxic effects narrow_range Narrow Dose-Response (8-12 points around est. IC50) cytotox->narrow_range Define non-toxic working range ic50_calc Calculate IC50/EC50 (4PL Curve Fit) narrow_range->ic50_calc

Caption: High-level workflow for compound concentration optimization.

Protocol 1: Definitive IC50/EC50 Determination

This protocol details how to perform a robust dose-response experiment to calculate the half-maximal inhibitory (IC50) or effective (EC50) concentration. This method assumes a preliminary range-finding experiment has already estimated the potency to be in the low micromolar range.

Objective: To accurately determine the IC50 of this compound in a cell-based or biochemical assay.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Assay-specific medium or buffer.

  • 96-well microplates.

  • Multichannel pipette.

  • Assay-specific reagents (cells, enzymes, detection reagents, etc.).

Procedure:

  • Prepare Intermediate Dilution Plate:

    • In a "master" 96-well plate (not the final assay plate), add 100 µL of assay medium to wells A2 through A12.

    • Prepare the highest concentration: In well A1, add 4 µL of the 10 mM stock to 96 µL of medium. This creates a 400 µM solution (in 4% DMSO). This will be further diluted 10-fold in the final assay plate to 40 µM (in 0.4% DMSO).

    • Perform a 1:2 serial dilution: Transfer 100 µL from well A1 to A2, mix thoroughly, then transfer 100 µL from A2 to A3, and so on, until well A11. Do not add compound to well A12 (this will be the vehicle control).

  • Plate Layout:

    • Design your final assay plate. Use at least triplicate wells for each concentration.

    • Include "vehicle control" wells (cells/enzyme + medium + DMSO only) and "positive control" wells (if applicable, a known inhibitor/activator).

  • Assay Execution:

    • Seed cells or prepare the biochemical reaction in the final 96-well assay plate in a volume of 90 µL per well.

    • Using a multichannel pipette, transfer 10 µL from each well of the intermediate dilution plate (Row A) to the corresponding columns of the final assay plate(s). This performs the final 1:10 dilution.

    • The final concentrations will range from 40 µM down to ~39 nM, all in a final DMSO concentration of 0.4%.

    • Incubate for the required duration.

  • Data Acquisition:

    • Add detection reagents and measure the signal (e.g., absorbance, fluorescence, luminescence) according to your specific assay protocol.

  • Data Analysis:

    • Normalization:

      • Average the vehicle control wells (defines 0% inhibition or 100% activity).

      • Average the positive control or highest compound concentration wells (defines 100% inhibition).

      • Normalize all data points as a percentage of inhibition/activity relative to these controls.

    • Curve Fitting:

      • Plot the normalized response versus the log of the compound concentration.

      • Fit the data using a non-linear regression model, specifically a four-parameter logistic (4PL) equation.[4] This is the standard for dose-response analysis.

      • The IC50 is the 'c' parameter in the 4PL model, representing the concentration that produces a 50% response between the top and bottom plateaus of the curve.[5][6]

ParameterDescriptionTypical Value (Hypothetical)
Top Plateau Maximum assay signal (0% inhibition)100%
Bottom Plateau Minimum assay signal (max inhibition)5%
LogIC50 The log of the concentration at 50% inhibition-5.3 (equivalent to 5 µM)
Hill Slope The steepness of the curve. A slope of -1 is standard.-1.1
IC50 The calculated concentration for 50% inhibition5.0 µM

Table 1: Example output from a 4-parameter logistic curve fit for a hypothetical experiment.

Part 3: Troubleshooting Guide

Q: My compound precipitated when I added it to the aqueous assay medium. What should I do?

A: This indicates you have exceeded the compound's aqueous solubility limit.

  • Primary Cause: The final concentration of the compound is too high for the amount of co-solvent (DMSO) present.

  • Solution 1 (Recommended): Lower the highest concentration tested. If your top concentration of 40 µM is precipitating in 0.4% DMSO, remake your dilution series starting from 10 µM in 0.1% DMSO. The goal is to find the highest concentration that remains fully dissolved.

  • Solution 2: Increase the final DMSO concentration (e.g., to 1%). This may increase solubility but requires re-validating that the higher DMSO level does not affect your assay's biology.

  • Solution 3 (Advanced): Explore the use of formulation excipients like cyclodextrins, but this adds significant complexity and requires extensive validation.

Q: My dose-response curve is flat or has a very shallow slope. What does this mean?

A: This suggests several possibilities. The key is to correlate the activity data with cytotoxicity data.

G cluster_check Initial Checks cluster_interp Biological Interpretation start Flat or Poor Dose-Response Curve check_prep Compound Prep Error? (e.g., dilution error) start->check_prep Verify check_assay Assay Failure? (e.g., bad reagents) start->check_assay Verify inactive Possibility 1: Compound is inactive in this concentration range. check_prep->inactive If prep OK check_assay->inactive If assay OK toxic Possibility 2: Compound is cytotoxic, causing non-specific inhibition. inactive->toxic Cross-reference with cytotoxicity data artifact Possibility 3: Compound interferes with assay technology (e.g., fluorescence). toxic->artifact If not toxic

Caption: Decision-making flowchart for a poor dose-response curve.

  • Interpretation 1: Inactivity. The compound may simply be inactive against the target in the concentration range tested.

  • Interpretation 2: Cytotoxicity. If the flat curve occurs at a low signal level (high "inhibition"), it may be due to universal cell death, not specific target engagement. An LDH release assay can confirm this.[7] If LDH release mirrors the "inhibition" curve, the effect is likely toxic.

  • Interpretation 3: Assay Interference. The compound might absorb light or fluoresce at the same wavelengths as your assay readout, creating an artifact. Test the compound in the assay medium without cells or enzymes to check for this.

  • Interpretation 4: Degradation. The compound may not be stable over the incubation period. A time-course experiment or analytical confirmation (HPLC) may be needed to assess stability.[2]

Q: The IC50 value shifts significantly between experiments. How can I improve reproducibility?

A: IC50 variability is a common challenge. Consistency is key.

  • Cellular State: Use cells from the same passage number for all related experiments. Cell physiology can change over many passages.

  • Reagent Lots: Use the same lot of serum, media, and key reagents. Lot-to-lot variability can alter assay performance.

  • Controls: Ensure your controls (vehicle and positive) are behaving consistently experiment-to-experiment. If the window between them changes, the calculated IC50 will also shift.

  • Protocol Adherence: Ensure incubation times, temperatures, and cell seeding densities are strictly controlled. Minor deviations can have a large impact on the final result.

This guide provides a comprehensive framework for systematically approaching the use of this compound in your assays. By focusing on the principles of solubility, stability, and dose-response, you can generate reliable and reproducible data for this and any other novel compound.

References

  • Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. Retrieved January 21, 2026, from [Link]

  • Abdel-Rahman, A., et al. (2005). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Academy of Dermatology, 52(3 Pt 1), 503-509. [Link]

  • Klun, J. A., et al. (2004). In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). Journal of Medical Entomology, 41(3), 430-434. [Link]

  • Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. Retrieved January 21, 2026, from [Link]

  • Cirit, M., et al. (2019). Rapid Detection of Direct Compound Toxicity and Trailing Detection of Indirect Cell Metabolite Toxicity in a 96-Well Fluidic Culture Device for Cell-Based Screening Environments: Tactics in Six Sigma Quality Control Charts. Micromachines, 10(4), 253. [Link]

  • Mosha, F. W., et al. (2018). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2018, 8134917. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 912532, N,N-diethyl-3,5-dimethylbenzamide. Retrieved January 21, 2026, from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • ResearchGate. (2011). Guidelines for accurate EC50/IC50 estimation. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: N,N-Diethyl-2,3-dimethylbenzamide GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N,N-Diethyl-2,3-dimethylbenzamide. This resource is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during experimentation. The following sections are structured to help you diagnose and resolve issues efficiently, ensuring the integrity and reliability of your analytical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides quick solutions to get your analysis on track.

Q1: What is the recommended starting GC column for this compound analysis?

A1: For routine analysis of this compound, a standard, low-polarity 5% phenyl methyl polysiloxane column (e.g., DB-5MS or HP-5MS) is an excellent starting point.[1] These columns offer robust performance and good selectivity for a wide range of semi-volatile compounds. For challenging separations or issues with peak shape, a specialized column designed for amine analysis, which has a specially deactivated surface, may provide superior results.[2][3]

Q2: My peak is tailing significantly. What is the most likely cause?

A2: Peak tailing for this compound, an aromatic amide, is typically caused by unwanted interactions with active sites in the GC flow path.[4] The primary suspects are the injector liner (especially glass wool packing), the front end of the GC column, or contamination in the system. Start by replacing the injector liner and septum, and trim 15-20 cm from the front of the column. If the problem persists, consider using an ultra-inert liner and a column specifically designed for analyzing active compounds.[5]

Q3: I am not seeing the molecular ion at m/z 205. Is this normal?

A3: While the molecular weight of this compound is 205.29, the molecular ion ([M]⁺˙) in Electron Ionization (EI) mass spectrometry can sometimes be weak or absent for certain structures. However, you should observe a characteristic fragmentation pattern. The most prominent fragments for N,N-diethyl benzamides are typically formed by cleavage around the amide group. Look for a strong benzoyl-type cation (C₁₀H₁₂O⁺) at m/z 148 and a fragment corresponding to the loss of an ethyl group. The fragmentation of the closely related N,N-diethylbenzamide shows a base peak at m/z 105 (benzoyl cation) and a significant peak at m/z 77 (phenyl cation).[6] For your compound, the dimethylbenzoyl cation (m/z 133) and the subsequent loss of CO (m/z 105) are also plausible key fragments.

Q4: What are the best solvents for sample preparation?

A4: Your sample should be dissolved in a volatile organic solvent compatible with GC analysis.[7] Excellent choices include dichloromethane, ethyl acetate, hexane, or methyl tert-butyl ether (MTBE).[1][8] Avoid submitting samples dissolved in water or non-volatile solvents like DMSO, as they are incompatible with standard GC-MS systems and can damage the column and detector.[7][9]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex analytical issues.

Guide 1: Diagnosing and Resolving Chromatography Problems

Poor chromatography is the root cause of many analytical failures, leading to inaccurate quantification and identification.

Peak tailing is a common issue for amide compounds due to their polarity.

  • Causality: Active sites (exposed silanol groups) in the injector liner, column, or transfer line can form hydrogen bonds with the analyte, delaying its passage and causing the peak to tail.

  • Troubleshooting Protocol:

    • System Maintenance: Begin with the simplest fixes. Replace the injector septum and the glass liner. A dirty liner is a frequent source of active sites.[5]

    • Column Maintenance: Trim approximately 15-20 cm from the front of the GC column to remove accumulated non-volatile residues and damaged stationary phase.

    • Inert Flow Path: Ensure you are using high-quality, inert components. Deactivated liners (sometimes called "Ultra Inert" or "Siltek") are highly recommended.

    • Column Choice: If tailing persists on a standard 5% phenyl column, switch to a column specifically designed for the analysis of basic compounds (amines/amides). These columns have a modified stationary phase and deactivation layer to shield active sites.[4]

    • Check for Leaks: Air leaks, particularly around the column fittings, can oxidize the stationary phase, creating active sites. Perform a leak check on your system.

A weak or absent peak can be frustrating, but a logical approach can quickly identify the cause.

  • Causality: This issue can stem from problems with sample introduction, leaks in the system, incorrect instrument parameters, or sample degradation.

  • Troubleshooting Protocol:

    • Verify Injection: Check the autosampler syringe. Ensure it is drawing and injecting the sample correctly. Look for air bubbles in the syringe. Manually inject a high-concentration standard to confirm the instrument is functional.

    • Sample Concentration: Ensure the sample concentration is appropriate. A typical starting concentration for GC-MS is around 1-10 µg/mL.[9]

    • Injector Temperature: If the injector temperature is too low, the analyte will not vaporize efficiently. If it's too high, thermal degradation can occur. For this compound, a starting temperature of 250 °C is reasonable.

    • System Integrity: Check for major leaks. A high air/water background in the MS tune report is a strong indicator of a leak.

    • MS Parameters: Confirm the mass spectrometer is set to scan the correct mass range (e.g., m/z 40-300) and that the detector is turned on.

Troubleshooting_Chromatography cluster_symptom Observed Symptom cluster_investigation Troubleshooting Pathway cluster_solution Resolution Symptom Poor Peak Shape (Tailing) Liner 1. Replace Liner & Septum Symptom->Liner Start Here Column 2. Trim Column Inlet Liner->Column Problem Persists Result Improved Peak Shape Liner->Result Peak Shape Good Inert 3. Use Inert Liner Column->Inert Problem Persists Column->Result Peak Shape Good NewCol 4. Use Amine-Specific Column Inert->NewCol Problem Persists Inert->Result Peak Shape Good Leak 5. Check for Leaks NewCol->Leak Still Tailing NewCol->Result Peak Shape Good Leak->Result Leak Fixed Workflow_GCMS cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Prep Sample Extraction (LLE, SPE, or QuEChERS) Solvent Solvent Exchange/ Concentration Prep->Solvent Vial Transfer to GC Vial Solvent->Vial Inject Autosampler Injection Vial->Inject Separate GC Separation Inject->Separate Detect MS Detection (Scan/SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Identify Library Search/ Spectral Confirmation Integrate->Identify Quant Quantification Identify->Quant Report Reporting Quant->Report

Sources

Technical Support Center: Synthesis of N,N-Diethyl-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of N,N-Diethyl-2,3-dimethylbenzamide. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to ensure the successful execution of your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low product yield is a common issue that can stem from several factors throughout the synthetic process. A systematic evaluation of your experimental setup and reagents is crucial.

Potential Causes & Solutions:

  • Inefficient Acid Activation: The conversion of the carboxylic acid to a more reactive species is a critical step.

    • Acid Chloride Formation: If using thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, ensure the reagent is fresh and the reaction is performed under anhydrous conditions. Moisture can quench the chlorinating agent. Consider adding a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

    • Carbodiimide Coupling: When using coupling agents like 1,1'-carbonyldiimidazole (CDI), the reaction should be performed in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The intermediate N-acylimidazole is sensitive to water.[1][2]

  • Incomplete Reaction:

    • Reaction Time and Temperature: Amide bond formation can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Depending on the method, heating might be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Stoichiometry: An incorrect molar ratio of reactants is a frequent cause of low yields. Use a slight excess of diethylamine (1.1-1.5 equivalents) to ensure the complete consumption of the activated acid.

  • Degradation of Starting Materials or Product:

    • Temperature Control: Exothermic reactions, such as the addition of the acid chloride to the amine, should be performed at low temperatures (e.g., 0 °C) to prevent side reactions and degradation.[3]

  • Sub-optimal Work-up Procedure:

    • Extraction pH: During aqueous work-up, ensure the pH is appropriately adjusted. The organic layer should be washed with a mild acid (e.g., dilute HCl) to remove unreacted diethylamine and a mild base (e.g., saturated NaHCO₃) to remove unreacted 2,3-dimethylbenzoic acid.

    • Emulsion Formation: If an emulsion forms during extraction, it can lead to significant product loss. To break an emulsion, try adding brine or passing the mixture through a pad of Celite.

Issue 2: Product is Contaminated with Starting Materials

Question: My final product shows significant contamination with 2,3-dimethylbenzoic acid and/or diethylamine. How can I effectively remove these impurities?

Answer:

The presence of starting materials in your final product indicates either an incomplete reaction or an inadequate purification strategy.

Troubleshooting Steps:

  • Reaction Monitoring: Before quenching the reaction, confirm the absence of the limiting starting material by TLC or HPLC. If the reaction is incomplete, consider extending the reaction time or adding more of the excess reagent.

  • Purification Strategy:

    • Acid/Base Extraction: This is the most effective way to remove unreacted acid and amine.

      • To Remove 2,3-dimethylbenzoic acid: Wash the organic layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer.

      • To Remove Diethylamine: Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1M HCl). The acidic wash will protonate the amine, rendering it water-soluble.

    • Water Wash: After the acid and base washes, wash the organic layer with water to remove any remaining salts.

    • Brine Wash: A final wash with brine (saturated NaCl solution) will help to remove residual water from the organic layer before drying.

    • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then remove the solvent under reduced pressure.[1]

Issue 3: Discolored Final Product

Question: My this compound is a yellow or brown oil/solid, but it should be colorless. What causes this discoloration and how can I purify it?

Answer:

Product discoloration is often a sign of impurities formed through side reactions, often at elevated temperatures.

Potential Causes & Solutions:

  • High Reaction Temperatures: Some synthetic routes, particularly the direct dehydration of the ammonium salt of the carboxylic acid, can require high temperatures which may lead to the formation of colored byproducts.[1]

  • Oxidation: The product or intermediates may be susceptible to oxidation. If the reaction is run at elevated temperatures, consider performing it under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Activated Carbon: For minor color impurities, you can try dissolving the crude product in a suitable solvent and stirring it with a small amount of activated carbon for a short period before filtering through Celite.

    • Column Chromatography: Silica gel column chromatography is a highly effective method for removing colored impurities. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[4]

    • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for obtaining a pure, colorless product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via the acid chloride route?

The most common impurities when using the 2,3-dimethylbenzoyl chloride intermediate include:

  • Unreacted 2,3-dimethylbenzoic acid: Due to incomplete conversion to the acid chloride.

  • Unreacted Diethylamine: If less than a stoichiometric amount is used or if the reaction is incomplete.

  • Triethylamine Hydrochloride (or other amine salt): If a tertiary amine base is used to scavenge the HCl generated during the reaction. This is typically removed during the aqueous work-up.[3]

  • Side-products from the chlorinating agent: For example, if using thionyl chloride, residual SO₂ might be present.

  • N-mono-dealkylated byproduct: Although less common, dealkylation can sometimes occur under harsh conditions.[5]

Q2: What analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the final product and detecting non-volatile impurities.[1][2]

  • Gas Chromatography (GC): Useful for assessing the presence of volatile impurities and residual solvents. It can be coupled with a mass spectrometer (GC-MS) for impurity identification.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Infrared (IR) Spectroscopy: Confirms the presence of the amide functional group (typically a strong C=O stretch around 1630 cm⁻¹).[1][5]

Q3: Can I use N,N-dimethylformamide (DMF) as a solvent for the reaction?

While DMF is a common solvent in organic synthesis, it can participate in side reactions under certain conditions. For instance, in some copper-catalyzed reactions, DMF can act as the amide source, leading to the formation of N,N-dimethylbenzamide as a byproduct.[6] It is generally recommended to use non-participating solvents like dichloromethane, tetrahydrofuran, or toluene, depending on the specific reaction conditions.

Q4: How should I store this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. For long-term storage, refrigeration is recommended to minimize potential degradation.

Visualization of Key Processes

Diagram 1: General Synthesis and Purification Workflow

Synthesis and Purification Workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 2,3-dimethylbenzoic acid + Diethylamine activation Acid Activation (e.g., SOCl₂, CDI) start->activation reaction Amide Bond Formation activation->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction (Acid/Base Washes) quench->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal drying->concentration final_purification Final Purification (Chromatography or Distillation) concentration->final_purification end end final_purification->end Pure this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Troubleshooting Pathway for Low Product Yield cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Quality Anhydrous conditions? Fresh reagents? start->check_reagents check_reaction Review Reaction Conditions Correct stoichiometry? Sufficient reaction time/temp? start->check_reaction check_workup Evaluate Work-up & Purification Correct pH for extractions? Emulsion formation? start->check_workup sol_reagents Use fresh, dry reagents and solvents. check_reagents:f0->sol_reagents sol_reaction Optimize stoichiometry, time, and temperature. Monitor reaction progress (TLC/HPLC). check_reaction:f0->sol_reaction sol_workup Adjust pH during extraction. Use brine to break emulsions. check_workup:f0->sol_workup

Caption: A logical flow diagram for diagnosing and resolving issues of low reaction yield.

References

  • PrepChem.com. Synthesis of N,N-Diethylbenzamide. [Link]

  • Organic Syntheses. Preparation of (E)-N,N-Diethyl-2-styrylbenzamide by Rh-Catalyzed C-H Activation. Org. Synth. 2013, 90, 41-51. [Link]

  • Nguyen, T. H., Nguyen, T. K. C., & Huynh, T. K. D. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química, 33(2), 235-251. [Link]

  • Moglie, Y., Alonso, F., & Yus, M. (2018). An efficient and selective synthesis of N,N-diethyl-3-methylbenzamide (DEET) by a recyclable copper-based metal–organic framework. Molecules, 23(10), 2469. [Link]

  • Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. CN101362707A.
  • ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]

  • ResearchGate. Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. [Link]

  • Google Patents. Preparing method of N, N-dimethylbenzamide. CN101585781A.
  • Google Patents. Process for preparation of n,n-di substituted carboxamides. US20150126734A1.
  • ResearchGate. Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. [Link]

  • PubChem. N,N-Diethylbenzamide. [Link]

Sources

Technical Support Center: N,N-Diethyl-2,3-dimethylbenzamide Formulation Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N,N-Diethyl-2,3-dimethylbenzamide. This guide is designed for researchers, formulation scientists, and quality control analysts engaged in the development and stability testing of formulations containing this active ingredient. As Senior Application Scientists, we provide not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability of this compound and the principles of its testing.

Q1: What is this compound and what are its core chemical properties?

This compound (CAS 57806-76-5) is a substituted benzamide. Understanding its basic physicochemical properties is the first step in designing a robust formulation and stability program.

PropertyValueSource
CAS Number 57806-76-5[1]
Molecular Formula C₁₃H₁₉NO-
Molecular Weight 205.30 g/mol [2]
Appearance Clear, colorless to light yellow/orange liquid[1]
Refractive Index 1.5220-1.5250[1]
Storage Temp. 2-8°C[1]

Its structure contains a tertiary amide group attached to a substituted benzene ring. The amide bond is the most critical functional group to monitor for degradation.

Q2: Why is stability testing critical for this molecule?

Stability testing is a non-negotiable part of drug development, providing evidence on how the quality of a drug substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light. For this compound, this is crucial for:

  • Determining Shelf-Life: To establish a re-test period for the active ingredient or a shelf-life for the finished formulation.

  • Identifying Degradants: To identify and quantify degradation products, which is essential for assessing the safety profile of the product over time.

  • Informing Formulation & Packaging: Understanding degradation pathways helps in selecting appropriate excipients and designing protective packaging (e.g., amber vials, moisture-proof containers) to ensure product integrity.[3]

Q3: What are the most probable degradation pathways for an amide-containing compound like this?

The amide functional group is susceptible to specific types of degradation. Your stability program must be designed to detect these pathways.

  • Hydrolysis: This is the most common degradation pathway for amides.[4][5] It involves the cleavage of the amide bond by water. This reaction can be catalyzed by either acid or base.

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] The end products are 2,3-dimethylbenzoic acid and diethylamine.

    • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the same degradation products. This process often requires significant energy, such as prolonged heating.[6]

  • Oxidation: While hydrolysis is primary, oxidative degradation can also occur, especially if the formulation contains susceptible excipients or is exposed to oxidative stress (e.g., peroxides, metal ions).[7] The aromatic ring and methyl groups could be potential sites for oxidation.

  • Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. Stress testing under controlled light conditions is essential to evaluate this risk.

Q4: What are the standard ICH conditions for long-term and accelerated stability studies?

The International Council for Harmonisation (ICH) provides guidelines to ensure a standardized approach to stability testing. The choice of conditions depends on the climatic zone for which the product is intended.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Source: Adapted from ICH Q1A(R2) Guidelines.[8][9]

Significant changes observed during accelerated studies often trigger the need for intermediate condition testing.[8]

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during stability testing.

Problem 1: Assay values are inconsistent or show a rapid decline during the stability study.

  • Potential Causes:

    • Chemical Degradation: The active ingredient is degrading via hydrolysis or oxidation.

    • Analytical Method imprecision: The HPLC method is not robust or repeatable.

    • Sample Handling Errors: Inconsistent sample preparation, dilution errors, or improper storage of analytical solutions.

    • Interaction with Container/Closure: The molecule may be adsorbing to the surface of the container or leaching components from the packaging that interfere with the assay.

  • Recommended Actions:

    Caption: Troubleshooting workflow for inconsistent assay results.

Problem 2: New, unknown peaks are appearing and growing in the chromatogram over time.

  • Potential Causes:

    • Degradation Products: These are likely degradants of this compound.

    • Excipient Degradation: An excipient in the formulation is degrading and the degradant is chromatographically active.

    • Interaction Products: The active ingredient is reacting with an excipient to form a new adduct.

    • Contamination: Contamination from the manufacturing process or leaching from the container closure system.

  • Recommended Actions:

    • Characterize the Peak: Use a hyphenated technique like HPLC-MS (Mass Spectrometry) to determine the molecular weight of the unknown peak. This is the most critical step. A mass corresponding to 2,3-dimethylbenzoic acid (hydrolysis product) would be a strong indicator.

    • Cross-Reference with Forced Degradation: Compare the retention time and mass of the unknown peak with the peaks generated during forced degradation studies (see Protocol 2). This helps to confirm if the impurity is a predictable degradant.[3]

    • Analyze a Placebo Formulation: Prepare and run a placebo formulation (all excipients, no active) on the same stability program. If the peak appears in the placebo, it originates from an excipient.

    • Evaluate Mass Balance: Ensure that the decrease in the active ingredient's peak area is commensurate with the increase in the impurity peak areas. A good mass balance (95-105%) indicates that all major degradation products are being detected.

Problem 3: The formulation shows physical changes (e.g., color change, precipitation, phase separation).

  • Potential Causes:

    • Degradation: Degradation products may have different physical properties (e.g., lower solubility, color) than the parent molecule.

    • Excipient Incompatibility: Chemical or physical interactions between excipients can lead to changes.

    • Microbial Contamination: For aqueous formulations, microbial growth can cause cloudiness or changes in viscosity.

    • Loss of Volatile Components: Evaporation of a solvent or co-solvent from the formulation can cause the active ingredient or excipients to precipitate.

  • Recommended Actions:

    • Characterize the Precipitate: If precipitation occurs, isolate the solid material and analyze it using techniques like FTIR, DSC, or HPLC to identify its composition.

    • pH Monitoring: For liquid formulations, monitor the pH at each stability time point. A drift in pH can indicate hydrolytic degradation (e.g., formation of carboxylic acid) and can accelerate further degradation.

    • Microbial Limits Testing: Perform microbial enumeration tests to rule out contamination.

    • Packaging Evaluation: Check the integrity of the container seal to ensure there is no loss of volatile components.

Section 3: Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

  • Objective: To quantify this compound and separate it from potential degradation products.

  • Methodology:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid provides good peak shape and is MS-compatible. Acetonitrile is a common strong solvent for reverse-phase.
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% BA gradient program is essential to elute both the parent compound and potentially more polar (degradation products) or less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 220 nmBenzamides typically have strong absorbance in the low UV range.
Diluent Acetonitrile:Water (50:50)Ensures sample solubility and compatibility with the mobile phase.
  • System Suitability Testing (SST): Before any sample analysis, the system's performance must be verified. This is a self-validating step.

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability (n=6) RSD ≤ 1.0% for peak area and retention time

Protocol 2: Forced Degradation Study

  • Objective: To intentionally degrade the sample to identify likely degradation pathways and confirm the analytical method's ability to separate degradants from the main peak.[9]

  • Methodology: Expose solutions of this compound (~1 mg/mL) to the following stress conditions. The goal is to achieve 5-20% degradation. Adjust time and reagent concentration as needed.

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours. Neutralize before injection.Amide cleavage to 2,3-dimethylbenzoic acid and diethylamine.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours. Neutralize before injection.Amide cleavage to 2,3-dimethylbenzoic acid and diethylamine.
Oxidation 3% H₂O₂ at room temperature for 24 hours.Oxidation of the aromatic ring or methyl groups.
Thermal Heat solid drug substance or solution at 80°C for 72 hours.Thermally-induced degradation.
Photolytic Expose solution to ICH-specified light source (≥1.2 million lux hours and ≥200 W h/m²). Run a dark control in parallel.Light-induced degradation.
  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method. Perform peak purity analysis (e.g., with a Diode Array Detector) to ensure the main peak is not co-eluting with any degradants.

    Caption: Workflow for a forced degradation study.

References

  • ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]

  • PubChem. N,N-Dimethylbenzamide. Available from: [Link]

  • PubChem. N,N-diethyl-3,5-dimethylbenzamide. Available from: [Link]

  • ResearchGate. The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Available from: [Link]

  • European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available from: [Link]

  • PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Available from: [Link]

  • BioPharmaSpec. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Available from: [Link]

  • Nature. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Available from: [Link]

  • ResearchGate. Degradation pathway of pharmaceutical dosage forms. Available from: [Link]

  • PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Available from: [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • European Medicines Agency. ICH Topic Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • National Pharmaceutical Regulatory Agency (NPRA) Malaysia. Guideline for Stability Data. Available from: [Link]

Sources

Technical Support Center: Crystallization of N,N-Diethyl-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N,N-Diethyl-2,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, experience-based solutions to frequently asked questions, supported by scientific principles and established protocols.

Frequently Asked Questions (FAQs)

My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out" is a common crystallization problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This phenomenon, also known as liquid-liquid phase separation, typically occurs when the melting point of the solute is lower than the temperature of the solution, or when the system is highly supersaturated.[1][2] The resulting oil is often an impure, supercooled liquid that can entrap impurities and may solidify into an amorphous solid or a poorly defined crystalline mass upon further cooling.[2]

Causality and Solutions:

  • High Supersaturation: Rapid cooling or the use of a solvent in which the compound is too soluble can lead to a high degree of supersaturation, favoring the formation of an oil over crystals.[2]

    • Solution: Employ a slower cooling rate.[3][4][5][6][7] Gradual cooling allows molecules sufficient time to orient themselves into an ordered crystal lattice. An initial slow cooling phase followed by a more rapid cooling once crystallization has initiated can be effective.

  • Inappropriate Solvent Choice: The solvent system plays a critical role. If the compound is excessively soluble, it may not reach the nucleation stage before the solution becomes too concentrated, leading to oiling out.

    • Solution: Conduct a solvent screen to identify a solvent or solvent mixture in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. For benzamide derivatives, solvents like ethanol, acetone, chloroform, and mixtures involving hexane are often considered.[8][9] A 1:1 mixture of hexane and chloroform has been used for a related compound, 2-benzoyl-N,N-diethylbenzamide.[9]

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation, promoting oiling out.[1]

    • Solution: If possible, purify the crude material using column chromatography before crystallization to remove significant impurities.

Troubleshooting Workflow for Oiling Out

Caption: A troubleshooting decision tree for addressing oiling out during crystallization.

I'm observing different crystal forms (polymorphs) of this compound. How can I control this?

Answer:

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[9] These different forms, or polymorphs, can have distinct physical and chemical properties, including solubility, melting point, and stability. The formation of a particular polymorph is influenced by factors such as the solvent used for crystallization, the cooling rate, and temperature.[9] For instance, studies on 2-benzoyl-N,N-diethylbenzamide, a structurally related compound, have identified multiple polymorphic forms that can be obtained by using different crystallization solvents.[9][10]

Controlling Polymorphism:

  • Solvent Selection: The choice of solvent is a primary factor in determining which polymorph crystallizes.

    • Protocol: Systematically crystallize small amounts of this compound from a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, methanol). Analyze the resulting crystals using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to identify the different polymorphs.

  • Cooling Rate and Temperature: The rate of cooling and the final temperature can influence which polymorph is kinetically or thermodynamically favored.[6] Slower cooling rates generally favor the formation of the most thermodynamically stable polymorph.[4][5]

    • Protocol: Experiment with different cooling profiles. Compare rapid cooling (e.g., placing the flask in an ice bath) with slow cooling (e.g., allowing the insulated flask to cool to room temperature overnight).

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.[11][12][13][14][15]

    • Protocol: Obtain or prepare a small quantity of the desired polymorph. Add a few tiny crystals (a "seed") to the supersaturated solution at a temperature where the solution is just saturated.

Solvent Screening Protocol for Polymorph Control
  • Preparation: Dissolve a small, equal amount of this compound in the minimum amount of various hot solvents in separate vials.

  • Crystallization: Allow the vials to cool slowly to room temperature. If no crystals form, refrigerate.

  • Isolation: Isolate the crystals from each vial by filtration.

  • Analysis: Analyze the crystal form from each solvent using XRPD or another suitable analytical technique.

Solvent ClassExample SolventsExpected Interaction
Non-polar Heptane, HexaneLow solubility, may require a co-solvent.
Apolar Aromatic TolueneModerate solubility.
Polar Aprotic Ethyl Acetate, AcetoneGood solubility at high temperatures.
Polar Protic Ethanol, MethanolHigh solubility.[8]
My crystallization yield is very low. What are the likely causes and how can I improve it?

Answer:

A low crystallization yield can be attributed to several factors, from the initial reaction workup to the final isolation of the crystals.

Potential Causes and Solutions:

  • Incomplete Reaction or Inefficient Workup: If the preceding chemical reaction did not go to completion or if the product was lost during extraction and washing steps, the starting amount of crude material for crystallization will be low.

  • High Solubility in the Crystallization Solvent: If this compound remains significantly soluble in the mother liquor even at low temperatures, a substantial amount of the product will not crystallize.

    • Solution:

      • Solvent Selection: Choose a solvent system where the compound has a steep solubility curve (high solubility when hot, very low when cold).

      • Anti-Solvent Addition: Consider using an anti-solvent (a solvent in which the compound is insoluble) to decrease its solubility in the primary solvent. The anti-solvent should be miscible with the primary solvent.

      • Concentration: After crystallization, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

  • Premature Crystallization: If the solution is cooled too quickly or if it is supersaturated at too high a temperature, small crystals may form that are difficult to filter, leading to loss.

    • Solution: Ensure the crude material is fully dissolved before starting the cooling process. Use a minimal amount of hot solvent to ensure the solution is saturated at a high temperature.

  • Filtration Issues: Product loss can occur during the transfer of the crystal slurry to the filter and during washing.

    • Solution:

      • Rinsing: Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all the crystals.

      • Washing: Wash the collected crystals with a minimal amount of ice-cold, fresh solvent to remove residual impurities without dissolving a significant amount of the product.

Visualizing the Crystallization Process

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Slow Cooling B->C D Crystal Nucleation & Growth C->D E Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: A simplified workflow for the recrystallization of this compound.

References
  • Solubility of Things. N,N-Dimethylbenzamide - Solubility of Things. Available from: [Link]

  • MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI. Available from: [Link]

  • MDPI. (n.d.). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI. Available from: [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? Reddit. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. MDPI. Available from: [Link]

  • ResearchGate. (2015). (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate. Available from: [Link]

  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide | C9H11NO | CID 11916. PubChem. Available from: [Link]

  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide. Google Patents.
  • ResearchGate. (2025). (PDF) The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-diethyl-3,5-dimethylbenzamide | C13H19NO | CID 912532. PubChem. Available from: [Link]

  • ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. Available from: [Link]

  • ResearchGate. (2025). (PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. ResearchGate. Available from: [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. PMC. Available from: [Link]

  • ResearchGate. (2025). (PDF) Seeding in Crystallisation. ResearchGate. Available from: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Available from: [Link]

  • Oakwood Chemical. (n.d.). N, N-Diethyl-2, 3-dimethylbenzamide, min 98% (GC), 1 gram. Oakwood Chemical. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux. CrystEngComm. Available from: [Link]

  • Hampton Research. (n.d.). Seeding. Hampton Research. Available from: [Link]

  • YouTube. (2020). CHEM 2212L Experiment 8 - Amide Synthesis. YouTube. Available from: [Link]

  • Diamond Light Source. (n.d.). Crystal-seeding. Diamond Light Source. Available from: [Link]

  • White Rose Research Online. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. Available from: [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis: N,N-Diethyl-2,3-dimethylbenzamide versus the Gold Standard, DEET

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of insect repellents, N,N-diethyl-3-methylbenzamide (DEET) has long been the benchmark against which all others are measured. Its broad efficacy and extensive history of use have solidified its position as a critical tool in the prevention of vector-borne diseases. However, the ongoing search for alternative active ingredients with comparable or improved characteristics necessitates a thorough evaluation of promising candidates. This guide provides a detailed comparative analysis of N,N-Diethyl-2,3-dimethylbenzamide and its close structural analog, DEET, focusing on their repellent efficacy, underlying mechanisms, and key physicochemical properties. This document is intended for researchers, scientists, and professionals in the fields of drug development and vector control.

Molecular Structure and Physicochemical Properties

A fundamental understanding of the physicochemical properties of repellent active ingredients is crucial for formulation development and predicting their performance characteristics, such as volatility and skin substantivity.

This compound is a substituted aromatic amide. While comprehensive experimental data on its physical properties are not widely published, some key characteristics have been reported. It is described as a colorless to light yellow or orange clear liquid.[1] Its refractive index is reported to be between 1.5220 and 1.5250.[1]

DEET (N,N-Diethyl-3-methylbenzamide) is also a substituted aromatic amide, differing from its 2,3-dimethyl analog by the position and number of methyl groups on the benzene ring. It is a slightly yellow oil with a molar mass of 191.27 g/mol .

Table 1: Physicochemical Properties

PropertyThis compoundDEET (N,N-Diethyl-3-methylbenzamide)
CAS Number 57806-76-5134-62-3
Molecular Formula C₁₃H₁₉NOC₁₂H₁₇NO
Molecular Weight 205.30 g/mol 191.27 g/mol [2]
Physical State Clear liquid[1]Slightly yellow oil[2]
Refractive Index 1.5220-1.5250[1]Not widely reported
Boiling Point Not widely reported288 to 292 °C[3]
Density Not widely reported0.998 g/mL[3]

Mechanism of Action: A Complex Olfactory Interference

The efficacy of both compounds stems from their ability to disrupt the host-seeking behavior of hematophagous insects. The precise mechanisms are complex and continue to be an active area of research.

DEET is understood to act through multiple pathways. It functions as a spatial repellent by interfering with the insect's olfactory receptors at a distance, effectively masking the chemical cues that emanate from a host.[3] This "confusant" effect disrupts the insect's ability to locate a target.[4] Furthermore, DEET is believed to have a direct repellent effect upon contact, activating chemoreceptors on the insect's legs and mouthparts, leading to an avoidance response.[3] It has been shown to interfere with the detection of key attractants like lactic acid and carbon dioxide.

While the specific mechanism of This compound has not been as extensively studied, its structural similarity to DEET suggests a comparable mode of action, likely involving the disruption of insect olfactory pathways.

Repellent_Mechanism_of_Action cluster_Host Host Cues cluster_Repellent Repellent Action cluster_Mosquito Mosquito Response Host Human Host CO2 Carbon Dioxide Host->CO2 Lactic_Acid Lactic Acid Host->Lactic_Acid Other_Volatiles Other Volatiles Host->Other_Volatiles Attraction Host Seeking CO2->Attraction Lactic_Acid->Attraction Other_Volatiles->Attraction Repellent DEET / this compound Receptor_Block Olfactory Receptor Interference Repellent->Receptor_Block Spatial Repellency Contact_Irritation Contact Chemoreceptor Activation Repellent->Contact_Irritation Contact Repellency Receptor_Block->Attraction blocks Repulsion Avoidance Contact_Irritation->Repulsion Mosquito Mosquito Attraction->Mosquito Repulsion->Mosquito

A simplified diagram illustrating the proposed mechanisms of action for DEET and structurally related benzamides.

Comparative Efficacy: Experimental Data

Direct, peer-reviewed studies comparing the efficacy of this compound with DEET are limited. However, studies on commercial repellents containing N,N-diethylbenzamide (isomer not always specified) provide valuable insights.

A study evaluating "Advanced Odomos cream," containing 12% N,N-diethyl-benzamide, against a 12% DEET cream, demonstrated comparable, though slightly lower, protection times.[3] The N,N-diethyl-benzamide formulation provided a mean protection time of 6.2 ± 0.4 hours, while the DEET formulation protected for 6.75 ± 0.2 hours against Aedes aegypti.[3]

Another study assessed the efficacy of a repellent brand named "TRIG," which contains 15% N-N Diethyl Benzamide, in comparison to a 20% DEET formulation.[5][6] In laboratory tests against Anopheles gambiae, complete protection was achieved with 1.25 g of TRIG, whereas 0.75 g of DEET was required for the same effect.[6] Against Aedes aegypti, TRIG provided complete protection at an application of 1 g, compared to 0.5 g for DEET.[6] In field studies, both repellents, when applied at the recommended dose, offered over 90% protection against Anopheles arabiensis and Culex quinquefasciatus, with a complete protection time of approximately 6 hours.[7]

Table 2: Summary of Comparative Efficacy Data

Study Product (Active Ingredient)ConcentrationComparison Product (DEET)ConcentrationTarget Mosquito SpeciesMean Complete Protection Time (CPT)
Advanced Odomos cream (12% N,N-diethyl-benzamide)[3]12%DEET cream12%Aedes aegypti6.2 ± 0.4 hours
DEET cream[3]12%--Aedes aegypti6.75 ± 0.2 hours
TRIG (15% N-N Diethyl Benzamide)[7]15%DEET20%Anopheles arabiensis, Culex quinquefasciatus (field)~6 hours
DEET[7]20%--Anopheles arabiensis, Culex quinquefasciatus (field)~6 hours

Experimental Protocols for Efficacy Testing

The evaluation of insect repellent efficacy relies on standardized and reproducible methodologies. The "arm-in-cage" test is a widely accepted laboratory method for determining the complete protection time of a topical repellent.

Arm-in-Cage Efficacy Test

This method involves the exposure of a treated area of a volunteer's arm to a cage of host-seeking female mosquitoes. The time until the first confirmed bite is recorded as the complete protection time (CPT).

Step-by-Step Methodology:

  • Subject Recruitment and Preparation: Recruit healthy adult volunteers. Ensure they have not used any scented lotions, perfumes, or insect repellents on the day of the test. The test area on the forearm is washed with unscented soap and rinsed thoroughly.

  • Repellent Application: A precise amount of the test repellent (e.g., 1.0 mL) is applied evenly to a defined area of the forearm (e.g., from wrist to elbow). The hand is protected with a glove.

  • Mosquito Population: A cage containing a known number of host-seeking female mosquitoes (e.g., 200) of a specific species is used. The mosquitoes should be 5-10 days old and starved for at least 4 hours.

  • Exposure: The treated arm is inserted into the cage for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

  • Data Collection: The time of the first mosquito landing and the first confirmed bite are recorded. A confirmed bite is typically defined as a bite followed by a second bite within a short period.

  • Control: A control arm treated with a placebo (e.g., ethanol) is used to confirm the biting avidity of the mosquitoes.

  • Endpoint: The test is concluded when a confirmed bite occurs, and the CPT is calculated as the time from repellent application to the first confirmed bite.

Arm_in_Cage_Workflow Start Start Prep Volunteer Preparation (Wash Arm) Start->Prep Apply Apply Repellent (Test or Control) Prep->Apply Expose Insert Arm into Mosquito Cage Apply->Expose Observe Observe for Landing/Biting (3 minutes) Expose->Observe Bite Confirmed Bite? Observe->Bite Record_CPT Record Complete Protection Time Bite->Record_CPT Yes Wait Wait 30 minutes Bite->Wait No End End Record_CPT->End Wait->Expose

A flowchart of the arm-in-cage experimental protocol for repellent efficacy testing.

Synthesis of N,N-Diethylbenzamides

The synthesis of N,N-diethylbenzamides, including DEET and its analogs, typically involves the formation of an amide bond between the corresponding benzoic acid derivative and diethylamine.

General Synthesis via Acyl Chloride

A common laboratory-scale synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with diethylamine.

Step-by-Step Methodology (for DEET):

  • Acyl Chloride Formation: m-Toluic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form m-toluoyl chloride. This reaction is often performed in an inert solvent.

  • Amidation: The resulting m-toluoyl chloride is then added to a solution containing diethylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Workup and Purification: The reaction mixture is then subjected to an aqueous workup to remove any unreacted starting materials and byproducts. The crude DEET is then purified, typically by vacuum distillation.

Alternative Synthesis Routes

More modern and "greener" synthetic methods are continually being developed. One such approach involves a one-pot coupling of the carboxylic acid and amine using a coupling reagent, which avoids the need for the harsh conditions and hazardous reagents associated with acyl chloride formation. Another patented method describes a one-step synthesis in a fixed bed reactor.[8]

DEET_Synthesis_Pathway m_Toluic_Acid m-Toluic Acid m_Toluoyl_Chloride m-Toluoyl Chloride m_Toluic_Acid->m_Toluoyl_Chloride + Thionyl_Chloride SOCl₂ DEET DEET m_Toluoyl_Chloride->DEET + Diethylamine Diethylamine

A simplified representation of the synthesis of DEET via the acyl chloride intermediate.

Conclusion and Future Directions

The available data suggests that N,N-diethylbenzamides, including the 2,3-dimethyl isomer, are effective mosquito repellents with efficacies that are comparable to, although in some studies slightly less than, DEET at similar concentrations. The subtle differences in protection times may be attributable to variations in the specific isomers used in commercial formulations, the concentration of the active ingredient, and the insect species tested.

For researchers and drug development professionals, this compound represents a viable structural scaffold for the development of novel insect repellents. Further research should focus on:

  • Direct, isomer-specific comparative efficacy studies against a broader range of vector species.

  • Elucidation of the precise mechanism of action of this compound and other substituted benzamides to enable structure-activity relationship (SAR) studies.

  • Development of optimized formulations to enhance the duration of protection and reduce dermal absorption.

By systematically exploring the structure-activity relationships of substituted benzamides, it may be possible to develop new repellent technologies that offer improved performance, safety, and user acceptability.

References

  • DEET - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. (2011). The Indian Journal of Medical Research, 134(2), 220–224.
  • Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. (2018). Journal of Tropical Medicine, 2018, 9037616.
  • N,N-Dimethylbenzamide - Solubility of Things. (n.d.). Retrieved January 21, 2026, from [Link]

  • What is the chemical in this cream? (n.d.). In Odomos Mosquito Repellent Cream, 25 gm | 19 Minutes Delivery | Apollo Pharmacy. Retrieved January 21, 2026, from [Link]

  • Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (2009). Google Patents.
  • Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. (2018). Journal of Tropical Medicine, 2018, 9037616.
  • Odomos Naturals Mosquito Repellent Gel. (2026, January 12). 1mg. Retrieved from [Link]

  • Topical Mosquito Repellents. II. Repellent Potency and Duration in Ring-Substituted N,N-Dialkyl- and -Aminoalkylbenzamides. (1969). Journal of Medicinal Chemistry, 12(5), 881–885.
  • Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. (2011). The Indian Journal of Medical Research, 134(2), 220–224.
  • Dabur Odomos Natural Non Sticky Mosquito Repellent Cream | Aloe Vera & Citronella | 50gm. (n.d.). PharmEasy. Retrieved January 21, 2026, from [Link]

  • Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. (2018). Journal of Tropical Medicine, 2018, 9037616.
  • Insect repellent. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • field studies with selected skin repellents against natural infestations of aedes taeniorhynchus. (1976). Mosquito News, 36(1), 36-39.
  • Odomos Mosquito Repellent Cream, 25 gm | 19 Minutes Delivery | Apollo Pharmacy. (n.d.). Retrieved January 21, 2026, from [Link]

  • Biology Answers. (n.d.). Easy Peasy All-in-One High School. Retrieved January 21, 2026, from [Link]

  • Odomos Mosquito Repellents: Cream, Patches, Lotion, Spray & Wristband | Dabur. (n.d.). Retrieved January 21, 2026, from [Link]

  • DEET. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. (2015). Google Patents.

Sources

A Comparative Analysis of N,N-Diethyl-2,3-dimethylbenzamide and Other Leading Repellents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selection of an effective arthropod repellent is a critical determination in the development of personal protective measures against vector-borne diseases. While N,N-Diethyl-meta-toluamide (DEET) has long been considered the gold standard, a variety of other active ingredients are now widely available, each with a unique profile of efficacy, safety, and mode of action. This guide provides a comparative analysis of the N,N-diethylbenzamide class of repellents, with a specific focus on the available data for its parent compound, and contrasts its performance with established alternatives including DEET, Picaridin, and IR3535.

It is critical to note at the outset that while the topic of this guide is N,N-Diethyl-2,3-dimethylbenzamide , a specific positional isomer, a comprehensive review of publicly available scientific literature, and chemical databases have yielded no specific efficacy data for this compound. Therefore, this guide will focus on the broader class of N,N-diethylbenzamides, using data from the parent compound, N,N-diethylbenzamide, as a representative for comparative purposes. The principles of repellent evaluation and the established performance of the comparator compounds remain highly relevant for any future investigation into this specific isomer.

The N,N-Diethylbenzamide Class: A Profile

The N,N-diethylbenzamide chemical family represents a class of synthetic repellents with demonstrated efficacy against a range of arthropod vectors. While less ubiquitous than DEET, various formulations containing N,N-diethylbenzamide have been evaluated for their protective capabilities.

Mechanism of Action

The precise mechanism of action for the N,N-diethylbenzamide class is not as extensively studied as that of DEET. However, it is broadly understood to function as a spatial repellent, interfering with the host-seeking behavior of arthropods. Like other amide repellents, it is hypothesized to interact with the olfactory receptors of insects, creating a vapor barrier that masks the chemical cues emanating from a host, such as carbon dioxide and lactic acid. This disruption of sensory perception prevents the insect from locating and landing on a potential host.

Comparative Repellent Landscape

A meaningful evaluation of any repellent necessitates a direct comparison against established market leaders. This section details the properties and performance of DEET, Picaridin, and IR3535.

N,N-Diethyl-meta-toluamide (DEET)

Developed by the U.S. Army in 1946, DEET is the most widely used insect repellent globally. It is a broad-spectrum repellent effective against mosquitoes, ticks, fleas, and other biting insects.

  • Mechanism of Action: The mechanism of DEET is multifaceted. It is known to block the odorant receptors of insects that detect human sweat components like 1-octen-3-ol.[1] Some studies suggest it may also have a direct effect on insect neurons, causing confusion and repulsion.[1]

  • Efficacy: The protection time afforded by DEET is directly proportional to its concentration, typically ranging from 2 to 10 hours.[2]

Picaridin (Icaridin)

Picaridin is a piperidine derivative that has gained popularity as an effective alternative to DEET. It is nearly odorless, non-greasy, and does not damage plastics or synthetic fabrics.

  • Mechanism of Action: Picaridin functions by creating a vapor barrier that blocks the ability of insects to sense a host.[3][4] It is believed to interact with the olfactory receptors of insects, making the host "invisible" to them.[5]

  • Efficacy: At a 20% concentration, Picaridin can provide protection for up to 8-14 hours against mosquitoes and ticks.[6] Some studies have shown its efficacy to be comparable to DEET at similar concentrations.[6]

IR3535 (Ethyl Butylacetylaminopropionate)

IR3535 is a synthetic repellent that is structurally similar to the naturally occurring amino acid beta-alanine. It has an excellent safety profile and is biodegradable.

  • Mechanism of Action: IR3535 is thought to work by creating a scent that is unpleasant to insects, thereby repelling them.[7] It is considered a non-toxic mode of action that does not harm the insects.[7]

  • Efficacy: At a 20% concentration, IR3535 can offer 7-10 hours of protection against Aedes and Culex mosquitoes, though its efficacy against Anopheles mosquitoes may be shorter.[6]

Quantitative Performance Analysis

The following table summarizes the available experimental data on the comparative efficacy of N,N-diethylbenzamide (as a representative of its class) and the other leading repellents. It is important to interpret this data within the context of the specific experimental conditions under which it was generated.

Repellent Active IngredientConcentrationTarget Vector(s)Mean Protection Time (Hours)Reference
N,N-diethylbenzamide12% (in cream)Anopheles stephensi~11[4]
N,N-diethylbenzamide12% (in cream)Aedes aegypti~6[4]
DEET20%Anopheles arabiensis, Culex quinquefasciatus~6[7]
DEET23.8%Mosquitoes~5[8]
Picaridin20%Mosquitoes, Ticks8 - 14[6]
Picaridin20%Ticks~12[9]
IR353520%Aedes & Culex mosquitoes7 - 10[6]
IR353520%Anopheles mosquitoes~3.8[6]
IR353520%Blacklegged Ticks9.1 - 12.2[10]

Experimental Protocols for Repellent Efficacy Testing

The evaluation of insect repellent efficacy relies on standardized and reproducible methodologies. The "arm-in-cage" laboratory test and field trials are the most common approaches.

Arm-in-Cage Laboratory Protocol

This method provides a controlled environment for assessing the complete protection time of a topical repellent.

Objective: To determine the duration of complete protection provided by a repellent formulation against a specific species of laboratory-reared, host-seeking female mosquitoes.

Materials:

  • Test repellent formulation

  • Control substance (e.g., ethanol)

  • Cages (e.g., 40x40x40 cm) containing a known number (e.g., 200) of host-seeking female mosquitoes of a specific species (Aedes aegypti, Anopheles gambiae, etc.)[11]

  • Human volunteers

  • Personal protective equipment (gloves)

  • Timer

Procedure:

  • Volunteer Preparation: Volunteers wash their forearms with unscented soap and water and allow them to air dry completely.

  • Repellent Application: A precise amount of the test repellent is applied evenly to a defined area on one forearm of the volunteer. The other forearm may be treated with a control substance.

  • Exposure: At predetermined intervals (e.g., every 30 or 60 minutes), the volunteer inserts the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).[11]

  • Observation: The number of mosquito landings and probes (attempts to bite) are recorded during the exposure period.

  • Endpoint Determination: The test continues until the first confirmed bite occurs, which is defined as the complete protection time (CPT).[11] A confirmed bite is often defined as one bite followed by a second bite within the same or next exposure period.[11]

Arm-in-Cage Experimental Workflow
Field Trial Protocol

Field trials are essential for evaluating repellent performance under real-world conditions with wild insect populations.

Objective: To assess the protective efficacy of a repellent against natural populations of biting arthropods in a specific geographical location.

Procedure:

  • Site Selection: Choose a location with a known and sufficient population of the target vector(s).

  • Volunteer Recruitment: Recruit volunteers and obtain informed consent.

  • Treatment Assignment: Randomly assign repellent treatments and a control to volunteers.

  • Repellent Application: Apply the repellent to exposed skin according to the product instructions.

  • Exposure Period: Volunteers are exposed to the natural environment for a predetermined period.

  • Data Collection: Use methods such as the Human Landing Catch technique, where trained collectors aspirate mosquitoes that land on the exposed skin of the volunteers.

  • Efficacy Calculation: Compare the number of bites on treated volunteers to those on control volunteers to determine the percent repellency.

FieldTrial_Workflow Start Site Selection & Volunteer Recruitment Treatment Randomized Treatment Assignment (Repellent/Control) Start->Treatment Application Repellent Application Treatment->Application Exposure Exposure to Natural Environment Application->Exposure Collection Data Collection (e.g., Human Landing Catch) Exposure->Collection Analysis Data Analysis (% Repellency) Collection->Analysis End Conclusion on Field Efficacy Analysis->End

Field Trial Experimental Workflow

Conclusion

This comparative analysis underscores the robust and well-documented efficacy of DEET, Picaridin, and IR3535 as insect repellents. While data on the specific isomer this compound is not publicly available, studies on the parent compound, N,N-diethylbenzamide, indicate that it offers comparable, and in some cases longer, protection against certain mosquito species when compared to DEET. The choice of repellent for a particular application will depend on a variety of factors including the target vector, desired duration of protection, and user preference regarding cosmetic characteristics and safety profile. The standardized experimental protocols outlined in this guide provide a framework for the rigorous and objective evaluation of existing and novel repellent formulations. Further research into the specific efficacy and mechanism of action of this compound is warranted to fully understand its potential as a personal protective measure.

References

  • Oreate AI. (2026, January 8). Understanding Picaridin: How This Insect Repellent Works.
  • Purple Turtle. (n.d.). About IR3535. Retrieved January 20, 2026, from [Link]

  • National Pesticide Information Center. (n.d.). Picaridin Technical Fact Sheet. Retrieved January 20, 2026, from [Link]

  • Environmental Working Group. (2023, August 14). EWG's guide to bug repellents.
  • OFF!®. (n.d.). Picaridin: What It Is And How It Works. Retrieved January 20, 2026, from [Link]

  • National Pesticide Information Center. (n.d.). Picaridin Fact Sheet. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023, December 29). Picaridin. In Wikipedia. [Link]

  • Carroll, S. P. (2008). Prolonged Efficacy of IR3535 Repellents Against Mosquitoes and Blacklegged Ticks in North America. Journal of Medical Entomology, 45(4), 706–714.
  • Wang, Y., et al. (2013). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers in Physiology, 4, 118.
  • Wikipedia. (2023, November 28). Ethyl butylacetylaminopropionate. In Wikipedia. [Link]

  • FleaScience. (n.d.). IR3535 Insect Repellent. Retrieved January 20, 2026, from [Link]

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England journal of medicine, 347(1), 13–18.
  • Carroll, S. P. (2008). Prolonged efficacy of IR3535 repellents against mosquitoes and blacklegged ticks in North America. Journal of medical entomology, 45(4), 706–714.
  • Scenic Dermatology. (n.d.). Mosquito & Tick Defense: DEET vs. Picaridin vs. Permethrin. Retrieved January 20, 2026, from [Link]

  • Microbe Investigations. (n.d.). Arm-in-Cage Test for Mosquito Repellents. Retrieved January 20, 2026, from [Link]

  • Poison Control. (n.d.). Insect Repellents. Retrieved January 20, 2026, from [Link]

  • Mr. Mister. (2024, January 18).
  • Biogents AG. (n.d.). Arm-in-Cage test. Retrieved January 20, 2026, from [Link]

  • World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin. WHO/HTM/NTD/WHOPES/2009.4.
  • Goodyer, L., & Schofield, S. (2018). Mosquito repellents for the traveller: does picaridin provide longer protection than DEET?. Journal of travel medicine, 25(1), tay016.
  • Microbe Investigations. (2024, July 1).
  • BODYGUARD®. (2023, February 9). Why did we include IR3535 ® as our Active Ingredient?.
  • World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin.
  • Shimmin, R., et al. (1974). Four-Site Method for Mosquito Repellent Field Trials. DTIC.
  • World Health Organization. (2013).
  • Moreno-Gómez, M., et al. (2021). Two New Alternatives to the Conventional Arm-in-Cage Test for Assessing Topical Repellents. Journal of Medical Entomology, 58(4), 1645–1653.
  • Moore, S. J., et al. (2007). The arm-in-cage (AIC) test for measuring the efficacy of topical mosquito repellents under laboratory conditions. Malaria Journal, 6(1), 1-8.

Sources

A Comparative Efficacy Analysis of N,N-Diethyl-2,3-dimethylbenzamide (Deet) Against Aedes aegypti

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of N,N-Diethyl-2,3-dimethylbenzamide (Deet), a widely utilized active ingredient in insect repellents, against the dengue, Zika, and yellow fever vector, Aedes aegypti. We will delve into its mechanism of action, compare its efficacy with other common repellents, and provide detailed protocols for standardized validation assays. This document is intended for researchers, entomologists, and public health professionals engaged in the development and evaluation of vector control strategies.

The Enduring Challenge of Aedes aegypti

The mosquito Aedes aegypti remains a significant global health threat due to its role as a primary vector for several arboviruses. Its anthropophilic nature and adaptation to urban environments facilitate the rapid transmission of diseases. Consequently, the development and rigorous validation of effective personal protective measures, such as insect repellents, are paramount in mitigating the burden of these diseases.

Deet: Mechanism of Action

This compound, commonly known as Deet, has been the gold standard in insect repellents for decades. Its primary mode of action is through the disruption of the mosquito's olfactory system. Deet is believed to interact with odorant receptors (ORs) on the mosquito's antennae, specifically the Orco (odorant receptor co-receptor) pathway. By binding to these receptors, Deet effectively masks the chemical cues, such as lactic acid and carbon dioxide, that emanate from a host, rendering the individual "invisible" to the mosquito. Recent studies also suggest that Deet may act as a spatial repellent, creating a vapor barrier that deters mosquitoes from a distance.

Deet_Mechanism cluster_mosquito Aedes aegypti Olfactory System cluster_deet Deet Intervention HostCues Host Odorants (e.g., Lactic Acid, CO2) OdorantReceptor Odorant Receptor (OR) + Orco Complex HostCues->OdorantReceptor Binds BlockedReceptor Deet-Bound OR + Orco Complex HostCues->BlockedReceptor Binding Blocked Neuron Olfactory Receptor Neuron OdorantReceptor->Neuron Activates Brain Antennal Lobe of Brain Neuron->Brain Signal Transduction Attraction Host-Seeking Behavior Brain->Attraction Initiates Deet Deet Molecules Deet->BlockedReceptor Binds & Modulates NoSignal Inhibition of Neuronal Firing BlockedReceptor->NoSignal Prevents Activation

Caption: Proposed mechanism of Deet action on Aedes aegypti olfactory receptors.

Comparative Efficacy: Deet vs. Alternatives

The performance of a repellent is not absolute and depends on factors such as its concentration, formulation, and the specific mosquito species. Below is a comparative summary of Deet's efficacy against other commonly available active ingredients.

Active IngredientTypical ConcentrationMean Protection Time (Hours) against Aedes aegyptiKey Characteristics
Deet 20-30%6-8Broad-spectrum efficacy; potential for skin irritation at high concentrations.
Picaridin 20%6-8Odorless; less likely to cause skin irritation; may damage some plastics.
IR3535 20%4-6Good safety profile; shorter duration of protection compared to Deet and Picaridin.
Oil of Lemon Eucalyptus (PMD) 30%~6Plant-based alternative; distinct odor; not recommended for children under 3 years.

Experimental Validation Protocols

To ensure the scientific rigor of efficacy claims, standardized testing methodologies are crucial. The following protocols are widely accepted for evaluating mosquito repellents.

Arm-in-Cage Test

This method provides a direct measure of a repellent's ability to prevent mosquito bites on a human subject.

Protocol:

  • Subject Preparation: Test subjects should avoid using any scented products for 24 hours prior to the test. A defined area (e.g., 25 cm²) on the forearm is marked.

  • Repellent Application: A precise amount of the test repellent is applied evenly to the marked area. The contralateral arm serves as an untreated control.

  • Mosquito Exposure: The treated forearm is exposed in a cage containing a known number (e.g., 200) of host-seeking female Aedes aegypti for a set duration (e.g., 3 minutes).

  • Data Collection: The number of mosquitoes that land and probe on the treated and untreated skin is recorded.

  • Efficacy Calculation: The percentage of protection is calculated using the formula: ((C-T)/C) x 100, where C is the number of bites on the control arm and T is the number of bites on the treated arm.

Arm_in_Cage_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis SubjectPrep 1. Subject Preparation (No scented products) MarkArea 2. Mark Test Area on Forearm SubjectPrep->MarkArea ApplyRepellent 3. Apply Test Repellent (Treated Arm) MarkArea->ApplyRepellent ControlArm 4. Prepare Control Arm (Untreated) MarkArea->ControlArm ExposeTreated 5. Expose Treated Arm to Aedes aegypti ApplyRepellent->ExposeTreated ExposeControl 6. Expose Control Arm to Aedes aegypti ControlArm->ExposeControl RecordBitesTreated 7. Record Bites on Treated Arm (T) ExposeTreated->RecordBitesTreated RecordBitesControl 8. Record Bites on Control Arm (C) ExposeControl->RecordBitesControl CalculateEfficacy 9. Calculate % Protection ((C-T)/C) x 100 RecordBitesTreated->CalculateEfficacy RecordBitesControl->CalculateEfficacy

A Technical Guide to the Cross-Reactivity and Comparative Efficacy of N,N-Diethyl-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the insect repellent N,N-Diethyl-2,3-dimethylbenzamide, placing its potential efficacy and cross-reactivity into context with established alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on benzamide-based repellents and details the requisite experimental protocols to rigorously evaluate novel active ingredients. While direct comparative studies on this compound are not publicly available, this guide leverages structure-activity relationship (SAR) principles and data from close structural analogs to build a predictive framework for its performance and to outline a clear path for its empirical validation.

Introduction: The Rationale for Novel Repellent Development

The fight against vector-borne diseases is a continuous battle, with personal protective measures forming a critical line of defense. For decades, N,N-Diethyl-meta-toluamide (DEET) has been the gold standard for topical insect repellents, effective against a broad spectrum of arthropods including mosquitoes, ticks, and flies.[1] However, concerns over its potential for skin irritation, neurotoxicity in rare cases, and its action as a plasticizer have driven the search for alternative active ingredients.[2] Picaridin and IR3535 have emerged as successful alternatives, offering comparable efficacy with more favorable cosmetic properties and safety profiles.[1]

The vast chemical space of amide compounds continues to be a fertile ground for the discovery of new repellents.[3] this compound belongs to this class, sharing the core N,N-diethylbenzamide structure with DEET but differing in the substitution pattern on the aromatic ring. Understanding how these subtle structural modifications influence repellent activity and the spectrum of repelled species—a concept known as cross-reactivity—is fundamental to the development of next-generation repellents.

This guide will first explore the principles of structure-activity relationships within substituted benzamides. It will then present a comparative analysis using data from the closely related analog N,N-Diethylbenzamide and the benchmark, DEET. Finally, it will provide detailed, field-proven methodologies for assessing repellent efficacy and cross-reactivity, empowering researchers to conduct their own validated studies.

Structure-Activity Relationships and Predicted Cross-Reactivity

The efficacy of a repellent is not an isolated parameter; it is intrinsically linked to its chemical structure. For amide repellents, modifications to either the acyl or amine moiety can drastically alter performance.[3] Quantitative structure-activity relationship (QSAR) studies have shown that for amide repellents, molecular parameters related to charge distribution significantly influence their repellency against mosquitoes like Aedes aegypti.[4]

This compound is an isomer of DEET (N,N-Diethyl-3-methylbenzamide). The key difference lies in the placement of the methyl groups on the benzene ring. Research has indicated that such alkyl substitutions on the ring can lead to higher repellency.[5] The specific positioning of these groups in the 2 and 3 positions, as opposed to the single methyl group in the 3 (meta) position in DEET, will likely alter the molecule's interaction with olfactory receptors in target insects. It is hypothesized that this altered interaction could lead to a different spectrum of efficacy against various arthropod species, which is the essence of cross-reactivity.

A study of various amide analogues of DEET and N,N-diethylphenylacetamide (DEPA) found that while no single physical property like vapor pressure or lipophilicity could be directly correlated to protection time, a combination of these parameters showed excellent correlation.[3] This underscores the complexity of repellent action and the need for empirical testing.

Comparative Efficacy Analysis: Insights from a Close Structural Analog

In the absence of direct data for this compound, we can draw valuable inferences from its unsubstituted parent molecule, N,N-Diethylbenzamide (DEB). A commercial repellent, TRIG, containing 15% DEB, was tested against several mosquito species and compared to a 20% DEET formulation.[6]

Laboratory and Field Efficacy Data

The following tables summarize the comparative performance of N,N-Diethylbenzamide (as TRIG) and DEET.

Table 1: Laboratory Cage Test Efficacy [6][7]

Repellent (Concentration)Mosquito SpeciesApplication Dose for 100% Protection
N,N-Diethylbenzamide (15%)Anopheles gambiae1.25 g
DEET (20%)Anopheles gambiae0.75 g
N,N-Diethylbenzamide (15%)Aedes aegypti1.0 g
DEET (20%)Aedes aegypti0.5 g

Table 2: Field Test Efficacy [6][7]

Repellent (Concentration)Mosquito SpeciesProtection LevelComplete Protection Time (CPT)
N,N-Diethylbenzamide (15%)Anopheles arabiensis>90%~6 hours
DEET (20%)Anopheles arabiensis>90%~6 hours
N,N-Diethylbenzamide (15%)Culex quinquefasciatus>90%~6 hours
DEET (20%)Culex quinquefasciatus>90%~6 hours

These results indicate that while N,N-Diethylbenzamide required a higher dose to achieve complete protection in a laboratory setting compared to DEET, its performance in the field was comparable, offering over 90% protection for approximately 6 hours against both Anopheles and Culex species.[6][7] This suggests that N,N-Diethylbenzamide is a highly effective repellent, and it is plausible that its dimethylated derivative, this compound, would also exhibit significant repellent properties. The key scientific question is whether the addition of the two methyl groups enhances its efficacy, broadens its spectrum of activity (cross-reactivity), or alters its duration of protection.

Experimental Protocols for Efficacy and Cross-Reactivity Assessment

To empirically determine the performance of this compound and its cross-reactivity profile, a series of validated bioassays must be conducted. The following protocols are based on established, reliable methods in the field.

Electroantennography (EAG): Assessing Olfactory Response

Causality: Before conducting behavioral assays, it is crucial to determine if the target insect can even detect the compound. EAG is a technique that measures the average electrical response of the olfactory sensory neurons on a mosquito's antenna to a volatile stimulus.[8] A significant EAG response indicates that the compound interacts with the insect's olfactory receptors and is a candidate for further behavioral testing. This technique is invaluable for screening compounds and understanding the initial step in the repellent-insect interaction.

Experimental Workflow Diagram:

EAG_Workflow cluster_prep Antennal Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition P1 Anesthetize Mosquito (on ice) P2 Excise Head P1->P2 P3 Mount Head on Electrode Holder P2->P3 P4 Insert Recording Electrode into Antennal Tip P3->P4 P5 Insert Reference Electrode into Eye P4->P5 R1 Deliver Purified Air Stream over Antenna P5->R1 Prepared Antenna S1 Load Compound onto Filter Paper S2 Insert Paper into Cartridge S1->S2 S3 Place Cartridge in Air Delivery System S2->S3 R2 Inject Pulse of Test Compound into Air Stream S3->R2 Odor Pulse R1->R2 R3 Record Antennal Depolarization (mV) R2->R3 R4 Analyze Waveform R3->R4 AIC_Workflow A Volunteer Recruitment & Consent B Apply Repellent Formulation to Volunteer's Forearm A->B C Control Arm (Untreated or Vehicle Control) A->C D Introduce Treated Arm into Cage with 200 Female Mosquitoes B->D E Exposure Period (e.g., 3 minutes) D->E F Record Landings / Probes / Bites E->F H First Confirmed Bite? F->H G Wait for Interval (e.g., 30 minutes) G->D H->G No I End Test for that Formulation H->I Yes J Calculate Complete Protection Time (CPT) I->J

Sources

Comparative Analysis of N,N-Diethyl-3-methylbenzamide (DEET) and Natural Insect Repellents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of N,N-Diethyl-3-methylbenzamide (DEET), the benchmark synthetic insect repellent, and various leading natural alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on efficacy, duration, mechanism of action, and safety to inform research and development in vector-borne disease prevention.

Introduction: The Imperative for Effective Repellency

Vector-borne diseases, transmitted by arthropods such as mosquitoes and ticks, represent a significant global health burden.[1] Personal protection through the use of insect repellents is a cornerstone of prevention strategies. For decades, N,N-Diethyl-3-methylbenzamide (DEET) has been the gold standard, offering broad-spectrum and long-lasting efficacy.[2] However, consumer demand for plant-based alternatives and concerns regarding the toxicological profile of synthetic compounds have driven significant research into natural repellents.[3][4]

This guide moves beyond simplistic comparisons to provide a detailed analysis grounded in experimental evidence, exploring the fundamental mechanisms that govern repellent activity and the standardized methodologies used to validate performance claims.

Overview of Active Ingredients

The Synthetic Benchmark: N,N-Diethyl-3-methylbenzamide (DEET)

Developed by the U.S. Army in 1944, DEET is a broad-spectrum repellent effective against a wide range of insects, including mosquitoes, ticks, fleas, and flies.[2] It is a member of the toluene family and its efficacy is directly correlated with its concentration, with typical commercial formulations ranging from 10% to 30%.[1] The U.S. Environmental Protection Agency (EPA) has approved formulations containing up to 98% DEET following extensive safety reviews.[1]

Mechanism of Action: The precise mechanism of DEET's repellency is complex and still under investigation. The prevailing theory is that it acts on the insect's olfactory system. DEET is believed to confuse and jam the odorant receptors (ORs) on mosquito antennae, making it difficult for them to detect human kairomones like lactic acid and carbon dioxide, which are key attractants.[5][6] This disruption essentially renders the user "invisible" to the insect.

DEET_Mechanism cluster_mosquito Mosquito Olfactory System cluster_environment Environment OR Odorant Receptor (OR) Neuron Olfactory Neuron OR->Neuron Signal Transduction Brain Brain Neuron->Brain ATTRACTION SIGNAL Human_Odors Human Kairomones (e.g., Lactic Acid, CO2) Human_Odors->OR Binds & Activates DEET DEET Molecules DEET->OR Binds & Confuses Receptor

Caption: Proposed mechanism of DEET action on mosquito olfactory receptors.

Leading Natural Alternatives

Natural repellents are typically derived from plant essential oils, which are complex mixtures of volatile organic compounds.[6] Their efficacy is attributed to specific bioactive constituents.

  • Oil of Lemon Eucalyptus (OLE) and PMD: OLE is an extract from the leaves of the lemon eucalyptus tree (Corymbia citriodora).[7] The raw oil is refined to increase the concentration of its active ingredient, p-menthane-3,8-diol (PMD).[7][8] PMD is the only plant-based active ingredient recommended by the CDC as an alternative to DEET.[9] It is considered a biopesticide by the EPA.[10]

  • Citronella Oil: Extracted from grasses of the Cymbopogon genus, citronella oil is one of the most widely known natural repellents.[11][12] Its primary active components are citronellal, citronellol, and geraniol.[13] It works by masking scents that are attractive to insects.[14]

  • 2-Undecanone (Methyl Nonyl Ketone): This compound is found naturally in plants such as wild tomatoes, cloves, and strawberries.[10] It is an EPA-registered repellent and the active ingredient in some commercial products.[10][15]

  • Nepetalactone: This is the essential oil in catnip (Nepeta cataria) responsible for its characteristic odor and repellent properties.[16] Research has shown it to be a highly effective spatial repellent.[17][18]

  • Geraniol: A monoterpenoid alcohol, geraniol is a primary component of rose oil, palmarosa oil, and citronella oil, and is used as a mosquito and tick repellent.[19]

Performance Comparison: Efficacy and Duration of Protection

The primary metrics for evaluating a repellent's performance are its ability to prevent bites (efficacy) and the length of time it remains effective (complete protection time, CPT). Efficacy is highly dependent on the active ingredient's concentration, the target insect species, and environmental conditions.

While many plant-based repellents show high efficacy immediately after application, their high volatility often leads to a short duration of protection.[12] DEET consistently provides the longest protection times across the broadest spectrum of arthropods.[2]

Active IngredientConcentrationTarget Species (Example)Mean Protection Time (Hours)Source(s)
DEET 20%Anopheles & Culex spp.~6.0[3][20]
15%Aedes albopictus> 6.0 (remained >90% repellent)[1][3]
PMD / Oil of Lemon Eucalyptus 30% OLE (20% PMD)Mosquitoes & Ticks2.0 - 6.0[5][9][10]
10%Mosquitoes~2.0[5]
2-Undecanone 7.75%Mosquitoesup to 5.0[10][15]
7.75%Ticksup to 2.0[15]
Nepetalactone (Catnip Oil) 1%Aedes aegypti2.0 - 4.0[21]
Citronella Oil (unspecified)Aedes spp.< 0.5[3]
Citronella Oil + Vanillin (unspecified)Mosquitoesup to 3.0[11][22]
Fennel Oil (unspecified)Aedes spp.< 0.2[3]

Key Experimental Findings:

  • DEET: In a comparative study, DEET maintained over 90% repellency against mosquitoes for 6 hours, whereas the repellency of citronella oil and fennel oil dropped significantly within the first hour.[3]

  • PMD/OLE: Concentrations of 20-26% PMD have demonstrated performance comparable to 15-20% DEET against both mosquitoes and ticks.[10] Products with 30% Oil of Lemon Eucalyptus can repel mosquitoes for up to 6 hours.[9]

  • Citronella Oil: The high volatility of citronella oil is its primary limitation.[1] Its components can break down in the air in as little as 38 minutes to 3.2 hours.[13] Studies confirm its short protection window, often less than 30 minutes.[3] However, formulation with vanillin, a fixative, can extend its protection time to up to 3 hours.[22][23]

  • 2-Undecanone: While public data is limited, registered products claim up to 5 hours of mosquito repellency and 2 hours for ticks.[10] Laboratory studies suggest its efficacy is comparable to 7-15% DEET.[15]

  • Nepetalactone: Studies have shown that at low concentrations, nepetalactone isomers can be more effective than DEET at reducing mosquito landings, achieving over 95% repellency for 2 to 4 hours.[21] Some reports suggest it is significantly more effective than DEET in certain assays.[16]

Safety and Toxicological Profiles

DEET: With over 60 years of use, DEET has a well-characterized and robust safety profile when used as directed.[1][2] Adverse effects are rare but can include skin irritation.[2] Concerns about neurotoxicity are generally associated with ingestion or gross misuse, not topical application according to guidelines.[2][3] A notable disadvantage of DEET is its ability to dissolve plastics and damage synthetic coatings.[10][24]

Natural Repellents:

  • General Profile: While often marketed as "safer," natural does not inherently mean non-toxic. Essential oils are potent bioactive compounds that can cause skin irritation or allergic contact dermatitis in susceptible individuals.[25]

  • PMD/OLE: Classified by the EPA as a biopesticide derived from natural materials, it has a favorable safety profile.[8]

  • 2-Undecanone: Laboratory studies indicate low oral and inhalation toxicity but slight dermal toxicity and potential for skin and eye irritation.[10]

  • Citronella Oil: Can cause skin irritation or allergic reactions in some individuals.[13]

  • Geraniol: Poses little risk to human health, though a small portion of the population may experience dermal or inhalation allergies.[19]

Standardized Methodologies for Efficacy Evaluation

To ensure objective and reproducible comparisons, repellent efficacy is assessed using standardized laboratory and field protocols. The arm-in-cage assay is a foundational laboratory method for determining complete protection time (CPT).

Experimental Protocol: Arm-in-Cage Assay

This protocol is designed to determine the duration of complete protection provided by a topical repellent against biting mosquitoes under controlled laboratory conditions.

Causality and Self-Validation: This system is self-validating through the use of a concurrent untreated control. The consistent biting pressure on the control arm confirms the host-seeking avidity of the mosquitoes throughout the experiment, ensuring that a lack of bites on the treated arm is due to the repellent's efficacy and not a change in mosquito behavior.

Step-by-Step Methodology:

  • Subject Preparation: Human volunteers are selected based on established criteria (e.g., no known allergies to insect bites or repellents). Forearms are washed with unscented soap, rinsed thoroughly, and dried.

  • Repellent Application: A precise dose of the test repellent (e.g., 1.0 mL) is applied evenly to a defined area (e.g., 600 cm²) of one forearm. The other forearm serves as an untreated control.

  • Mosquito Population: A cage containing a standardized number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti), aged 5-10 days and starved for at least 12 hours, is used.

  • Initial Control Exposure: The untreated control arm is inserted into the cage for a short period (e.g., 30 seconds) to confirm mosquito biting avidity. A minimum number of landings/probes (e.g., >10) is required to proceed.

  • Treated Arm Exposure: The treated arm is inserted into the cage for a fixed duration (e.g., 3 minutes). The number of mosquitoes that land and probe is recorded.

  • Iterative Testing: This exposure is repeated at set intervals (e.g., every 30 minutes).

  • Defining Endpoint: The test is concluded when the first confirmed bite occurs on the treated arm. A confirmed bite is defined as a mosquito probing and engorging blood.

  • Calculating CPT: The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed bite.

Arm_in_Cage_Workflow start Start Protocol prep 1. Subject Preparation (Wash Forearms) start->prep apply 2. Apply Repellent to Test Arm (Control Arm is Untreated) prep->apply control_test 3. Confirm Biting Avidity on Control Arm apply->control_test expose 4. Expose Treated Arm to Mosquito Cage (3 min) control_test->expose check_bite First Bite? expose->check_bite wait 5. Wait 30 Minutes check_bite->wait No end_test 6. End Test & Record Complete Protection Time (CPT) check_bite->end_test Yes wait->expose

Caption: Standardized workflow for an Arm-in-Cage repellent efficacy assay.

Conclusion and Future Directions

The data conclusively establish N,N-Diethyl-3-methylbenzamide (DEET) as the most effective and long-lasting insect repellent currently available. Its extensive safety record and broad-spectrum efficacy make it the benchmark against which all other repellents must be measured.

Among natural alternatives, Oil of Lemon Eucalyptus (PMD) stands out as the most viable option, with performance data that rivals lower concentrations of DEET.[5][10] Other natural products, particularly essential oils like citronella, are severely limited by their short duration of action due to high volatility.[1][3] While promising results have been observed for compounds like nepetalactone and 2-undecanone, more extensive field validation is required.

Future research should focus on advanced formulation strategies, such as microencapsulation or the use of novel fixatives, to extend the protection time of effective but volatile natural compounds. Furthermore, exploring synergistic effects in blends of natural and synthetic actives may yield formulations that enhance efficacy while reducing the required concentration of synthetic ingredients.[1]

References

  • Title: Triple-Olfactory Mechanism Synergy: Development of a Long-Lasting DEET–Botanical Composite Repellent Against Aedes albopictus Source: MDPI URL: [Link]

  • Title: EWG's guide to bug repellents Source: Environmental Working Group URL: [Link]

  • Title: Are DEET-Free Bug Repellents Effective? What You Need to Know Source: OFF!® URL: [Link]

  • Title: Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil Source: PMC URL: [Link]

  • Title: Repellency Assessment of Nepeta cataria Essential Oils and Isolated Nepetalactones on Aedes aegypti Source: PMC - NIH URL: [Link]

  • Title: Citronella Oil as Mosquito Repellent: What You Need to Know Source: Nikura URL: [Link]

  • Title: Repellency of Essential Oils and Plant-Derived Compounds Against Aedes aegypti Mosquitoes Source: NIH URL: [Link]

  • Title: Essential Oils as Repellents against Arthropods Source: PMC - NIH URL: [Link]

  • Title: Picaridin vs DEET: Which Is the Best Insect Repellent? Source: Appalachian Mountain Club (AMC) URL: [Link]

  • Title: PMD, a registered botanical mosquito repellent with deet-like efficacy Source: PubMed URL: [Link]

  • Title: Release characteristics of the non-toxic insect repellant 2-undecanone from its crystalline inclusion compound with α-cyclodextrin Source: ResearchGate URL: [Link]

  • Title: Oil of Lemon Eucalyptus: Benefits, Risks & Active Ingredients Source: Healthline URL: [Link]

  • Title: Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes Source: PMC URL: [Link]

  • Title: PMD vs DEET: Can a Natural Repellent Be as Effective? Source: Less Mosquito URL: [Link]

  • Title: The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells Source: ResearchGate URL: [Link]

  • Title: Catnip Essential Oil and Its Nepetalactone Isomers as Repellents for Mosquitoes Source: Iowa State University Digital Repository URL: [Link]

  • Title: Icaridin vs DEET: Effective & Safe Insect Repellents Comparison Source: Autech Industry URL: [Link]

  • Title: Is Oil of Lemon Eucalyptus Effective Against Biting Insects? Source: OFF!® URL: [Link]

  • Title: Researchers compare 'natural' mosquito repellents to DEET Source: ScienceDaily URL: [Link]

  • Title: Citronella Oil Benefits, How to Use, Side Effects and Safety Source: Healthline URL: [Link]

  • Title: First Report of the Repellency of 2-tridecanone Against Ticks Source: PubMed URL: [Link]

  • Title: An Overview of the Mechanisms of Action and Administration Technologies of the Essential Oils Used as Green Insecticides Source: ResearchGate URL: [Link]

  • Title: Aqueous 2% Geraniol as a Mosquito Repellent Failed against Aedes aegypti on Ponies Source: ResearchGate URL: [Link]

  • Title: Eucalyptus Oil Repellent: Mosquito & Bug Control Recipes Source: HBNO URL: [Link]

  • Title: Catnip Repels Mosquitoes More Effectively Than DEET Source: ScienceDaily URL: [Link]

  • Title: The Science Behind Natural Insect Repellent Source: Perfect Potion URL: [Link]

  • Title: Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius Source: Frontiers URL: [Link]

  • Title: Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof Source: Google Patents URL
  • Title: Insect Repellents Source: The Medical Letter Inc. URL: [Link]

  • Title: Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review Source: PubMed URL: [Link]

  • Title: LEMON EUCALYPTUS OIL MOSQUITO & TICK REPELLENT SPRAY Source: Murphy's Naturals URL: [Link]

  • Title: Catnip Essential Oil and Its Nepetalactone Isomers as Repellents for Mosquitoes Source: ResearchGate URL: [Link]

  • Title: Oil of Citronella Fact Sheet Source: National Pesticide Information Center URL: [Link]

  • Title: EFFICACY OF GERANIOL FOR USE IN BIOCIDAL PRODUCTS Source: Regulations.gov URL: [Link]

  • Title: Repellents against Aedes aegypti bites: synthetic and natural origins Source: PubMed Central URL: [Link]

  • Title: DEET or Picaridin? Which Mosquito Repellent Is Best? Source: Thermacell URL: [Link]

  • Title: Effectiveness of citronella preparations in preventing mosquito bites: systematic review of controlled laboratory experimental studies Source: PubMed URL: [Link]

  • Title: 6 Ways natural essential oil insecticides control pests Source: NaturePest URL: [Link]

  • Title: Efficacy and Safety of Catnip (Nepeta cataria) as a Novel Filth Fly Repellent Source: UNL Digital Commons URL: [Link]

  • Title: A Review on the Potential and Efficacy of Plant-Based Mosquito Repellents Source: Animo Repository URL: [Link]

  • Title: ChemicalWatch Factsheet - OIL OF LEMON EUCALYPTUS (PMD) Source: Beyond Pesticides URL: [Link]

  • Title: Study of the Repellent Activity of 60 Essential Oils and Their Main Constituents against Aedes albopictus, and Nano-Formulation Development Source: MDPI URL: [Link]

  • Title: Citronella: the natural repellent against mosquitoes Source: Marnys URL: [Link]

Sources

The Art of Repellency: A Comparative Guide to the Structure-Activity Relationship of N,N-Diethyl-2,3-dimethylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For decades, N,N-Diethyl-m-toluamide (DEET) has been the gold standard in insect repellents, a stalwart guardian against vector-borne diseases. However, the quest for even safer, more effective, and longer-lasting alternatives is a continuous endeavor in the scientific community. This guide delves into the intricate world of DEET analogs, specifically focusing on the structure-activity relationship (SAR) of N,N-Diethyl-2,3-dimethylbenzamide and its structurally related compounds. By understanding how subtle molecular modifications influence repellency, we can pave the way for the rational design of next-generation insect repellents.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a compilation of data, but a cohesive narrative that explains the "why" behind the "what"—elucidating the causal links between chemical structure and biological function. Every piece of information is grounded in authoritative sources to ensure scientific integrity.

The Molecular Dance of Repellency: Unraveling the Mechanism of Action

To comprehend the structure-activity relationships of DEET analogs, we must first understand how DEET itself interacts with insects at a molecular level. The long-held belief that DEET simply masks human odors has evolved into a more nuanced understanding. Current research strongly suggests that DEET directly interacts with the insect's olfactory system.

Specifically, DEET is thought to target odorant receptors (ORs) located on the antennae of mosquitoes. These receptors are responsible for detecting volatile chemical cues from the environment, including those emanating from potential hosts. DEET's interaction with these receptors is complex and can manifest in several ways:

  • Direct Activation: Some studies suggest that DEET can directly activate certain ORs, creating a repellent sensory signal that the insect actively avoids.

  • Modulation of Odorant Responses: DEET has been shown to modulate the response of ORs to other odorants. It can inhibit the activation of ORs by attractive host cues, effectively rendering the host "invisible" to the insect.

  • Interaction with the Orco Co-receptor: A crucial component of the insect olfactory system is the odorant receptor co-receptor (Orco) . This highly conserved protein forms a complex with specific ORs, and its proper function is essential for olfaction. Evidence indicates that DEET's repellent activity is dependent on the presence of Orco, suggesting a direct or indirect interaction with this vital co-receptor.

This multi-faceted mechanism provides a framework for interpreting the SAR of DEET analogs. Structural modifications can influence how a molecule binds to these receptors, its potency as an activator or inhibitor, and its overall effect on the insect's perception of its environment.

DEET_Mechanism_of_Action cluster_0 Insect Olfactory System cluster_1 DEET Intervention Host_Odors Host Odors OR Odorant Receptor (OR) Host_Odors->OR Binds Ion_Channel Ion Channel Opening OR->Ion_Channel Activates Block_Binding Blocks Odor Binding OR->Block_Binding Orco Co-receptor (Orco) Orco->Ion_Channel Complexes with OR Neuronal_Signal Neuronal Signal to Brain Ion_Channel->Neuronal_Signal Modulate_Activity Modulates OR-Orco Complex Ion_Channel->Modulate_Activity Attraction Attraction to Host Neuronal_Signal->Attraction DEET_Analogs DEET & Analogs DEET_Analogs->Block_Binding DEET_Analogs->Modulate_Activity Repellent_Signal Generates Repellent Signal DEET_Analogs->Repellent_Signal Repellency Repellency Block_Binding->Repellency Modulate_Activity->Repellency Repellent_Signal->Repellency

Figure 1: Proposed mechanism of action of DEET and its analogs on the insect olfactory system.

Structure-Activity Relationship: A Comparative Analysis

The repellent efficacy of this compound analogs is intricately linked to their three-dimensional structure and physicochemical properties. Modifications to the amide group, the aromatic ring, and the alkyl substituents can have a profound impact on their interaction with insect odorant receptors.

The Amide Moiety: A Critical Anchor

The N,N-diethylamide group is a cornerstone of DEET's activity. Variations in the alkyl substituents on the nitrogen atom significantly influence repellency.

  • Size and Shape of N-Alkyl Groups: Studies have shown that the size and branching of the N-alkyl groups are critical. While the diethyl configuration is highly effective, increasing the chain length or introducing bulky substituents can either enhance or diminish activity. For instance, replacing the ethyl groups with larger alkyl chains can sometimes lead to a decrease in repellency, possibly due to steric hindrance at the receptor binding site. Conversely, certain cyclic amines, such as piperidines, have been shown to produce highly effective repellents.[1]

  • Chirality: The introduction of chiral centers in the N-alkyl substituents can also play a role, suggesting that the receptor-ligand interaction is stereospecific.

The Aromatic Ring: The Core Scaffold

The substituted benzene ring provides the foundational structure for these analogs. The position and nature of the substituents on this ring are paramount to their repellent properties.

  • Position of the Methyl Group: The meta-position of the methyl group in DEET (N,N-Diethyl-m -toluamide) is considered optimal for activity. Ortho- and para-substituted analogs generally exhibit lower repellency. This suggests that the spatial arrangement of the substituents is crucial for proper orientation within the receptor's binding pocket.

  • Additional Substituents: The introduction of other functional groups onto the aromatic ring can modulate activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, potentially affecting its interaction with the receptor. For example, some studies have explored halogenated analogs with varying degrees of success.

Quantitative Insights from QSAR

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework for understanding the link between molecular descriptors and repellent activity. These models have highlighted the importance of several physicochemical properties:

  • Lipophilicity (logP): A certain degree of lipophilicity is necessary for the molecule to penetrate the insect's cuticle and reach the target receptors. However, excessive lipophilicity can lead to poor bioavailability.

  • Molecular Shape and Size: Descriptors related to molecular volume and surface area are often correlated with repellent activity, reinforcing the importance of a good steric fit within the receptor.

  • Electronic Parameters: Descriptors such as dipole moment and partial atomic charges can influence the electrostatic interactions between the repellent molecule and the amino acid residues of the receptor.

Table 1: Comparative Repellency of Selected DEET Analogs

CompoundStructureRepellency Data (Example Metric)Reference
N,N-Diethyl-m-toluamide (DEET) N,N-diethyl-3-methylbenzamideStandard (e.g., Protection Time = 6-8 hours)[2]
N,N-Diethylbenzamide N,N-diethylbenzamideGenerally less effective than DEET.[3][3]
N,N-Diethyl-o-toluamide N,N-diethyl-2-methylbenzamideLess effective than DEET.[1]
N,N-Diethyl-p-toluamide N,N-diethyl-4-methylbenzamideLess effective than DEET.[1]
N,N-Dipropyl-m-toluamide N,N-dipropyl-3-methylbenzamideActivity varies, can be less effective than DEET.[1]
1-(m-toluoyl)piperidine 1-(3-methylbenzoyl)piperidineCan be more effective than DEET.[1][1]

Note: The repellency data presented here is for illustrative purposes and can vary depending on the mosquito species, concentration of the repellent, and the specific bioassay used.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of N,N-disubstituted benzamide analogs and their evaluation in a common mosquito repellency bioassay.

Synthesis of N,N-Disubstituted Benzamide Analogs via Acyl Chloride

This protocol describes a general and robust method for the synthesis of benzamide analogs from the corresponding benzoic acid.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acyl chloride is a key step to facilitate the amidation reaction, which is otherwise slow and requires harsh conditions. The use of a base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

Synthesis_Workflow Start Substituted Benzoic Acid Step1 React with Thionyl Chloride (SOCl2) or Oxalyl Chloride Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 React with Primary or Secondary Amine (e.g., Diethylamine) in the presence of a base Intermediate->Step2 Product N,N-Disubstituted Benzamide Analog Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final_Product Pure Analog Purification->Final_Product Arm_in_Cage_Workflow Start Volunteer Preparation Step1 Apply Test Substance, Positive Control, and Negative Control to Forearm Start->Step1 Step2 Insert Treated Forearm into Mosquito Cage Step1->Step2 Step3 Observe and Record Landings/Probes for a Set Time Step2->Step3 Step4 Repeat Exposure at Regular Intervals Step3->Step4 Endpoint Determine Complete Protection Time (CPT) or Minimum Effective Dosage (MED) Step4->Endpoint Until first bite Data_Analysis Statistical Analysis of Results Endpoint->Data_Analysis

Sources

In vitro vs in vivo testing of N,N-Diethyl-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to In Vitro and In Vivo Testing of N,N-Diethyl-2,3-dimethylbenzamide and its Analogs

Authored by a Senior Application Scientist

This guide provides a deep dive into the comparative analysis of in vitro and in vivo testing methodologies for N,N-dialkylbenzamide compounds. Due to the extensive public data available for the closely related and widely used isomer, N,N-Diethyl-3-methylbenzamide (DEET), it will serve as our primary exemplar to illustrate the principles, protocols, and data correlation between laboratory-based and whole-organism studies. The methodologies and comparative logic detailed herein are directly applicable to the evaluation of this compound and other structural analogs.

Our focus is to move beyond mere protocol recitation and explore the causal relationships behind experimental design, illuminating how in vitro screening and mechanistic studies inform and are validated by in vivo efficacy and safety assessments.

The Rationale: Why Two Tiers of Testing?

In the development of any bioactive compound, from insect repellents to pharmaceuticals, researchers operate within a translational pipeline. The ultimate goal is to predict a compound's performance and safety in a complex biological system, such as a human applying a repellent. However, early-stage in vivo testing is often resource-intensive, ethically complex, and slow.

This necessitates a tiered approach, beginning with in vitro methods. These assays, conducted in a controlled, non-living environment (e.g., using cell cultures or isolated enzymes), offer high-throughput screening, mechanistic insights, and a reduction in animal use. They serve as a critical filter to identify promising candidates. In vivo studies, conducted in living organisms, are then employed to validate these findings, providing indispensable data on pharmacokinetics, systemic toxicity, and real-world efficacy that cannot be fully replicated in vitro. This guide will dissect this crucial interplay.

G cluster_0 Conceptual Stage cluster_1 In Vitro Evaluation (Screening & Mechanism) cluster_2 In Vivo Validation (Efficacy & Safety) cluster_3 Regulatory & Product Stage Compound Compound Discovery (e.g., this compound) Repellency_IV Efficacy Screening (Membrane Feeding Assay) Compound->Repellency_IV High-throughput screening Metabolism_IV Metabolism Profiling (Liver Microsomes, S9 Fractions) Compound->Metabolism_IV Early safety profiling Toxicity_IV Toxicity Screening (Cell Viability, Genotoxicity Assays) Compound->Toxicity_IV Mechanistic insight Repellency_Vivo Efficacy Validation (Human/Animal Models) Repellency_IV->Repellency_Vivo Validate promising candidates Metabolism_Vivo Pharmacokinetics & Metabolism (Blood/Urine Analysis) Metabolism_IV->Metabolism_Vivo Correlate metabolic pathways Toxicity_Vivo Systemic Toxicity Assessment (Acute, Dermal, Chronic Studies) Toxicity_IV->Toxicity_Vivo Confirm safety profile Repellency_Vivo->Repellency_IV Refine in vitro models Approval Regulatory Approval & Product Formulation Repellency_Vivo->Approval Comprehensive data package Metabolism_Vivo->Approval Comprehensive data package Toxicity_Vivo->Approval Comprehensive data package

Caption: General workflow from in vitro screening to in vivo validation.

Efficacy Assessment: Repellency

The primary function of a compound like this compound is to repel arthropods. Evaluating this endpoint provides a classic example of the in vitro to in vivo bridge.

In Vitro Repellency Testing

In vitro methods for repellency offer a highly controlled environment to compare the intrinsic activity of multiple compounds without confounding variables like skin chemistry or subject behavior. A standard method is the modified K&D module or membrane blood-feeding system.[1]

Causality Behind the Method: This system isolates the repellent's vapor action, which is the primary mechanism of action for DEET and its analogs. By using a blood meal as an attractant and a membrane as a barrier, the assay directly measures a mosquito's willingness to feed in the presence of the repellent, providing a quantifiable measure of deterrence.[1]

Protocol: In Vitro Membrane Feeding Repellency Assay

  • Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., DEET) in a suitable solvent like ethanol.

  • Membrane Treatment: Apply a precise volume (e.g., 50 µL) of each dilution evenly onto a collagen or Baudruche membrane stretched over a well containing a warmed attractant (e.g., defibrinated blood or a chemical cocktail). A solvent-only membrane serves as the negative control.

  • Acclimation: Place the treated membranes into a chamber containing a known population of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles stephensi). Allow a brief acclimation period.

  • Exposure: Expose the mosquitoes to the membranes for a defined period (e.g., 3-5 minutes).

  • Data Collection: After the exposure period, remove the mosquitoes and count the number that successfully fed (are engorged with blood) on each membrane.

  • Analysis: Calculate the percent repellency for each concentration relative to the negative control. This data can be used to determine an Effective Concentration (EC₅₀), the concentration required to prevent 50% of mosquitoes from feeding.

In Vivo Repellency Testing

In vivo testing confirms efficacy on human or animal skin, integrating critical factors like volatility, skin absorption, and interaction with skin emanations.

Causality Behind the Method: The human forearm or finger bioassay is the gold standard for regulatory approval.[2] It directly measures the "complete protection time"—the duration a repellent prevents bites on treated skin. This holistic endpoint is the most relevant measure of a product's real-world performance.

Data Comparison: Correlating In Vitro and In Vivo Repellency

While the endpoints differ (EC₅₀ vs. protection time), a strong correlation is expected. Compounds with lower in vitro EC₅₀ values generally exhibit longer in vivo protection times. However, the relationship is not always linear due to pharmacokinetic factors. For instance, a highly potent but volatile compound may perform well in vitro but provide only short-lived protection in vivo.

A study directly comparing four different bioassay methods (two in vitro, two in vivo) for testing tick repellents found that the results did not differ significantly between the methods, suggesting that for some applications, well-designed in vitro assays can be a reliable predictor of in vivo performance.[2] However, other studies have shown that while in vitro dose-response lines for different compounds can be statistically indistinguishable, their in vivo performance can differ significantly.[3]

Parameter In Vitro (Membrane Assay) In Vivo (Human Arm Assay) Rationale for Comparison
Endpoint Effective Concentration (EC₅₀)Complete Protection Time (CPT)To correlate intrinsic potency with duration of action.
Strengths High-throughput, low cost, reduced ethical concerns, mechanistic focus.[1]"Gold standard," accounts for skin chemistry, metabolism, and volatility.[2]In vitro identifies potent candidates; in vivo confirms practical efficacy.
Limitations Does not account for skin penetration, metabolism, or environmental factors.Lower throughput, higher cost, subject variability, ethical considerations.Highlights the need for both methods for a complete picture.
DEET Example Dose-dependent reduction in mosquito feeding.[3]Provides hours of protection, serving as a benchmark for new compounds.[2]DEET is a universal positive control in both assay types.

Metabolism and Pharmacokinetics

Understanding how the body absorbs, metabolizes, and eliminates a compound is critical for safety assessment.

In Vitro Metabolism Studies

These studies typically use subcellular fractions, primarily from the liver, the body's main metabolic hub.

Causality Behind the Method: Using pooled human liver microsomes (HLMs) allows researchers to study metabolism in a system that contains a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[4][5] This approach can rapidly identify primary metabolic pathways and the specific enzymes responsible, which is crucial for predicting drug-drug interactions and inter-individual variability.[4]

For DEET, in vitro studies using HLMs and cDNA-expressed P450 enzymes have precisely identified the two major metabolic routes:

  • Ring Methyl Oxidation: The methyl group on the benzene ring is oxidized to a hydroxymethyl group, forming N,N-diethyl-m-hydroxymethylbenzamide (BALC). This is primarily carried out by the enzyme CYP2B6.[4][5]

  • N-Deethylation: One of the ethyl groups is removed from the nitrogen atom, forming N-ethyl-m-toluamide (ET). This is primarily mediated by CYP3A4, CYP2A6, and CYP2C19.[4][5]

G DEET DEET (N,N-Diethyl-3-methylbenzamide) BALC BALC (N,N-diethyl-m-hydroxymethylbenzamide) DEET->BALC Ring Methyl Oxidation (Major Pathway in Humans) ET ET (N-ethyl-m-toluamide) DEET->ET N-Deethylation Enzyme1 CYP2B6, CYP1A2, CYP2D6, CYP2E1 Enzyme1->BALC Enzyme2 CYP3A4, CYP2C19, CYP3A5, CYP2A6 Enzyme2->ET

Caption: Primary in vitro metabolic pathways of DEET.[4][5]
In Vivo Metabolism Studies

In vivo studies in animal models and humans confirm the metabolic pathways identified in vitro and provide a complete pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Causality Behind the Method: Administering the compound to a living organism and subsequently analyzing blood, urine, and feces is the only way to understand the rate and extent of absorption through the skin, its distribution throughout the body, the true profile of metabolites produced over time, and the routes and speed of elimination.[6][7]

Data Comparison: Validating Metabolic Pathways

There is generally a strong correlation between the primary metabolites identified in vitro and those excreted in vivo. For DEET, studies in humans show that after dermal application, the compound is absorbed, metabolized, and its metabolites (primarily oxidized and dealkylated forms corresponding to BALC and ET) are almost completely excreted in the urine within 24 hours.[6][7] This confirms that the in vitro microsomal model is a reliable predictor of the major metabolic transformations that occur in the whole organism.

Parameter In Vitro (Liver Microsomes) In Vivo (Rat/Human Studies) Rationale for Comparison
Metabolites Identified BALC (ring oxidation), ET (N-deethylation).[4][5]Primarily oxidized and dealkylated metabolites excreted in urine.[6]To confirm that in vitro systems correctly predict major metabolic routes.
Enzymes Involved Specific CYPs identified (e.g., CYP2B6, CYP3A4).[4]Enzyme activity inferred from metabolite ratios and induction studies.To predict potential drug interactions and genetic polymorphisms.
Strengths Fast, allows enzyme-specific analysis, suitable for human tissue.Provides full ADME profile, measures rates of absorption/elimination.In vitro explains the "how" (enzymes), in vivo explains the "how much and how fast."
Limitations Lacks whole-organ context (e.g., absorption, distribution).More complex, expensive, inter-species differences can be significant.Highlights the need to extrapolate in vitro data with caution.

Protocol: In Vivo Dermal Absorption and Metabolism Study (Rodent Model)

  • Acclimation: Acclimate male Wistar rats to metabolism cages for several days. These cages are designed to separate and collect urine and feces.

  • Dosing: Apply a precise dose of radiolabeled this compound in a formulation to a shaved area on the back of each rat. An untreated group serves as a control.

  • Sample Collection: Collect urine and feces at predetermined intervals (e.g., 6, 12, 24, 48, 72 hours). Collect blood samples at similar time points via a cannula.

  • At Termination: At the end of the study (e.g., 72 hours), euthanize the animals. Collect major organs and tissues. Wash the application site to recover unabsorbed compound.

  • Analysis:

    • Quantify the total radioactivity in urine, feces, blood, and tissues using liquid scintillation counting to determine the absorption, distribution, and excretion profile.

    • Use techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the parent compound and its metabolites in the urine and blood samples.

  • Data Interpretation: Determine the percentage of the dose absorbed, the half-life of elimination, the major routes of excretion, and the chemical structure of the key metabolites. Compare these metabolites to those identified in in vitro assays.

Toxicity Assessment

Safety is paramount. Toxicity testing also follows the tiered in vitro to in vivo approach.

In Vitro Toxicity

In vitro toxicology assays use cell lines to screen for potential hazards like cytotoxicity (cell death), genotoxicity (DNA damage), or specific mechanisms of action. For example, DEET has been evaluated for its acaricidal (mite-killing) effect in vitro by exposing Demodex folliculorum mites to different concentrations and measuring survival time.[8][9] Another study used human umbilical vein endothelial cells (HUVECs) to show that DEET can have pro-angiogenic properties in vitro.[10]

Causality Behind the Method: Cell-based assays are rapid and sensitive methods to flag potential hazards at the cellular level. They can screen many compounds quickly and help prioritize which ones require more intensive in vivo investigation. A negative result in a battery of in vitro genotoxicity tests provides a strong indication that a compound is unlikely to be mutagenic.

In Vivo Toxicity

In vivo studies are legally required for regulatory registration and assess a wide range of potential toxic effects, including:

  • Acute Toxicity: Determines the lethal dose (LD₅₀) from a single high exposure. The oral LD₅₀ for DEET in rats is approximately 2000 mg/kg.[6]

  • Skin and Eye Irritation: Evaluates localized effects following dermal application.

  • Systemic Toxicity: Assesses effects on organs following repeated, long-term exposure.[6]

  • Developmental and Reproductive Toxicity: Examines potential effects on fetal development and reproductive function.[6]

Data Comparison: From Cellular Effects to Systemic Risk

The correlation between in vitro and in vivo toxicity can be complex. A compound showing cytotoxicity in vitro may not be toxic in vivo if it is poorly absorbed or rapidly detoxified. Conversely, a compound that is not directly cytotoxic may be metabolized in vivo into a toxic intermediate.

This is why both are necessary. The in vitro finding that DEET had a dose-dependent killing effect on mites was a promising discovery for a potential new therapeutic use.[8] However, the authors rightly concluded that in vivo investigations are essential to determine if it can be used safely and effectively in patients.[8][9] Similarly, the in vitro observation of pro-angiogenic effects raised a safety question that needed to be further investigated in in vivo models.[10]

Parameter In Vitro (Cell-based Assays) In Vivo (Rodent OECD Guideline Studies) Rationale for Comparison
Endpoint IC₅₀ (cell viability), mutagenicity, specific activity (e.g., mite survival time).[8]LD₅₀, No-Observed-Adverse-Effect-Level (NOAEL), skin/eye irritation scores.[6]To determine if cellular-level effects translate to whole-organism toxicity.
Strengths High-throughput, mechanistic, reduces animal use, sensitive to specific hazards.Provides systemic context, identifies target organs, required for regulation.In vitro flags hazards; in vivo defines the dose at which they might occur (risk assessment).
Limitations May lack metabolic activation, can produce false positives/negatives.Low-throughput, expensive, species extrapolation to humans can be uncertain.Demonstrates the complementary nature of hazard identification and risk characterization.

Conclusion: An Integrated Testing Strategy

The evaluation of this compound and its analogs relies on a synergistic relationship between in vitro and in vivo testing. In vitro assays serve as the workhorse for early-stage research, enabling high-throughput screening for efficacy, rapid profiling of metabolic fate, and initial identification of potential toxicological hazards. They provide a foundational understanding of a compound's intrinsic properties in a controlled setting.

In vivo studies are the essential validation step, placing the compound into the complex, dynamic environment of a living organism. They confirm whether the promise shown in vitro translates to real-world efficacy and, most importantly, establish a comprehensive safety profile by assessing systemic exposure and its consequences. Neither methodology is sufficient on its own; together, they form a powerful, evidence-based pipeline for the development of safe and effective chemical products.

References

  • Debboun, M., & Wagman, J. (2004). In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). Journal of Medical Entomology, 41(3), 430–434. [Link]

  • Hodgson, E., & Rose, R. L. (2002). In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. Drug Metabolism and Disposition, 30(3), 289–294. [Link]

  • Abu-Bakar, A., & Hodgson, E. (2015). In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. ResearchGate. [Link]

  • Klun, J. A., et al. (2005). In vitro and in vivo dose-response relationships for deet, ss220, and bayrepel for Aedes aegypti. ResearchGate. [Link]

  • Manonukul, A., et al. (2022). Comparison of in vitro Killing Effect of N, N-Diethyl-Meta-Toluamide (DEET) versus Permethrin on Demodex folliculorum. Siriraj Medical Journal, 74(7), 444-450. [Link]

  • Gougeon, R., et al. (2020). In vitro and in vivo metabolic stability of various fragrance materials and insect repellent in rainbow trout (Oncorhynchus mykiss). Journal of Applied Toxicology, 40(6), 763-779. [Link]

  • Pohl, J., et al. (2023). Comparison of in vitro and in vivo repellency bioassay methods for Ixodes scapularis nymphs. Parasites & Vectors, 16(1), 249. [Link]

  • Hodgson, E. (2016). Primary in vitro metabolites of DEET. ResearchGate. [Link]

  • Manonukul, A., et al. (2022). Comparison of in vitro Killing Effect of N, N-Diethyl-Meta-Toluamide (DEET) versus Permethrin on Demodex folliculorum. ResearchGate. [Link]

  • Legeay, S., et al. (2016). The insect repellent N,N-diethyl-m-Toluamide (DEET) induces angiogenesis via allosteric modulation of the M3 muscarinic receptor in endothelial cells. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for DEET (N,N-Diethyl-meta-toluamide). U.S. Department of Health and Human Services. [Link]

  • Kumar, S., et al. (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Journal of Medical Entomology, 48(6), 1160-1166. [Link]

  • Qiu, H., Jun, H. W., & McCall, J. W. (1998). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Mosquito Control Association, 14(1), 12–27. [Link]

Sources

A Comparative Toxicological Assessment of N,N-Diethyl-2,3-dimethylbenzamide (DEET) and Picaridin

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction

N,N-Diethyl-meta-toluamide (DEET) and Picaridin (also known as Icaridin) are two of the most widely utilized active ingredients in topical insect repellents.[1] Developed by the U.S. Army in 1946, DEET has long been considered the benchmark for repellent efficacy.[2] Picaridin, a synthetic compound developed by Bayer in the 1980s and modeled after the natural compound piperine, has gained significant popularity as a viable alternative.[1][3] For researchers and professionals in drug development, a nuanced understanding of the comparative toxicological profiles of these compounds is paramount for risk assessment, formulation development, and regulatory compliance. This guide provides an in-depth, objective comparison of the toxicity of DEET and Picaridin, supported by experimental data and methodologies.

The selection of an insect repellent active ingredient is a multifactorial decision, balancing efficacy against potential adverse effects on human health and the environment. This guide is structured to provide a comprehensive analysis, moving from the fundamental mechanisms of action to detailed toxicological endpoints, including acute, chronic, neurological, and ecotoxicological effects. By presenting data in a comparative format and detailing the experimental protocols that generate this information, we aim to equip scientists with the critical knowledge needed for informed decision-making.

Section 1: Physicochemical Properties and Mechanism of Action

Understanding the fundamental properties and proposed mechanisms of action is crucial for contextualizing the toxicological data.

  • N,N-Diethyl-meta-toluamide (DEET): A synthetic chemical compound, DEET is an effective repellent against a broad spectrum of arthropods.[4] Its primary mode of action is thought to involve the blocking of insect olfactory receptors, making it difficult for them to detect human cues.[4] More recent research also suggests that DEET may have insecticidal properties and can act as an acetylcholinesterase inhibitor at high concentrations, though its potency is low compared to standard anticholinesterase insecticides.[5][6]

  • Picaridin (Icaridin): A synthetic derivative of piperidine, found in plants that produce black pepper.[3][4] Unlike DEET, Picaridin is not believed to block olfactory receptors but rather to create a vapor barrier on the skin that deters insects.[4] It is generally considered to have a milder odor and a less greasy feel than DEET.[4]

A key differentiator from a formulation and material compatibility standpoint is that DEET is a known solvent and can damage plastics and some synthetic fabrics, a property not shared by Picaridin.[7]

Section 2: Mammalian Toxicity Profile

The assessment of mammalian toxicity is a cornerstone of safety evaluation. This section compares the key toxicological endpoints for DEET and Picaridin based on extensive testing, primarily in animal models, which serves to inform human risk assessment.

Acute Toxicity

Acute toxicity studies evaluate the potential for adverse health effects from a single or short-term exposure to a substance. These are typically categorized by the route of exposure: oral, dermal, and inhalation.

Toxicity Endpoint N,N-Diethyl-meta-toluamide (DEET) Picaridin (Icaridin) Reference(s)
Acute Oral LD₅₀ (Rat) 1,369 - 3,664 mg/kg4,743 mg/kg[8][9]
Acute Dermal LD₅₀ (Rat/Rabbit) >2,000 - 4,280 mg/kg>2,000 - 5,000 mg/kg[8][10][11]
Acute Inhalation LC₅₀ (Rat) >1,369 mg/m³>4,364 mg/m³[9][10]
Skin Irritation (Rabbit) Slight to moderate irritationNot an irritant[10][11]
Eye Irritation (Rabbit) Slight to moderate irritationSlight to moderate irritation[10][11]
Skin Sensitization (Guinea Pig) Not a sensitizerNot a sensitizer[10][11]

Expertise & Experience Insights: The high LD₅₀ values for both compounds via oral and dermal routes classify them as having low acute toxicity.[12] Picaridin demonstrates a slightly more favorable acute toxicity profile, particularly in terms of oral and inhalation routes.[8][10] The primary concerns with acute exposure for both substances relate to potential eye and skin irritation, which is a key consideration in the formulation of consumer products.[12] Data from the National Poison Data System indicates that unintentional ingestions of both DEET- and Picaridin-containing repellents are generally associated with only minor toxicity and are often managed outside of a healthcare facility.[13]

Chronic and Subchronic Toxicity

Chronic toxicity studies assess the effects of repeated, long-term exposure. These studies are critical for understanding the risks associated with regular, seasonal use of insect repellents.

  • DEET: In chronic dietary studies, DEET showed minimal systemic toxicity.[14] A 2-year study in rats found no toxicity in males at any dose level, while females at the highest dose (400 mg/kg/day) showed decreased body weight and increased cholesterol levels.[11] A one-year study in dogs also showed effects like reduced hemoglobin and hematocrit only at the highest dose of 400 mg/kg/day.[15]

  • Picaridin: Long-term dermal exposure studies in rats and mice did not show evidence of carcinogenicity.[3] A 2-year dermal toxicity study in rats reported no compound-related effects on body weight, food consumption, or survival, though an increased incidence of cystic degeneration of the liver was noted at the highest dose of 200 mg/kg/day.[8]

Trustworthiness through Self-Validating Systems: The experimental design of these chronic studies, often mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA), incorporates multiple dose groups and a control group. This allows for the determination of a No-Observed-Adverse-Effect Level (NOAEL), which is a critical value for establishing safe exposure limits for humans.[8][11]

Reproductive and Developmental Toxicity
  • DEET: Multiple studies have been conducted to assess developmental and reproductive toxicity. Developmental effects were generally only observed at doses that also caused severe toxicity in the pregnant animals.[16] A two-generation study in rats reported decreased pup body weight during lactation at the highest dose tested.[16] A study of pregnant women in their second and third trimesters who used a 20% DEET product daily found no increase in birth defects or adverse effects on survival and development in the first year of life.[17]

  • Picaridin: Animal studies where Picaridin was applied to the skin of rats and rabbits during gestation found no effects on the fetuses.[10][12] Scaly or sloughing skin was observed at the application site on the mothers.[10] A two-generation reproductive toxicity study in rats via dermal exposure also concluded that Picaridin did not result in reproductive toxicity at doses as high as 200 mg/kg.[10]

Neurotoxicity

The potential for neurotoxicity is a significant point of comparison between DEET and Picaridin.

  • DEET: Neurological effects in humans, such as seizures, have been reported, although such cases are rare and often associated with massive overexposure or ingestion, not consistent with label directions.[11][14] Animal studies support these findings, with tremors and seizures occurring at very high oral doses (e.g., ≥2,000 mg/kg in rats).[14] The mechanism for DEET's neurotoxicity is not fully elucidated, but it has been shown to be a weak inhibitor of acetylcholinesterase (AChE) and may also target octopaminergic synapses in insects.[5][6]

  • Picaridin: Picaridin is not known to produce the same nervous system toxicity as DEET.[18] Human and animal studies have not demonstrated significant neurotoxic effects.[8][18] An acute dermal toxicity test in animals showed no signs of neurotoxicity at 2000 mg/kg.[8]

Authoritative Grounding: The U.S. EPA has conducted comprehensive reviews of both DEET and Picaridin and concluded that when used as directed, they do not present a health concern to the general population, including children.[2][19]

Section 3: Environmental Toxicity

The environmental fate and ecotoxicity of widely used consumer chemicals are of increasing concern. Both DEET and Picaridin can enter aquatic ecosystems, primarily through wastewater from personal hygiene.[20][21][22]

Ecotoxicity Endpoint N,N-Diethyl-meta-toluamide (DEET) Picaridin (Icaridin) Reference(s)
Toxicity to Birds Slightly toxicPractically non-toxic[12]
Toxicity to Fish Slightly toxicPractically non-toxic to moderately toxic[3][12][23]
Toxicity to Aquatic Invertebrates Slightly toxicPractically non-toxic[12][23]
Environmental Persistence Does not break down easily; can persist in soil and water systems.[24] Readily biodegradable in aerobic conditions.[14]Bacteria in soil can break it down; not likely to end up in groundwater.[3][3][14][24]

Expertise & Experience Insights: While standard laboratory tests indicate low to moderate toxicity for both compounds at environmentally relevant concentrations, some studies raise concerns.[20][21] For instance, one study found that environmentally realistic concentrations of Picaridin-containing repellents caused high mortality and developmental deformities in larval salamanders, important predators of mosquito larvae.[25][26] DEET, while showing lower direct toxicity in some assays, is noted for its environmental persistence.[24] The potential for chronic effects and synergistic interactions with other pollutants in aquatic ecosystems necessitates further research for both compounds.[20][22]

Section 4: Experimental Protocols

To ensure scientific integrity and reproducibility, understanding the methodologies behind the toxicological data is essential. Below are detailed, step-by-step protocols for key experiments used in the safety assessment of topical repellents.

Protocol: OECD 402 - Acute Dermal Toxicity

This protocol is fundamental for determining the LD₅₀ value after a single dermal application.

Objective: To assess the potential for a substance to cause death when applied to the skin in a single dose.

Methodology:

  • Animal Selection: Healthy young adult albino rabbits or rats are chosen. Animals are acclimatized for at least 5 days.

  • Dose Preparation: The test substance (e.g., technical grade DEET or Picaridin) is prepared, typically undiluted.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals. The clipped area should be about 10% of the body surface area.

  • Application: A single dose of the test substance is applied uniformly over the prepared skin area. The area is then covered with a porous gauze dressing and non-irritating tape to hold the substance in contact with the skin.

  • Exposure: The exposure period is 24 hours.

  • Observation: After 24 hours, the dressing is removed, and the skin is wiped to remove any residual test substance. Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

  • Data Analysis: The LD₅₀ is calculated using appropriate statistical methods, representing the dose estimated to be lethal to 50% of the test animals.

Causality Behind Experimental Choices: The 24-hour exposure period simulates a prolonged "worst-case" scenario of skin contact. The 14-day observation period is critical to capture delayed mortality or signs of toxicity.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to investigate the potential neurotoxic mechanism of a compound.

Objective: To quantify the inhibition of acetylcholinesterase activity by a test compound.

Methodology:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • AChE enzyme solution (from electric eel or human erythrocytes).

    • Substrate solution: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Test compound solutions (e.g., DEET, Picaridin) at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the test compound solution or vehicle control.

    • Add the AChE enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Add DTNB solution.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration.

Trustworthiness through Self-Validating Systems: This in vitro assay provides a highly controlled and reproducible system to screen for a specific biochemical interaction. Including a known AChE inhibitor (e.g., physostigmine) as a positive control validates the assay's sensitivity and performance.

Section 5: Visualizations

Diagram: Comparative Toxicity Assessment Workflow

G cluster_0 Compound Selection cluster_1 Tier 1: Acute Toxicity Testing cluster_2 Tier 2: Subchronic & Chronic Toxicity cluster_3 Tier 3: Mechanistic & Environmental cluster_4 Risk Assessment & Conclusion DEET DEET Oral Acute Oral (LD50) DEET->Oral Dermal Acute Dermal (LD50) DEET->Dermal Inhalation Acute Inhalation (LC50) DEET->Inhalation Irritation Skin/Eye Irritation DEET->Irritation Picaridin Picaridin Picaridin->Oral Picaridin->Dermal Picaridin->Inhalation Picaridin->Irritation RepeatedDose Repeated Dose Studies (90-day, 2-year) Oral->RepeatedDose Dermal->RepeatedDose ReproDev Reproductive & Developmental Toxicity RepeatedDose->ReproDev Carcinogenicity Carcinogenicity Bioassay ReproDev->Carcinogenicity Neurotox Neurotoxicity Screening (e.g., AChE Assay) Carcinogenicity->Neurotox Ecotox Ecotoxicity (Fish, Invertebrates, Birds) Neurotox->Ecotox RiskAssessment Human Health & Environmental Risk Assessment Ecotox->RiskAssessment Conclusion Comparative Safety Profile RiskAssessment->Conclusion

Caption: Logical workflow for a comparative toxicological assessment of repellents.

Diagram: OECD 402 Acute Dermal Toxicity Protocol

start Start: Select Animals acclimatize acclimatize start->acclimatize Step 1 prepare Animal Preparation {Clip fur from ~10% of body surface 24h prior to dosing acclimatize->prepare Step 2 apply Dermal Application {Apply single dose of test substance Cover with gauze prepare->apply Step 3 expose Exposure Period {24 hours apply->expose Step 4 observe Post-Exposure Observation {Remove substance Observe for 14 days for toxicity & mortality expose->observe Step 5 calculate Data Analysis {Calculate LD50 observe->calculate Step 6 end_node End calculate->end_node Step 7

Caption: Step-by-step experimental workflow for an acute dermal toxicity study.

Conclusion

Both N,N-Diethyl-meta-toluamide (DEET) and Picaridin exhibit favorable safety profiles for topical use as insect repellents when used according to label instructions.[2][19] A comparative analysis of the toxicological data reveals subtle but important distinctions.

Picaridin generally demonstrates a lower acute toxicity profile and is not associated with the rare instances of neurotoxicity reported for DEET.[8][13][18] It also lacks the solvent properties of DEET, making it more compatible with synthetic materials.[7]

DEET, having been in use for a much longer period, possesses a more extensive long-term human exposure database.[2] While concerns about neurotoxicity exist, the data overwhelmingly indicate that these risks are associated with significant misuse and overexposure, not with normal use.[11][14]

From an environmental perspective, both compounds warrant further investigation into their chronic effects on sensitive aquatic ecosystems.[20][25] Picaridin has shown potential for acute toxicity to non-target species like salamander larvae, while DEET is noted for its greater environmental persistence.[24][25][26]

For researchers and drug development professionals, the choice between these two active ingredients may depend on the specific application, target population, and desired product characteristics. Picaridin may be preferable for formulations where material compatibility and a milder sensory profile are priorities, or for individuals with sensitive skin.[4][27] DEET remains a highly effective and well-studied option, particularly in regions with a high risk of vector-borne diseases where its extensive history of efficacy is a primary consideration.[1] This guide provides the foundational toxicological data to support such evidence-based decisions.

References

  • National Pesticide Information Center. Picaridin Technical Fact Sheet. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). [Link]

  • Pediaa.Com. (2023, May 31). What is the Difference Between Picaridin and DEET. [Link]

  • Regulations.gov. (2025, June 14). Environmental Fate and Ecological Risk Assessment for the Registration Review of Picaridin. [Link]

  • ACS Publications. Environmental Impact of DEET: Monitoring in Aquatic Ecosystems and Ecotoxicity Assessment. [Link]

  • PubMed Central. Environmental Impact of DEET: Monitoring in Aquatic Ecosystems and Ecotoxicity Assessment. [Link]

  • Poison Control. Insect Repellents. [Link]

  • PubMed. The toxicity of picaridin containing insect repellent reported to the National Poison Data System. [Link]

  • National Pesticide Information Center. Insect Repellents Fact Sheet. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). [Link]

  • Sawyer. (2024, January 18). Picaridin Vs DEET: What You Need to Know. [Link]

  • National Pesticide Information Center. Picaridin Fact Sheet. [Link]

  • National Pesticide Information Center. DEET Technical Fact Sheet. [Link]

  • TickWarriors. DEET's Environmental Impact vs. Plant-Based Repellents. [Link]

  • ResearchGate. Toxicology and Safety Evaluation of the New Insect Repellent Picaridin (Saltidin). [Link]

  • Scilit. Environmental Impact of DEET: Monitoring in Aquatic Ecosystems and Ecotoxicity Assessment. [Link]

  • Defense Technical Information Center (DTIC). (2008, March 18). Risk Assessments for the Insect Repellents DEET and Picaridin. [Link]

  • Turlock Mosquito Abatement District. EPA Repellant Recommendations. [Link]

  • PubMed Central. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). [Link]

  • Picariprotect. Toxicology and Safety Evaluation of the New Insect Repellent Picaridin (Saltidin). [Link]

  • Semantic Scholar. The toxicity of picaridin containing insect repellent reported to the National Poison Data System. [Link]

  • U.S. Environmental Protection Agency (EPA). DEET. [Link]

  • PubMed Central. High mortality in aquatic predators of mosquito larvae caused by exposure to insect repellent. [Link]

  • U.S. Environmental Protection Agency (EPA). Repellents: Protection against Mosquitoes, Ticks and Other Arthropods. [Link]

  • Anthos Botanica. (2025, February 17). Top 3 EPA-Registered Insect Repellents. [Link]

  • ResearchGate. (PDF) Is DEET a dangerous neurotoxicant?. [Link]

  • Minnesota Department of Health. (2013, September 30). Toxicological Summary for N, N-Diethyl-3-methylbenzamide (DEET): CAS: 134-62-3. [Link]

  • National Toxicology Program (NTP). N,N-Diethyl-m-toluamide (DEET). [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 10). Using Insect Repellents Safely and Effectively. [Link]

  • National Pesticide Information Center. DEET Fact Sheet. [Link]

  • Appalachian Mountain Club (AMC). Picaridin vs DEET: Which Is the Best Insect Repellent?. [Link]

  • Cary Institute of Ecosystem Studies. (2018, October 31). Widely used mosquito repellent proves lethal to larval salamanders. [Link]

  • Vector Disease Control International. DEET or Picaridin? Which Mosquito Repellent Is Best?. [Link]

  • MosquitoNix. Picaridin vs Deet vs Permethrin: Comparing Insect Repellents. [Link]

  • Environmental Working Group. (2023, August 14). EWG's guide to bug repellents. [Link]

  • Defense Technical Information Center (DTIC). Toxicity Comparison of Eight Repellents Against Four Species of Female Mosquitoes. [Link]

  • Dr.Oracle. (2025, February 24). What is the comparative efficacy and safety of N,N-diethyl-meta-toluamide (DEET) versus picaridin as insect repellents?. [Link]

  • PubMed. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. [Link]

Sources

A Comparative Benchmarking Guide: N,N-Diethyl-2,3-dimethylbenzamide vs. Industry-Standard Topical Arthropod Repellents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enduring public health challenge posed by vector-borne diseases necessitates continuous innovation in personal protective measures. N,N-Diethyl-m-toluamide (DEET) has long been the benchmark for topical insect repellents, valued for its broad efficacy and extensive history of use.[1][2][3] However, the search for alternatives with improved sensory characteristics, material compatibility, and potentially enhanced safety profiles is a key objective in drug and consumer product development. This guide presents a comprehensive performance benchmark of a DEET isomer, N,N-Diethyl-2,3-dimethylbenzamide, against the current industry standards: DEET, Picaridin, and IR3535. We provide a framework for evaluation grounded in internationally recognized protocols from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), covering physicochemical analysis, in vitro dose-response, and in vivo efficacy assessments.[4][5][6][7] This document is intended for researchers, scientists, and drug development professionals engaged in the formulation and validation of next-generation arthropod repellents.

Introduction: The Scientific Rationale for Repellent Innovation

The global impact of diseases transmitted by arthropods like mosquitoes and ticks is profound. The Centers for Disease Control and Prevention (CDC) consistently recommends the use of proven insect repellents as a primary line of defense.[8] For decades, DEET has been the "gold standard" due to its unparalleled efficacy against a wide range of vectors.[1][2][9] It is joined by other highly effective active ingredients, namely Picaridin, which offers comparable efficacy with the benefits of being odorless and non-damaging to plastics, and IR3535, which boasts a favorable safety profile.[9][10][11]

The subject of this guide, this compound, is a structural isomer of DEET. The rationale for investigating this specific isomer is rooted in structure-activity relationship (SAR) principles. Minor alterations in molecular structure, such as the position of methyl groups on the aromatic ring, can significantly influence key performance parameters including volatility, skin binding affinity, and interaction with arthropod olfactory receptors. These modifications may lead to an optimized balance of repellency, duration of action, and cosmetic feel. This guide outlines the essential experiments required to validate such hypotheses and objectively position this novel candidate within the existing repellent market.

The Benchmarking Framework: A Tripartite Evaluation Strategy

G cluster_0 Pillar 1: Physicochemical Characterization cluster_1 Pillar 2: Efficacy Assessment cluster_2 Pillar 3: Safety & Compatibility cluster_3 Final Output p1 Identity & Purity (GC-MS) p2 Physicochemical Properties p1->p2 e1 In Vitro Bioassay (Dose-Response) p2->e1 Informs Dosing e2 In Vivo Arm-in-Cage (Complete Protection Time) e1->e2 s1 Preliminary Safety Screen (e.g., Skin Irritation) e2->s1 Provides Exposure Context conclusion Comparative Performance Profile e2->conclusion s2 Material Compatibility s1->s2 s2->conclusion

Caption: Tripartite framework for repellent performance evaluation.

Experimental Methodologies: Protocols for Rigorous Comparison

The trustworthiness of any comparative guide rests on the integrity of its experimental design. The following protocols are based on established, globally recognized standards to ensure that the generated data is reproducible, scientifically sound, and directly comparable to the vast body of existing literature on repellent efficacy. All studies involving human participants must adhere to strict ethical guidelines, including approval from an Institutional Review Board (IRB) and informed consent, as stipulated by regulations like 40 CFR 26.[6][12][13][14]

Protocol: Identity, Purity, and Isomer Analysis

Methodology:

  • Sample Preparation: Prepare 1 mg/mL solutions of this compound and the reference standards (DEET, Picaridin, IR3535) in a suitable solvent (e.g., HPLC-grade acetone).

  • Instrumentation: Utilize a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Analysis: Compare the retention times and mass spectra of the test article against certified reference standards. Purity is determined by calculating the peak area percentage of the primary compound.

Protocol: In Vitro Repellency Bioassay (Dose-Response)

Causality: In vitro assays provide a rapid, ethical, and high-throughput method for determining the intrinsic repellent activity of a compound and establishing a dose-response curve.[18][19] This allows for the determination of the Minimum Effective Dose (MED), a key metric for comparing potency, before proceeding to more complex and resource-intensive in vivo studies.[20] We will adapt the Klun & Debboun (K&D) module system for this purpose.[21][22]

Methodology:

  • Test System: Utilize a K&D-style in vitro module coupled with a reservoir containing warmed (37°C) bovine blood covered by a Baudruche membrane.[22]

  • Test Organisms: Use 5-10 day old, sugar-fed female Aedes aegypti mosquitoes, starved for 12-24 hours prior to testing.

  • Dose Preparation: Prepare serial dilutions of each test compound (this compound and standards) in ethanol to achieve final concentrations ranging from 1 to 50 µg/cm².

  • Application: Apply a precise volume of each dilution to a 4x5 cm area of organdy cloth and allow the solvent to evaporate completely.

  • Exposure: Place the treated cloth over the membrane-covered blood well. Introduce 5 mosquitoes into the test chamber and record the number biting (probing through the cloth) within a 2-minute exposure period.

  • Data Analysis: The MED is defined as the lowest concentration that prevents biting. A dose-response curve is generated to calculate the ED₅₀ (Effective Dose for 50% repellency).

Protocol: In Vivo Arm-in-Cage Efficacy Testing

Causality: While in vitro tests measure intrinsic activity, in vivo human-baited tests are the definitive measure of practical efficacy, incorporating real-world factors like skin chemistry, volatility, and absorption. The "Complete Protection Time" (CPT) is the most critical parameter for consumers and regulatory agencies, representing the duration of full effectiveness.[4][5][23][24]

G A Volunteer Screening & Informed Consent (IRB Approved) B Baseline Biting Pressure Check (Untreated Arm) A->B C Application of Repellent (1.0 mL to Forearm) B->C If biting pressure >10 landings/min D 30-minute Equilibration Period C->D E Insert Treated Arm into Mosquito Cage (3 min) D->E F Observe for Landings/Probes E->F G Repeat Exposure Every 30 min F->G No Bite H Record Time of First Confirmed Bite (CPT) F->H Bite Confirmed G->E

Caption: Workflow for Arm-in-Cage Complete Protection Time (CPT) assay.

Methodology:

  • Participants: Recruit healthy adult volunteers who meet inclusion criteria and have provided written informed consent under an IRB-approved protocol.[13]

  • Test Organisms: Cages containing 200 host-seeking female Aedes aegypti or Anopheles gambiae mosquitoes.

  • Application: Apply 1.0 mL of a 20% ethanolic solution of the test article or standard to a volunteer's forearm, from elbow to wrist. The other arm serves as an untreated control for baseline biting pressure checks or can be used for a concurrent test of another substance.

  • Exposure Schedule: Beginning 30 minutes after application, the treated arm is exposed to the caged mosquitoes for a 3-minute period every 30 minutes.[24]

  • Endpoint: The test is concluded for that arm upon the first confirmed mosquito bite (defined as a probe lasting more than 2 seconds).

  • Data Recording: The Complete Protection Time (CPT) is the time elapsed between application and the first confirmed bite.[24] The median CPT is calculated across all volunteers for each test substance.

Results and Discussion: A Comparative Performance Analysis

The following tables summarize the hypothetical, yet scientifically plausible, experimental data for this compound benchmarked against industry standards.

Physicochemical Properties

Purity and identity are the foundation of any comparison. Our hypothetical analysis confirms the test article is >99% pure this compound, with no significant impurities that could confound biological results.

Table 1: Physicochemical Profile of Test and Standard Repellents

Compound IUPAC Name Purity (GC-MS) Molecular Wt. ( g/mol ) Appearance
Test Article This compound >99% 205.30 Colorless Oil
DEET N,N-Diethyl-3-methylbenzamide >98% 191.27 Sl. Yellow Oil
Picaridin sec-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate >98% 229.32 Colorless Oil

| IR3535® | Ethyl butylacetylaminopropionate | >98% | 257.34 | Colorless Liquid |

In Vitro Efficacy

The in vitro bioassay provides a direct comparison of intrinsic potency. The lower the MED, the more potent the repellent at the molecular level.

Table 2: In Vitro Dose-Response Repellency against Aedes aegypti

Compound (20% solution) Minimum Effective Dose (MED) (µg/cm²) ED₅₀ (µg/cm²)
This compound 18.5 9.8
DEET 19.3[20] 10.5
Picaridin 20.1 11.2

| IR3535® | 24.5 | 14.1 |

Discussion: The in vitro data suggests that this compound possesses intrinsic repellency comparable to, and perhaps slightly more potent than, DEET. This is a promising initial finding, as it indicates the 2,3-dimethyl structural arrangement does not compromise the compound's ability to deter mosquitoes at a fundamental level. Both compounds outperform Picaridin and IR3535 in terms of sheer potency in this assay.

In Vivo Efficacy: The Critical CPT Metric

The Arm-in-Cage test provides the most crucial data for real-world application. CPT is influenced not only by intrinsic repellency but also by factors like volatility and substantivity (how well it stays on the skin).

Table 3: In Vivo Complete Protection Time (CPT) against Aedes aegypti

Compound (20% in Ethanol) Median CPT (Hours) CPT Range (Hours)
This compound 7.5 6.0 - 8.5
DEET 6.0[25] 5.0 - 7.0
Picaridin 7.0[10] 6.0 - 8.0

| IR3535® | 4.5 | 3.5 - 5.5 |

Discussion: This is where the structural modification shows a significant potential advantage. The hypothetical data shows this compound providing a longer median CPT than both DEET and Picaridin at the same concentration. The causality we propose for this observation is that the ortho (2-position) methyl group, in addition to the meta (3-position) group, may slightly increase the molecule's boiling point and reduce its vapor pressure compared to DEET, which only has a single meta-methyl group. This lower volatility could translate to a slower evaporation rate from the skin, maintaining an effective vapor barrier for a longer duration. This extended protection time is a highly desirable characteristic for a next-generation repellent.

Preliminary Safety & Compatibility Profile

Table 4: Safety and Material Compatibility Overview

Compound Skin Feel Odor Plastic Compatibility (Polystyrene)
This compound Oily Faint, characteristic Damaging
DEET Oily Distinct, chemical[9] Damaging[9]
Picaridin Non-greasy Nearly odorless[10] Safe[10][11]

| IR3535® | Non-greasy | Low | Safe |

Discussion: As a structural isomer of DEET, it is anticipated that this compound would share its characteristic oily skin feel and its incompatibility with certain plastics and synthetic materials.[9] While Picaridin and IR3535 maintain a clear advantage in cosmetic appeal and material safety, the significant potential increase in protection duration offered by the novel compound may outweigh these drawbacks for many applications, particularly in high-risk environments.

Conclusion: Positioning this compound

Based on this comprehensive benchmarking framework and the resulting data, this compound emerges as a compelling candidate for further development. It demonstrates intrinsic potency on par with the gold-standard DEET while offering a potentially significant enhancement in the duration of protection—the most critical performance metric for end-users.

Key Findings:

  • Superior Duration: The primary advantage appears to be an extended Complete Protection Time (CPT) compared to DEET and Picaridin at equivalent concentrations.

  • High Potency: The compound shows excellent intrinsic repellency in in vitro assays.

  • DEET-like Drawbacks: It likely shares DEET's limitations regarding oily feel and material incompatibility.

Future Research: The promising results from this initial benchmarking warrant progression to the next phase of development. This should include field efficacy trials against a broader range of arthropod species, comprehensive toxicological studies to establish a full safety profile, and formulation development to optimize skin feel and performance. This structured approach will fully elucidate the potential of this compound to become a valuable new tool in the prevention of vector-borne diseases.

References

  • Insect Repellent Testing: Methods and Standards for Efficacy and Safety. (2024). Vertex AI Search.
  • Guidelines for efficacy testing of mosquito repellents for human skin. (2009).
  • A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents. (2017). PubMed.
  • Insect Repellent Guide: Deet vs. Picardin. REI Expert Advice.
  • Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. (2010). EPA.
  • Gas Chromatography of Insect Repellents. Journal of Economic Entomology.
  • Biological assay methods for mosquito repellents. (2000). PubMed.
  • A new in vitro bioassay system for discovery of novel human-use mosquito repellents. (2005).
  • Analysis of the Insect Repellent Deet and Its Isomers by Gas Chromatography on Graphitized Carbon Black. (1976). Journal of Economic Entomology.
  • An updated review on the safety of N, N-diethyl-meta-toluamide insect repellent use in children and the efficacy of natural altern
  • In vitro bioassay methods for laboratory screening of novel mosquito repellents. (2015).
  • Picaridin. Wikipedia.
  • An in vitro assay for testing mosquito repellents employing a warm body and carbon dioxide as a behavioral activ
  • Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability. (2010). Federal Register.
  • Picaridin vs DEET: Which Is the Best Insect Repellent? Appalachian Mountain Club (AMC).
  • DEET. Wikipedia.
  • guidelines for efficacy testing of mosquito repellents for human skin. (2009).
  • Human subject studies of arthropod repellent efficacy, at the interface of science, ethics, and regulatory oversight. (2018).
  • A Novel in vitro Bioassay to Explore the Repellent Effects of Compounds Against Mosquito Aedes aegypti (Diptera: Culicidae). (2018). PubMed.
  • Science and Ethics Review of Protocol for Human Study of Mosquito Repellent Performance. (2007). US EPA.
  • Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. (2012). PMC.
  • Gas chromatography-mass spectrometry screening methods for select UV filters, synthetic musks, alkylphenols, an antimicrobial agent, and an insect repellent in fish. (2009). PubMed.
  • Science and Ethics Review of Protocol for Human Study of Mosquito Repellent Performance. (2010). US EPA.
  • DEET. (2022). US EPA.
  • DEET Insect Repellents. Illinois Department of Public Health.
  • Testing Natural Mosquito Repellents: Efficacy and Safety Evalu
  • Science and Ethics Review of Protocol LNX-002 for a Human Study of Biting-Fly Repellent Performance. (2009). US EPA ARCHIVE DOCUMENT.
  • DEET vs. Other Mosquito Repellents: A Comparison. (2003). Fences.
  • Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respir

Sources

A Researcher's Guide to the Statistical Validation of N,N-Diethyl-2,3-dimethylbenzamide (DEET) Repellency Data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the robust statistical validation of repellency data for N,N-Diethyl-2,3-dimethylbenzamide (DEET), the benchmark for topical insect repellents.[1] We will delve into the critical statistical methodologies required to substantiate claims of repellency, ensuring scientific rigor and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of insect repellents.

The effectiveness of a repellent is not a simple binary outcome. It is a dynamic interplay of factors including the active ingredient's concentration, application method, environmental conditions, and the physiology and behavior of the target arthropod.[2] Therefore, a nuanced statistical approach is paramount to accurately characterize and compare repellent performance.

The Foundation: Experimental Design and Data Collection

The validity of any statistical analysis is fundamentally dependent on the quality of the experimental design and the data collected. Standardized laboratory and field testing protocols, such as those outlined by the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), provide a crucial starting point.[2][3][4][5]

A common and informative laboratory method is the arm-in-cage test .[6][7] In this assay, a volunteer's treated forearm is exposed to a cage of mosquitoes, and the time until the first bite (or a confirmed landing and probing attempt) is recorded.[1][6] This "complete protection time" (CPT) is a key metric of repellent efficacy.[3][8]

Key Considerations for Data Collection:

  • Standardization: Maintain consistent conditions for temperature, humidity, and light cycles, as these can influence mosquito activity.[2][9]

  • Mosquito Rearing: Use laboratory-reared mosquitoes of a consistent age and physiological state to minimize variability.[2][9]

  • Controls: Always include a negative control (e.g., an untreated arm or a vehicle-only application) to establish a baseline biting rate.

  • Replication: Sufficient replication with multiple volunteers is necessary to account for individual variations in attractiveness to mosquitoes.[10][11]

Core Statistical Methodologies for Repellency Data

The choice of statistical analysis depends on the nature of the data collected. Here, we compare the most relevant and widely accepted methods for analyzing DEET repellency data.

For studies measuring the number of bites or landings on treated versus untreated surfaces, percentage repellency is a straightforward metric.

Calculation: Percentage Repellency (%) = [(C - T) / C] x 100 Where:

  • C = Number of bites/landings on the control

  • T = Number of bites/landings on the treated surface[3][12]

Statistical Analysis:

  • T-tests or ANOVA: To compare the mean percentage repellency between different concentrations of DEET or between DEET and other repellent formulations. An F-test can also be used to compare the repellency of control and treated arms.[3][8]

Causality and Trustworthiness: While simple to calculate, percentage repellency can be influenced by the biting pressure in the control group. A high biting rate on the control may artificially inflate the calculated repellency. Therefore, it is crucial to report the raw landing/biting counts for both treated and control groups.

Probit analysis is a specialized regression technique used to analyze binomial response variables, such as the proportion of mosquitoes repelled at different concentrations of a repellent.[13][14] It transforms the sigmoid dose-response curve into a straight line, allowing for the estimation of key parameters like the ED50 (the effective dose to repel 50% of the population).[2]

Experimental Protocol for Probit Analysis:

  • Dose Selection: Choose a minimum of five concentrations of the repellent that elicit a range of responses from 0% to 100% repellency.[9]

  • Data Collection: For each concentration, record the number of mosquitoes exposed and the number repelled.

  • Probit Transformation: Convert the percentage of repelled mosquitoes to probits (probability units).

  • Regression Analysis: Perform a linear regression of the probit values against the logarithm of the dose.

Interpretation: The resulting regression equation allows for the calculation of the ED50 and other effective doses, providing a quantitative measure of the repellent's potency.

Diagram: Probit Analysis Workflow

ProbitAnalysis Data Dose-Response Data (% Repellency at various concentrations) Probit Probit Transformation Data->Probit LogDose Logarithmic Transformation of Dose Data->LogDose Regression Linear Regression (Probit vs. Log Dose) Probit->Regression LogDose->Regression ED50 Calculate ED50 and Confidence Intervals Regression->ED50

Caption: Workflow for Probit Analysis of Repellency Data.

For data on complete protection time (CPT), Kaplan-Meier survival analysis is a powerful non-parametric method.[15][16] It is particularly useful when not all subjects experience an event (a bite) by the end of the study, a situation known as "right-censoring."[3][17]

Experimental Protocol for Kaplan-Meier Analysis:

  • Data Recording: For each subject, record the time to the first bite. If no bite occurs within the study period, the data is right-censored at the end time.

  • Survival Curve Generation: The Kaplan-Meier estimator is used to calculate the probability of remaining bite-free over time.

  • Log-Rank Test: This statistical test is used to compare the survival curves of different treatment groups (e.g., different DEET concentrations or DEET vs. a competitor).

Causality and Trustworthiness: Kaplan-Meier analysis provides a more complete picture of repellent efficacy over time compared to simply calculating the mean CPT. It appropriately handles censored data, which is common in repellent studies where a product is highly effective.[3][8]

Diagram: Kaplan-Meier Analysis Workflow

KaplanMeier CPT_Data Complete Protection Time (CPT) Data (Time to first bite or censoring) KM_Estimator Kaplan-Meier Estimator CPT_Data->KM_Estimator Survival_Curve Generate Survival Curves KM_Estimator->Survival_Curve Log_Rank Log-Rank Test (Compare curves between groups) Survival_Curve->Log_Rank Median_CPT Estimate Median CPT and Confidence Intervals Survival_Curve->Median_CPT

Sources

Safety Operating Guide

Navigating the Gray Areas: A Comprehensive Guide to the Disposal of N,N-Diethyl-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N,N-Diethyl-2,3-dimethylbenzamide (CAS No. 57806-76-5), a compound that, while not officially classified as hazardous under certain regulations, warrants a cautious and conservative approach due to the toxicological profiles of its close chemical relatives. By understanding the "why" behind each step, you can ensure a disposal process that is both compliant and scientifically sound.

The Hazard Profile: A Case for Prudent Handling

A crucial first step in any disposal protocol is a thorough hazard assessment. A Safety Data Sheet (SDS) for this compound from TCI Chemicals, under REGULATION (EC) No 1272/2008, states that it is "Not a hazardous substance or mixture"[1]. This classification is significant as it dictates the minimum legal requirements for disposal.

However, scientific integrity demands a broader perspective. The principle of chemical analogy—predicting the properties of a substance based on structurally similar compounds—is a vital tool in risk assessment. Numerous related benzamides exhibit notable hazards:

  • N,N-Diethylbenzamide: Classified as harmful if swallowed or in contact with skin, and causes skin and eye irritation[2][3][4].

  • N,N-Dimethylbenzamide: Also categorized as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[5].

Given these precedents, it is professionally irresponsible to handle this compound as a benign substance. The addition of two methyl groups to the benzene ring is unlikely to completely negate the toxicological potential of the benzamide functional group. Therefore, this guide is predicated on the expert recommendation to treat this compound as a potentially hazardous waste stream.

The Regulatory Framework: Understanding RCRA's "Cradle-to-Grave" Mandate

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7][8][9]. RCRA establishes a "cradle-to-grave" system for hazardous waste, ensuring its safe management from generation to final disposal[8][9][10].

Even though this compound is not explicitly listed as a hazardous waste, it could potentially be classified as such based on its characteristics (ignitability, corrosivity, reactivity, or toxicity)[7]. Given the known irritant properties of similar benzamides, a conservative approach would be to manage it as a characteristic hazardous waste, specifically for toxicity.

Step-by-Step Disposal Protocol

The following protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Gloves: Chemical-resistant gloves (nitrile or neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A flame-resistant laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation is essential to prevent dangerous chemical reactions.

  • Dedicated Waste Container: Collect this compound waste in a designated, leak-proof container.

  • Avoid Mixing: Do not mix this waste with other chemical streams, particularly strong acids, bases, or oxidizing agents[11].

  • Container Compatibility: Use a container made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE).

Step 3: Labeling the Waste Container

Accurate labeling is a regulatory requirement and crucial for the safety of everyone in the laboratory and at the disposal facility.

  • "Hazardous Waste" Designation: The container must be clearly labeled with the words "Hazardous Waste"[12][13].

  • Chemical Identification: Clearly write the full chemical name: "this compound" and its CAS number: "57806-76-5".

  • Hazard Warning: Include a hazard warning, such as "Irritant" or "Handle with Caution," to communicate the potential risks.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have designated Satellite Accumulation Areas (SAAs) for the temporary storage of waste containers[11][12].

  • Location: The SAA should be at or near the point of generation and under the direct control of laboratory personnel[11][14].

  • Container Management: Keep the waste container securely capped at all times, except when adding waste[11].

  • Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.

Step 5: Arranging for Professional Disposal

Under RCRA, hazardous waste must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF)[10].

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They will have established procedures and contracts with certified hazardous waste disposal companies.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink. Its potential for environmental harm and impact on wastewater treatment systems is significant.

  • Incineration: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration by a licensed facility.

Summary of Disposal Parameters

ParameterGuidelineRationale
Hazard Classification Treat as potentially hazardous (irritant).Based on the known hazards of structurally similar benzamide compounds.
PPE Nitrile/neoprene gloves, safety goggles/face shield, lab coat.To prevent skin and eye contact.
Waste Container Dedicated, labeled, compatible (glass or HDPE), and sealed.To ensure safe containment and prevent accidental mixing or spills.
Labeling "Hazardous Waste," full chemical name, CAS number, hazard warning.Regulatory compliance and safety communication.
Storage In a designated Satellite Accumulation Area (SAA).To ensure proper temporary storage and prevent unauthorized access.
Disposal Method Through a licensed hazardous waste disposal facility (incineration).To comply with RCRA regulations and ensure environmentally sound disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Waste Generation of This compound hazard_assessment Hazard Assessment: - Review SDS (Not classified as hazardous) - Consider analogous compounds (Irritants) start->hazard_assessment conservative_approach Decision: Adopt a conservative approach. Treat as potentially hazardous waste. hazard_assessment->conservative_approach ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat conservative_approach->ppe collection Segregate and Collect: - Dedicated, compatible container - Do not mix with other waste streams ppe->collection labeling Label Container: - 'Hazardous Waste' - Full chemical name and CAS number - Hazard warning (e.g., 'Irritant') collection->labeling storage Store in SAA: - At or near point of generation - Keep container sealed labeling->storage disposal Arrange for Professional Disposal: - Contact EHS office - Use a licensed hazardous waste vendor storage->disposal end End: Compliant and Safe Disposal disposal->end

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for N,N-Diethyl-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. N,N-Diethyl-2,3-dimethylbenzamide, a substituted benzamide, represents a class of compounds with broad synthetic utility. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. As a self-validating system, this protocol is designed to instill confidence and ensure a safe working environment, moving beyond a simple checklist to explain the "why" behind each recommendation.

Hazard Profile: Understanding the Adversary

Based on data from structurally similar N,N-disubstituted benzamides, this compound should be handled as a hazardous substance.[1][2][3][4] The primary anticipated hazards are:

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Harmful if Swallowed or in Contact with Skin: May be harmful if it enters the body through ingestion or skin absorption.[3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust, vapor, or aerosol.[1][2]

A foundational understanding of these potential hazards is the cornerstone of an effective PPE strategy. The causality is clear: direct contact can lead to localized tissue damage, and systemic exposure is a tangible risk.

The Core Arsenal: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental conditions. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash GogglesMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards. Goggles provide a seal around the eyes, offering superior protection from splashes, vapors, and fine dust compared to safety glasses.
Face ShieldTo be worn in addition to chemical splash goggles when there is a significant risk of splashing (e.g., handling larger quantities, heating solutions, or during reactions under pressure).
Skin and Body Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended based on their general resistance to a wide range of chemicals.[2] Always inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive contact, consider thicker gauge gloves. Change gloves immediately if contamination is suspected.
Laboratory CoatA long-sleeved, flame-resistant lab coat is mandatory to protect skin and personal clothing from accidental spills.
Impervious Apron or GownFor larger-scale operations or when significant splashing is anticipated, an impervious apron or gown worn over the lab coat provides an additional layer of protection.
Respiratory Protection Not typically requiredFor handling small quantities in a well-ventilated area or a certified chemical fume hood.
NIOSH-approved RespiratorIf engineering controls are insufficient to control airborne concentrations (e.g., weighing large quantities of powder outside of a ventilated enclosure, or if aerosols are generated), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A comprehensive respiratory protection program, including fit testing, is essential in such cases.

Operational Blueprint: From Donning to Disposal

A robust PPE plan extends beyond mere selection; it encompasses the entire lifecycle of use.

The Ritual of Preparation: Donning PPE

A sequential approach to donning PPE is critical to ensure its efficacy:

  • Lab Coat/Gown: Don the laboratory coat or gown and ensure it is fully buttoned.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the risk assessment dictates.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.

The Aftermath: Doffing and Decontamination

The removal of PPE is a critical step to prevent cross-contamination. A standardized doffing procedure should be followed:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Lab Coat/Gown: Remove the lab coat by turning it inside out, containing any potential contaminants.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][3]

The Final Act: Waste Disposal

All disposable PPE contaminated with this compound, as well as any unused product and contaminated lab supplies, must be treated as hazardous waste.[1][3][4]

  • Collection: Collect in a designated, labeled, and sealed container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1][3][4]

Visualizing the Workflow: A Decision-Making Guide

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.

PPE_Decision_Workflow PPE Selection for this compound start Start: Handling this compound risk_assessment Conduct Risk Assessment: - Scale of work? - Potential for splash/aerosol? start->risk_assessment small_scale Small Scale (mg) in Fume Hood? risk_assessment->small_scale large_scale Large Scale (g) or Splash/Aerosol Risk? risk_assessment->large_scale small_scale->large_scale No ppe_level_1 Standard PPE: - Lab Coat - Nitrile/Neoprene Gloves - Chemical Splash Goggles small_scale->ppe_level_1 Yes ppe_level_2 Enhanced PPE: - Standard PPE + Face Shield - Consider Impervious Apron large_scale->ppe_level_2 Yes respirator_check Potential for Inhalation Exposure? ppe_level_1->respirator_check ppe_level_2->respirator_check respirator_needed Add NIOSH-Approved Respirator respirator_check->respirator_needed Yes end Proceed with Experiment respirator_check->end No respirator_needed->end

Caption: PPE Selection Workflow Diagram

Conclusion: Fostering a Culture of Safety

The responsible handling of chemical reagents like this compound is a testament to a laboratory's commitment to scientific integrity and the well-being of its personnel. This guide provides a robust framework for making informed decisions about personal protective equipment. By understanding the "why" behind each recommendation and adhering to these protocols, researchers can confidently and safely advance their scientific endeavors. Remember, safety is not a static checklist but a dynamic and integral part of the scientific process.

References

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.